Product packaging for Conopeptide rho-TIA(Cat. No.:)

Conopeptide rho-TIA

Cat. No.: B12382317
M. Wt: 2390.9 g/mol
InChI Key: JOSBKXVAGAOPRY-WJKLNYSRSA-N
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Description

Conopeptide rho-TIA is a useful research compound. Its molecular formula is C105H160N36O21S4 and its molecular weight is 2390.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C105H160N36O21S4 B12382317 Conopeptide rho-TIA

Properties

Molecular Formula

C105H160N36O21S4

Molecular Weight

2390.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(1R,6R,9S,12S,15S,18S,21S,24S,27S,30R,33S,36S,42S,45S,50R)-12,15-bis(4-aminobutyl)-21-(2-amino-2-oxoethyl)-9-benzyl-42-[(2S)-butan-2-yl]-24,27-bis(3-carbamimidamidopropyl)-6-carbamoyl-18-(1H-imidazol-5-ylmethyl)-33-methyl-45-(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,41,44,47,49-tetradecaoxo-3,4,52,53-tetrathia-7,10,13,16,19,22,25,28,31,34,40,43,46,48-tetradecazatricyclo[28.17.7.036,40]tetrapentacontan-50-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide

InChI

InChI=1S/C105H160N36O21S4/c1-6-56(4)83-102(162)141-40-22-34-80(141)101(161)124-57(5)85(145)137-77-51-165-166-53-79(138-91(151)69(33-21-39-121-105(116)117)128-93(153)72(44-60-48-122-64-28-14-13-27-62(60)64)133-95(155)74(46-81(109)142)130-86(146)63(108)42-58-23-9-7-10-24-58)100(160)139-78(99(159)131-70(41-55(2)3)97(157)140-83)52-164-163-50-76(84(111)144)136-92(152)71(43-59-25-11-8-12-26-59)132-89(149)66(30-16-18-36-107)125-87(147)65(29-15-17-35-106)127-94(154)73(45-61-49-118-54-123-61)134-96(156)75(47-82(110)143)135-90(150)68(32-20-38-120-104(114)115)126-88(148)67(129-98(77)158)31-19-37-119-103(112)113/h7-14,23-28,48-49,54-57,63,65-80,83,122H,6,15-22,29-47,50-53,106-108H2,1-5H3,(H2,109,142)(H2,110,143)(H2,111,144)(H,118,123)(H,124,161)(H,125,147)(H,126,148)(H,127,154)(H,128,153)(H,129,158)(H,130,146)(H,131,159)(H,132,149)(H,133,155)(H,134,156)(H,135,150)(H,136,152)(H,137,145)(H,138,151)(H,139,160)(H,140,157)(H4,112,113,119)(H4,114,115,120)(H4,116,117,121)/t56-,57-,63-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,83-/m0/s1

InChI Key

JOSBKXVAGAOPRY-WJKLNYSRSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H]3CSSC[C@@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC3=O)CCCNC(=N)N)CCCNC(=N)N)CC(=O)N)CC4=CN=CN4)CCCCN)CCCCN)CC5=CC=CC=C5)C(=O)N)C(=O)N[C@H](C(=O)N1)CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC8=CC=CC=C8)N)C

Canonical SMILES

CCC(C)C1C(=O)N2CCCC2C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CCCNC(=N)N)CCCNC(=N)N)CC(=O)N)CC4=CN=CN4)CCCCN)CCCCN)CC5=CC=CC=C5)C(=O)N)C(=O)NC(C(=O)N1)CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC(=O)N)NC(=O)C(CC8=CC=CC=C8)N)C

Origin of Product

United States

Foundational & Exploratory

Unveiling ρ-TIA: A Technical Guide to the Discovery and Isolation of a Novel Conopeptide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of the conopeptide ρ-TIA (rho-TIA), a potent and selective antagonist of α1-adrenoceptors. Discovered in the venom of the fish-hunting marine cone snail, Conus tulipa, ρ-TIA has emerged as a valuable molecular tool for studying G protein-coupled receptor (GPCR) pharmacology and presents a potential scaffold for therapeutic drug development.[1][2][3] This document, intended for researchers, scientists, and drug development professionals, details the peptide's biochemical properties, experimental protocols for its study, and the signaling pathways it modulates.

Core Biochemical and Pharmacological Data

ρ-TIA is a 19-amino acid peptide with two disulfide bonds that has been shown to selectively target α1-adrenoceptors.[1][4] Its interaction with these receptors is subtype-dependent, exhibiting non-competitive antagonism at the α1B-adrenoceptor while acting as a competitive antagonist at the α1A and α1D subtypes.[1][2][4] This differential activity makes ρ-TIA a particularly interesting subject for GPCR research.

PropertyValue
Amino Acid Sequence Phe-Asn-Trp-Arg-Cys-Cys-Leu-Ile-Pro-Ala-Cys-Arg-Arg-Asn-His-Lys-Lys-Phe-Cys-NH2
Disulfide Bonds Cys5-Cys11, Cys6-Cys19
Molecular Formula C₁₀₅H₁₆₀N₃₆O₂₁S₄
Molecular Weight 2390.88 Da
Source Conus tulipa (fish-hunting marine cone snail)

Table 1: Physicochemical Properties of ρ-TIA. [1][2]

Adrenoceptor SubtypeIC₅₀ Value (nM)Mode of Action
Human α₁A-AR 18Competitive
Human α₁B-AR 2Non-competitive
Human α₁D-AR 25Competitive

Table 2: Pharmacological Activity of ρ-TIA at Human α₁-Adrenoceptor Subtypes. The IC₅₀ values were determined for the inhibition of ¹²⁵I-BE binding.[1][3]

Experimental Protocols

The characterization of ρ-TIA has been facilitated by a combination of peptide chemistry, molecular biology, and pharmacological assays. The following sections detail the key experimental methodologies.

Peptide Synthesis and Purification

While initially discovered from a natural source, detailed characterization of ρ-TIA has been largely dependent on synthetic peptides.

Solid-Phase Peptide Synthesis: ρ-TIA and its analogs are synthesized using an automated peptide synthesizer.[5] The synthesis is performed on a Rink amide resin. Fmoc-protected amino acids are coupled using a 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate/DIEA in situ activation protocol.[5] Fmoc deprotection is achieved using 30% piperidine in DMF.[5]

Cleavage and Deprotection: The peptide is cleaved from the resin using a cleavage cocktail of TFA/H₂O/triisopropyl silane/ethane dithiol (87.5:5:5:2.5) for 3 hours at room temperature.[5] The crude peptide is then precipitated using cold diethyl ether.[5]

Oxidative Folding and Purification: The linear, reduced peptide is subjected to oxidative folding to form the native disulfide bonds. This is typically achieved by stirring the peptide in a solution of 30% isopropyl alcohol and 0.1 M NH₄HCO₃ at pH 7.0 for 16 hours at room temperature.[5] The oxidized peptide is then purified to >95% purity using semi-preparative reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[5] The purity of the final product is confirmed by analytical RP-HPLC.[5]

Radioligand Binding Assays

To determine the affinity of ρ-TIA for α1-adrenoceptor subtypes, competitive radioligand binding assays are performed.

Membrane Preparation: HEK293 cells stably expressing the human α1A-, α1B-, or α1D-adrenoceptor subtypes are used. Cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer.

Assay Protocol: The binding assays are conducted using the radiolabeled α1-adrenoceptor antagonist [³H]prazosin or ¹²⁵I-HEAT.[5] Membranes are incubated with the radioligand in the presence of increasing concentrations of ρ-TIA. Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist. The reaction is terminated by rapid filtration, and the radioactivity retained on the filters is quantified by liquid scintillation counting.

Functional Assays

The functional activity of ρ-TIA as an antagonist is assessed by measuring its ability to inhibit agonist-induced intracellular signaling.

Inositol Phosphate (IP) Accumulation Assay: Activation of α1-adrenoceptors, which are Gq-coupled, leads to the activation of phospholipase C and the subsequent production of inositol phosphates.[5] To measure this, cells expressing the receptor of interest are incubated with myo-[³H]inositol to label the cellular phosphoinositide pools. The cells are then stimulated with an agonist (e.g., norepinephrine) in the presence or absence of ρ-TIA. The reaction is stopped, and the accumulated inositol phosphates are separated by ion-exchange chromatography and quantified by liquid scintillation counting. For ρ-TIA, this assay demonstrates its ability to inhibit norepinephrine-stimulated IP formation in cells expressing α1-adrenoceptor subtypes.[1]

Signaling Pathway and Mechanism of Action

ρ-TIA exerts its effect by modulating the signaling of α1-adrenoceptors. These receptors are key mediators of smooth muscle contraction and are involved in various physiological processes.[5] The diagram below illustrates the canonical signaling pathway of the α1B-adrenoceptor and the inhibitory action of ρ-TIA.

Gq_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine alpha1B_AR α1B-Adrenoceptor (GPCR) Norepinephrine->alpha1B_AR Agonist Binding rho_TIA rho_TIA rho_TIA->alpha1B_AR Allosteric Inhibition Gq_protein Gq Protein alpha1B_AR->Gq_protein Activation PLC Phospholipase C Gq_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response PKC_activation->Cellular_Response experimental_workflow cluster_assays Functional Analysis venom Venom Extraction (Conus tulipa) hplc RP-HPLC Purification venom->hplc synthesis Solid-Phase Peptide Synthesis synthesis->hplc mass_spec Mass Spectrometry (Molecular Weight) hplc->mass_spec sequencing Edman Degradation or MS/MS Sequencing hplc->sequencing binding_assay Radioligand Binding Assays (Affinity) hplc->binding_assay functional_assay Inositol Phosphate Assay (Function) binding_assay->functional_assay differential_antagonism cluster_receptors α1-Adrenoceptor Subtypes cluster_mechanisms Mechanism of Action rho_TIA ρ-TIA alpha1A α1A-AR rho_TIA->alpha1A alpha1B α1B-AR rho_TIA->alpha1B alpha1D α1D-AR rho_TIA->alpha1D competitive Competitive Antagonism alpha1A->competitive noncompetitive Non-competitive Antagonism alpha1B->noncompetitive alpha1D->competitive

References

Unveiling ρ-TIA: A Technical Guide to a Novel Conopeptide from Conus tulipa Venom

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the conopeptide rho-TIA (ρ-TIA), a novel antagonist of α1-adrenoceptors isolated from the venom of the marine cone snail, Conus tulipa. This document is intended for researchers, scientists, and drug development professionals interested in the discovery, characterization, and therapeutic potential of this unique peptide.

Executive Summary

Rho-TIA is a 19-amino acid peptide that exhibits subtype-selective antagonism of human α1-adrenoceptors. It acts as a non-competitive antagonist at the α1B-adrenoceptor subtype, while competitively inhibiting the α1A and α1D subtypes. This unique pharmacological profile, coupled with its allosteric binding site, presents a promising avenue for the development of novel, highly selective therapeutics targeting the adrenergic system. This guide details the biochemical properties of ρ-TIA, its mechanism of action, and the experimental methodologies employed in its characterization.

Biochemical and Pharmacological Properties of ρ-TIA

The ρ-TIA conopeptide is a small, cationic peptide with a molecular weight of 2390.88 Da. Its primary structure and disulfide bridge connectivity have been elucidated, revealing a key arginine residue at position 4 (Arg4) that is crucial for its activity.[1]

Table 1: Quantitative Data for ρ-TIA
ParameterValueReceptor SubtypeSpeciesMethod
IC50 2 nMHuman α1B-AdrenoceptorHumanRadioligand Binding Assay ([125I]-BE)[1][2]
18 nMHuman α1A-AdrenoceptorHumanRadioligand Binding Assay ([125I]-BE)[1][2]
25 nMHuman α1D-AdrenoceptorHumanRadioligand Binding Assay ([125I]-BE)[1][2]
Amino Acid Sequence Phe-Asn-Trp-Arg-Cys-Cys-Leu-Ile-Pro-Ala-Cys-Arg-Arg-Asn-His-Lys-Lys-Phe-Cys-NH2-Conus tulipaEdman Degradation & Mass Spectrometry
Disulfide Bonds Cys5-Cys11, Cys6-Cys19-Conus tulipa-
Molecular Weight 2390.88 Da--Mass Spectrometry[3]
Relative Intensity in Venom 10.2%-Conus tulipaMass Spectrometry[4][5]

Experimental Protocols

This section outlines the key experimental methodologies used in the isolation, purification, and characterization of ρ-TIA.

Venom Extraction and Peptide Isolation

A general protocol for the extraction of conotoxins from Conus snails involves the following steps:

  • Specimen Collection and Handling: Specimens of Conus tulipa are collected from their natural habitat. To facilitate venom duct dissection, the snails are often cooled to induce a sluggish state.

  • Venom Duct Dissection: The venom duct is carefully dissected from the snail.

  • Crude Venom Extraction: The crude venom is extracted from the dissected venom duct.

  • Purification: The crude venom is subjected to purification techniques, primarily relying on mass spectrometry-guided fractionation to isolate the peptide of interest. While the specific chromatographic conditions for ρ-TIA are not detailed in the available literature, a typical approach would involve reversed-phase high-performance liquid chromatography (RP-HPLC).

G cluster_extraction Venom Extraction & Isolation Conus tulipa Specimen Conus tulipa Specimen Venom Duct Dissection Venom Duct Dissection Conus tulipa Specimen->Venom Duct Dissection Cooling Crude Venom Extraction Crude Venom Extraction Venom Duct Dissection->Crude Venom Extraction Peptide Purification (RP-HPLC) Peptide Purification (RP-HPLC) Crude Venom Extraction->Peptide Purification (RP-HPLC) Isolated rho-TIA Isolated rho-TIA Peptide Purification (RP-HPLC)->Isolated rho-TIA

Fig. 1: Experimental workflow for the isolation of ρ-TIA.
Radioligand Binding Assays

To determine the binding affinity and selectivity of ρ-TIA for α1-adrenoceptor subtypes, competitive radioligand binding assays are performed. A generic protocol is as follows:

  • Membrane Preparation: Membranes from cells expressing the human α1A, α1B, or α1D-adrenoceptor subtypes are prepared.

  • Assay Buffer: A suitable binding buffer is prepared (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Competition Assay:

    • A fixed concentration of a suitable radioligand (e.g., [125I]-prazosin or [125I]-BE) is incubated with the receptor-containing membranes.

    • Increasing concentrations of unlabeled ρ-TIA are added to compete with the radioligand for binding.

    • Non-specific binding is determined in the presence of a high concentration of a non-radioactive antagonist.

  • Incubation and Filtration: The reaction mixtures are incubated to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Data Analysis: The radioactivity retained on the filters is measured using a gamma counter. The IC50 values are determined by non-linear regression analysis of the competition curves.

Functional Assays: Intracellular Calcium Mobilization

The functional activity of ρ-TIA as an antagonist is assessed by measuring its ability to inhibit agonist-induced increases in intracellular calcium ([Ca2+]i).

  • Cell Culture: Cells stably expressing the desired α1-adrenoceptor subtype are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Agonist Stimulation: The cells are stimulated with an α1-adrenoceptor agonist, such as norepinephrine or phenylephrine.

  • Inhibition by ρ-TIA: To determine the antagonistic effect, cells are pre-incubated with varying concentrations of ρ-TIA before agonist stimulation.

  • Fluorescence Measurement: The changes in intracellular calcium concentration are monitored by measuring the fluorescence of the calcium indicator dye using a fluorometer or a fluorescence microscope.

  • Data Analysis: The inhibitory effect of ρ-TIA is quantified by measuring the reduction in the agonist-induced calcium response.

Mechanism of Action and Signaling Pathway

Rho-TIA exerts its antagonistic effect by binding to an allosteric site on the α1B-adrenoceptor, distinct from the orthosteric binding site for the endogenous ligand, norepinephrine.[1] This allosteric modulation non-competitively inhibits the Gq/11 signaling cascade, thereby blocking the downstream activation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This ultimately prevents the release of intracellular calcium stores.

In contrast, at the α1A and α1D adrenoceptor subtypes, ρ-TIA acts as a competitive antagonist, directly competing with norepinephrine for the orthosteric binding site.

G cluster_pathway α1B-Adrenoceptor Signaling Pathway and rho-TIA Inhibition NE Norepinephrine a1BR α1B-Adrenoceptor NE->a1BR Binds to orthosteric site rhoTIA rho-TIA rhoTIA->a1BR Binds to allosteric site Gq11 Gq/11 rhoTIA->Gq11 Inhibits a1BR->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC PKC Activation DAG->PKC

References

The Cysteine Framework and Disulfide Bonds of ρ-TIA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ρ-TIA is a 19-amino acid conopeptide originally isolated from the venom of the marine snail Conus tulipa. It functions as a potent and selective allosteric inhibitor of the human α1B-adrenoceptor, a G protein-coupled receptor (GPCR) involved in various physiological processes, including smooth muscle contraction. The rigid three-dimensional structure of ρ-TIA, stabilized by a specific disulfide bond framework, is critical for its biological activity. This technical guide provides an in-depth analysis of the cysteine framework and disulfide bonds of ρ-TIA, including its synthesis, structural determination, and the experimental methodologies used for its characterization.

Core Molecular Features of ρ-TIA

The primary structure and disulfide connectivity of ρ-TIA are fundamental to its function. The peptide is comprised of 19 amino acids with four cysteine residues forming two disulfide bonds.

PropertyValueReference
Amino Acid Sequence Phe-Asn-Trp-Arg-Cys-Cys-Leu-Ile-Pro-Ala-Cys-Arg-Arg-Asn-His-Lys-Lys-Phe-Cys-NH2[1]
Molecular Formula C₁₀₅H₁₆₀N₃₆O₂₁S₄[1]
Molecular Weight 2390.88 Da[1]
Cysteine Residues Cys5, Cys6, Cys11, Cys19[1]
Disulfide Connectivity Cys5-Cys11, Cys6-Cys19[1]

An alanine scan of ρ-TIA has been performed to identify key residues for its activity at the α1B-adrenoceptor. While specific IC50 values for each mutation were not detailed in the primary literature, the scan revealed the critical importance of residues clustered around Arginine 4 (Arg4) for the peptide's potency.[1]

Experimental Protocols

Solid-Phase Peptide Synthesis of ρ-TIA

The synthesis of ρ-TIA is achieved using automated solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials and Reagents:

  • Rink amide resin

  • Fmoc-protected amino acids with appropriate side-chain protecting groups (e.g., Cys(Trt), Arg(Pbf), Trp(Boc), Asn(Trt), His(Trt), Lys(Boc))

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIEA (N,N-diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-dimethylformamide)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (e.g., 95:2.5:2.5 v/v/v)

  • Solvents: DMF, dichloromethane (DCM), diethyl ether

  • Automated peptide synthesizer

Procedure:

  • Resin Swelling: The Rink amide resin is swelled in DMF.

  • Fmoc Deprotection: The Fmoc group on the resin is removed by treatment with 20% piperidine in DMF.

  • Amino Acid Coupling: The first Fmoc-protected amino acid is activated with HBTU and DIEA and coupled to the resin.

  • Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

  • Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the ρ-TIA sequence.

  • Final Deprotection: The N-terminal Fmoc group of the final amino acid is removed.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treatment with the cleavage cocktail for 2-3 hours at room temperature.

  • Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Oxidative Folding and Disulfide Bond Formation

The formation of the correct disulfide bonds is a critical step in obtaining biologically active ρ-TIA.

Materials and Reagents:

  • Reduced, purified linear ρ-TIA peptide

  • Oxidation buffer: e.g., 0.1 M ammonium bicarbonate (pH 8.0)

  • Air or an oxidizing agent (e.g., glutathione redox buffer)

  • RP-HPLC system for purification and analysis

Procedure:

  • Dissolution: The lyophilized linear peptide is dissolved in the oxidation buffer at a low concentration (e.g., 0.1-1 mg/mL) to favor intramolecular disulfide bond formation.

  • Oxidation: The peptide solution is stirred gently, exposed to air, for several hours to days at room temperature or 4°C. The progress of the reaction is monitored by RP-HPLC.

  • Purification: The correctly folded ρ-TIA isomer is purified from misfolded isomers and remaining linear peptide by RP-HPLC.

  • Characterization: The final product is characterized by mass spectrometry to confirm the correct molecular weight.

NMR Structure Determination

The three-dimensional structure of ρ-TIA in solution is determined using nuclear magnetic resonance (NMR) spectroscopy.

Materials and Reagents:

  • Lyophilized, correctly folded ρ-TIA

  • NMR buffer: e.g., 90% H₂O/10% D₂O or 100% D₂O, pH adjusted

  • High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe

Procedure:

  • Sample Preparation: A 1-2 mM sample of ρ-TIA is prepared in the NMR buffer.

  • Data Acquisition: A series of 1D and 2D NMR experiments are performed, including:

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached ¹³C or ¹⁵N nuclei (if isotopically labeled).

  • Resonance Assignment: The acquired spectra are processed, and the resonances are assigned to specific protons and other nuclei in the ρ-TIA sequence.

  • Structure Calculation: The distance restraints from NOESY data, along with dihedral angle restraints derived from chemical shifts and coupling constants, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the NMR data.

  • Structure Validation: The quality of the calculated structures is assessed using programs like PROCHECK to evaluate stereochemical parameters.

Mass Spectrometry-Based Disulfide Bond Mapping

Mass spectrometry (MS) is a powerful technique to confirm the disulfide bond connectivity of ρ-TIA. A common approach involves enzymatic digestion followed by MS analysis of the resulting peptide fragments.

Materials and Reagents:

  • Purified, folded ρ-TIA

  • Denaturing buffer (e.g., containing guanidine-HCl or urea)

  • Alkylating agent (e.g., iodoacetamide)

  • Reducing agent (e.g., dithiothreitol - DTT)

  • Proteolytic enzyme (e.g., trypsin, chymotrypsin)

  • LC-MS/MS system (e.g., ESI-Q-TOF)

Procedure:

  • Non-Reduced Digestion: An aliquot of native ρ-TIA is denatured and digested with a protease under non-reducing conditions. The resulting peptide mixture is analyzed by LC-MS/MS. The masses of the disulfide-linked peptides are identified.

  • Reduced and Alkylated Digestion: Another aliquot of native ρ-TIA is denatured, reduced with DTT to break the disulfide bonds, and then alkylated with iodoacetamide to prevent disulfide bond reformation. This sample is then digested with the same protease and analyzed by LC-MS/MS.

  • Data Analysis: The MS and MS/MS data from the non-reduced and reduced/alkylated samples are compared. The disappearance of a peptide mass from the non-reduced sample and the appearance of two new, smaller peptide masses in the reduced/alkylated sample confirms the original disulfide linkage. Fragmentation data (MS/MS) is used to sequence the peptides and pinpoint the cysteine residues involved.

Visualizations

Experimental Workflow for ρ-TIA Synthesis and Characterization

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_folding Oxidative Folding cluster_characterization Characterization Resin Rink Amide Resin Coupling Iterative Fmoc Amino Acid Coupling Resin->Coupling Cleavage Cleavage & Deprotection (TFA Cocktail) Coupling->Cleavage LinearPeptide Crude Linear ρ-TIA Cleavage->LinearPeptide Purification1 RP-HPLC Purification LinearPeptide->Purification1 Oxidation Air Oxidation (Folding) Purification1->Oxidation FoldedPeptide Folded ρ-TIA Oxidation->FoldedPeptide Purification2 RP-HPLC Purification FoldedPeptide->Purification2 MS Mass Spectrometry (Disulfide Mapping) Purification2->MS NMR NMR Spectroscopy (3D Structure) Purification2->NMR Activity Biological Activity Assay Purification2->Activity

Caption: Workflow for the synthesis and characterization of ρ-TIA.

Allosteric Inhibition of the α1B-Adrenoceptor by ρ-TIA

signaling_pathway cluster_receptor α1B-Adrenoceptor Signaling NE Norepinephrine (Agonist) a1B_AR α1B-Adrenoceptor NE->a1B_AR Binds to Orthosteric Site Gq Gq Protein a1B_AR->Gq Activates Inhibition Inhibition of Signaling PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC rhoTIA ρ-TIA rhoTIA->a1B_AR Binds to Allosteric Site

Caption: Allosteric inhibition of α1B-adrenoceptor signaling by ρ-TIA.

Conclusion

The rigid, disulfide-bonded structure of ρ-TIA is indispensable for its potent and selective allosteric inhibition of the α1B-adrenoceptor. A thorough understanding of its cysteine framework and the methods used to synthesize and characterize this conopeptide is crucial for its development as a pharmacological tool and as a lead compound for novel therapeutics. The detailed protocols and workflows presented in this guide offer a comprehensive resource for researchers in the fields of pharmacology, structural biology, and drug discovery.

References

Unraveling the Molecular Choreography of Conopeptide ρ-TIA: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

GOTHENBURG, Sweden – November 11, 2025 – A comprehensive technical guide released today details the intricate mechanism of action of Conopeptide ρ-TIA, a potent neurotoxin isolated from the venom of the marine cone snail, Conus tulipa. This guide, tailored for researchers, scientists, and drug development professionals, provides an in-depth analysis of ρ-TIA's interaction with its molecular targets, the downstream signaling cascades it modulates, and the experimental methodologies used to elucidate its function.

Conopeptide ρ-TIA has emerged as a valuable pharmacological tool due to its unique and subtype-selective interaction with α1-adrenoceptors, a class of G protein-coupled receptors (GPCRs) crucial in cardiovascular and nervous system regulation. This guide synthesizes current knowledge to provide a detailed understanding of its complex mode of action.

Core Mechanism: A Tale of Two Antagonisms

At the heart of ρ-TIA's action lies its differential antagonism of α1-adrenoceptor subtypes. Unlike conventional antagonists, ρ-TIA exhibits a dual personality in its inhibitory behavior. It functions as a non-competitive antagonist at the α1B-adrenoceptor subtype, while acting as a competitive antagonist at the α1A- and α1D-adrenoceptor subtypes.[1] This unusual characteristic makes ρ-TIA a highly specific molecular probe for dissecting the physiological roles of these receptor subtypes.

The non-competitive nature of its interaction with the α1B-adrenoceptor is particularly noteworthy. It binds to a novel allosteric site on the extracellular surface of the receptor, distinct from the orthosteric site where endogenous agonists like norepinephrine bind.[2][3][4][5] This allosteric modulation effectively locks the receptor in an inactive state, preventing signal transduction regardless of agonist concentration. Key residues in ρ-TIA, particularly Arginine-4 (Arg4), have been identified as critical for this high-affinity interaction.[3][4]

Quantitative Analysis of Receptor Interaction

The potency and selectivity of ρ-TIA have been quantified through various binding and functional assays. The following table summarizes the key inhibitory concentration (IC50) values for ρ-TIA against human α1-adrenoceptor subtypes.

Receptor SubtypeIC50 (nM)Antagonism Type
Human α1A-AR18Competitive
Human α1B-AR2Non-competitive
Human α1D-AR25Competitive
Data compiled from radioligand binding assays.[1]

Downstream Signaling Cascade: Modulating Intracellular Calcium

The binding of an agonist to α1-adrenoceptors typically initiates a well-defined signaling cascade involving the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This rise in intracellular Ca2+ is a key event that mediates various physiological responses, including smooth muscle contraction.

By antagonizing α1-adrenoceptors, ρ-TIA effectively blocks this signaling pathway, leading to an inhibition of agonist-induced increases in intracellular calcium concentration.[3][4] This has been demonstrated in various experimental systems, including the isolated rat vas deferens.[3][4]

G Signaling Pathway of α1-Adrenoceptor and Inhibition by ρ-TIA Agonist Agonist (e.g., Norepinephrine) alpha1AR α1-Adrenoceptor Agonist->alpha1AR Binds to orthosteric site rhoTIA ρ-TIA rhoTIA->alpha1AR Binds to allosteric site (α1B) orthosteric site (α1A/D) Gq11 Gq/11 alpha1AR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2_release Ca2+ Release ER->Ca2_release Triggers Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca2_release->Cellular_Response Mediates

Caption: Signaling pathway of the α1-adrenoceptor and its inhibition by ρ-TIA.

Experimental Protocols

To provide a practical resource for researchers, this guide includes detailed methodologies for key experiments used to characterize the mechanism of action of ρ-TIA.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) and the number of binding sites (Bmax) of ρ-TIA for different α1-adrenoceptor subtypes.

G Experimental Workflow: Radioligand Binding Assay start Start prep Membrane Preparation (Cells expressing α1-AR subtypes) start->prep incubation Incubation (Membranes + Radioligand + ρ-TIA) prep->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration counting Scintillation Counting (Quantifies bound radioactivity) filtration->counting analysis Data Analysis (Determine Ki and Bmax) counting->analysis end End analysis->end

Caption: Workflow for a radioligand binding assay to study ρ-TIA.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human α1A-, α1B-, or α1D-adrenoceptor subtype.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet and resuspend in binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add a constant amount of membrane preparation to each well.

    • For competition binding assays, add increasing concentrations of unlabeled ρ-TIA.

    • Add a fixed concentration of a suitable radioligand (e.g., [3H]prazosin for α1-adrenoceptors).

    • Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation and Quantification:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the logarithm of the competitor concentration and fit the data to a one-site or two-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Formation Assay

This functional assay measures the ability of ρ-TIA to inhibit agonist-induced production of inositol phosphates, a key second messenger in the α1-adrenoceptor signaling pathway.

Methodology:

  • Cell Culture and Labeling:

    • Plate cells expressing the α1-adrenoceptor subtype of interest in multi-well plates.

    • Label the cells by incubating them overnight with myo-[3H]inositol in inositol-free medium. This incorporates the radiolabel into cellular phosphoinositides.

  • Assay Procedure:

    • Wash the cells to remove unincorporated [3H]inositol.

    • Pre-incubate the cells with a buffer containing LiCl. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.

    • Add ρ-TIA at various concentrations and incubate for a specific period.

    • Stimulate the cells with a fixed concentration of an α1-adrenoceptor agonist (e.g., norepinephrine).

  • Extraction and Quantification:

    • Terminate the reaction by adding a quenching solution (e.g., ice-cold perchloric acid).

    • Extract the soluble inositol phosphates.

    • Separate the different inositol phosphate species (IP1, IP2, IP3) using anion-exchange chromatography.

    • Quantify the radioactivity in each fraction using a scintillation counter.

  • Data Analysis:

    • Plot the accumulation of total inositol phosphates as a function of the ρ-TIA concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for the inhibition of agonist-induced IP formation.

Intracellular Calcium Measurement

This assay directly visualizes the effect of ρ-TIA on agonist-induced changes in intracellular calcium concentration using fluorescent indicators.

G Experimental Workflow: Intracellular Calcium Measurement start Start cell_culture Cell Culture (Cells expressing α1-AR subtypes on coverslips) start->cell_culture dye_loading Dye Loading (Incubate with a calcium-sensitive dye, e.g., Fura-2 AM) cell_culture->dye_loading wash Wash (Remove excess dye) dye_loading->wash imaging_setup Imaging Setup (Mount coverslip on a fluorescence microscope) wash->imaging_setup baseline Record Baseline Fluorescence imaging_setup->baseline treatment Add ρ-TIA baseline->treatment stimulation Add Agonist (e.g., Norepinephrine) treatment->stimulation recording Record Fluorescence Changes stimulation->recording analysis Data Analysis (Calculate intracellular calcium concentration) recording->analysis end End analysis->end

Caption: Workflow for measuring intracellular calcium changes in response to ρ-TIA.

Methodology:

  • Cell Preparation and Dye Loading:

    • Grow cells expressing the desired α1-adrenoceptor subtype on glass coverslips.

    • Load the cells with a fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM) by incubating them in a physiological salt solution containing the dye. The AM ester form allows the dye to cross the cell membrane.

    • Wash the cells to remove excess extracellular dye.

  • Fluorescence Imaging:

    • Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope equipped for live-cell imaging.

    • Excite the dye at the appropriate wavelength(s) and record the emitted fluorescence using a sensitive camera.

    • Establish a stable baseline fluorescence recording.

  • Experimental Procedure:

    • Perfuse the cells with a solution containing the desired concentration of ρ-TIA.

    • After a pre-incubation period, stimulate the cells with an α1-adrenoceptor agonist.

    • Continuously record the changes in fluorescence intensity over time.

  • Data Analysis:

    • For ratiometric dyes like Fura-2, calculate the ratio of fluorescence intensities at two different excitation wavelengths. This ratio is proportional to the intracellular calcium concentration.

    • For single-wavelength dyes like Fluo-4, express the change in fluorescence as a relative change from the baseline (ΔF/F0).

    • Compare the magnitude and kinetics of the calcium response in the presence and absence of ρ-TIA to quantify its inhibitory effect.

Conclusion

Conopeptide ρ-TIA represents a fascinating example of nature's ingenuity in chemical design. Its unique subtype-selective and mode-dependent antagonism of α1-adrenoceptors provides an invaluable tool for pharmacological research. This technical guide offers a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental protocols, to facilitate further investigation into the roles of α1-adrenoceptor subtypes in health and disease, and to aid in the development of novel therapeutics.

References

Conopeptide ρ-TIA: A Technical Guide to its Antagonism of α1-Adrenoceptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The α1-adrenoceptors, a class of G-protein coupled receptors, are crucial mediators of sympathetic nervous system activity, primarily through their response to norepinephrine and epinephrine.[1] These receptors are integral in a multitude of physiological processes, most notably in the contraction of smooth muscle.[2] The α1-adrenoceptor family is comprised of three subtypes: α1A, α1B, and α1D, all of which couple to Gq/11 proteins to initiate downstream signaling cascades.[2] The activation of these receptors leads to the stimulation of phospholipase C, which in turn triggers the release of intracellular calcium and the activation of protein kinase C.[2]

Conopeptides, a diverse array of peptides isolated from the venom of marine cone snails, have emerged as valuable pharmacological tools and potential therapeutic leads due to their high potency and selectivity for various ion channels and receptors. Among these, the 19-amino acid peptide ρ-TIA, from the venom of Conus tulipa, has been identified as a novel antagonist of α1-adrenoceptors. This document provides a comprehensive technical overview of ρ-TIA, focusing on its quantitative interaction with α1-adrenoceptor subtypes, detailed experimental protocols for its characterization, and visualization of its mechanism of action.

Quantitative Pharmacology of ρ-TIA

The interaction of ρ-TIA with human α1-adrenoceptor subtypes exhibits a unique and subtype-selective mechanism of antagonism. In radioligand binding assays, ρ-TIA demonstrates a notable 10-fold selectivity for the α1B-adrenoceptor subtype over the α1A and α1D subtypes.[3] Functional assays corroborate this selectivity and further elucidate the distinct inhibitory profiles of the peptide.

ParameterReceptor SubtypeValueAntagonism TypeReference
IC50 (Binding) α1A18 nMCompetitive[3]
α1B2 nMNoncompetitive[3]
α1D25 nMCompetitive[3]
Functional Inhibition α1A-Competitive[3]
α1B-Noncompetitive[3]
α1D-Competitive[3]

Note: Specific pA2 or Kb values from functional assays are not yet definitively reported in the literature.

The antagonistic action of ρ-TIA at the human α1B-adrenoceptor is noncompetitive. This is evidenced by a reduction in the maximal binding capacity (Bmax) of radioligands without a significant change in their dissociation constant (Kd).[3] Conversely, at the α1A and α1D subtypes, ρ-TIA acts as a competitive antagonist.[3] This differential mechanism of action presents an exciting avenue for the development of highly selective α1B-adrenoceptor modulators.

Experimental Protocols

The characterization of ρ-TIA as an α1-adrenoceptor antagonist involves a suite of in vitro pharmacological assays. The following sections detail the methodologies for key experiments.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (IC50) of ρ-TIA for the different α1-adrenoceptor subtypes and to characterize its mode of binding (competitive vs. noncompetitive).

Materials:

  • Cell membranes prepared from cell lines stably expressing individual human α1-adrenoceptor subtypes (α1A, α1B, α1D).

  • Radioligand: [3H]prazosin (a non-subtype-selective α1-adrenoceptor antagonist).

  • Non-specific binding control: Phentolamine (10 µM).

  • ρ-TIA peptide at various concentrations.

  • Binding buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Incubation Setup: In a 96-well plate, combine cell membranes (20-40 µg of protein), a fixed concentration of [3H]prazosin (e.g., 0.25 nM), and varying concentrations of ρ-TIA. For the determination of non-specific binding, a separate set of wells will contain membranes, [3H]prazosin, and a high concentration of phentolamine.

  • Incubation: Incubate the plates at room temperature for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the ρ-TIA concentration and fit the data to a one-site competition model to determine the IC50 value. To assess the mode of inhibition, perform saturation binding experiments with increasing concentrations of [3H]prazosin in the presence and absence of ρ-TIA. A decrease in Bmax with no change in Kd indicates noncompetitive inhibition, while an increase in Kd with no change in Bmax suggests competitive inhibition.

Inositol Phosphate Accumulation Assay

This functional assay measures the ability of ρ-TIA to inhibit the agonist-induced production of inositol phosphates, a key second messenger in the α1-adrenoceptor signaling pathway.

Materials:

  • HEK293 cells (or other suitable host cells) stably expressing individual human α1-adrenoceptor subtypes.

  • [3H]myo-inositol.

  • Agonist: Norepinephrine.

  • ρ-TIA peptide at various concentrations.

  • Stimulation buffer containing LiCl (e.g., 10 mM) to inhibit inositol monophosphatase.

  • Dowex AG1-X8 anion-exchange resin.

  • Scintillation counter.

Procedure:

  • Cell Culture and Labeling: Plate the cells in multi-well plates and label them overnight with [3H]myo-inositol in inositol-free medium. This allows for the incorporation of the radiolabel into the cellular phosphoinositide pool.

  • Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of ρ-TIA for a defined period.

  • Stimulation: Stimulate the cells with a fixed concentration of norepinephrine (e.g., EC80) in the presence of LiCl for a specific time (e.g., 30 minutes).

  • Extraction: Terminate the reaction by adding a suitable extraction solvent (e.g., perchloric acid) and neutralize the extracts.

  • Purification of Inositol Phosphates: Apply the neutralized extracts to Dowex anion-exchange columns. Wash the columns to remove free [3H]myo-inositol and then elute the total [3H]inositol phosphates with a high salt buffer.

  • Quantification: Determine the amount of radioactivity in the eluate using a scintillation counter.

  • Data Analysis: Plot the agonist-stimulated [3H]inositol phosphate accumulation as a function of the ρ-TIA concentration. Fit the data to a dose-response curve to determine the IC50 for functional inhibition. Schild analysis can be performed to determine the pA2 value for competitive antagonists.

Intracellular Calcium Mobilization Assay

This real-time functional assay measures the ability of ρ-TIA to block agonist-induced increases in intracellular calcium concentration ([Ca2+]i).

Materials:

  • Cells stably expressing individual α1-adrenoceptor subtypes.

  • Calcium-sensitive fluorescent dye: Fura-2 AM.[4]

  • Agonist: Norepinephrine or Phenylephrine.

  • ρ-TIA peptide at various concentrations.

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • A fluorescence plate reader or a fluorescence microscope equipped for ratiometric imaging.

Procedure:

  • Cell Loading: Incubate the cells with Fura-2 AM in a suitable buffer.[4] The AM ester allows the dye to cross the cell membrane. Once inside, cellular esterases cleave the AM group, trapping the fluorescent indicator in the cytoplasm.[4]

  • Washing: Wash the cells to remove any extracellular dye.

  • Baseline Measurement: Measure the baseline fluorescence ratio (e.g., excitation at 340 nm and 380 nm, emission at 510 nm) before the addition of any compounds.[4]

  • Antagonist Addition: Add varying concentrations of ρ-TIA to the cells and incubate for a short period.

  • Agonist Stimulation: Add a fixed concentration of the α1-adrenoceptor agonist and immediately begin recording the fluorescence ratio over time.

  • Data Analysis: The change in the 340/380 nm fluorescence ratio is proportional to the change in intracellular calcium concentration.[4] Quantify the peak calcium response in the presence of different concentrations of ρ-TIA. Plot the inhibition of the agonist-induced calcium response against the ρ-TIA concentration to determine its IC50.

Isolated Tissue Vasoconstriction Assay

This ex vivo assay assesses the functional antagonism of ρ-TIA on smooth muscle contraction mediated by native α1-adrenoceptors.

Materials:

  • Isolated tissue preparations such as rat aorta or vas deferens.[5][6]

  • Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Isometric force transducer and data acquisition system.

  • Agonist: Norepinephrine or Phenylephrine.

  • ρ-TIA peptide at various concentrations.

Procedure:

  • Tissue Preparation: Dissect the desired tissue (e.g., thoracic aorta) and cut it into rings.[5] Mount the tissue rings in the organ baths under a resting tension.

  • Equilibration: Allow the tissues to equilibrate in the physiological salt solution for a period of time until a stable baseline tension is achieved.

  • Control Response: Obtain a cumulative concentration-response curve to the α1-adrenoceptor agonist to establish a control response.

  • Antagonist Incubation: Wash the tissues and incubate them with a specific concentration of ρ-TIA for a set duration.

  • Test Response: In the continued presence of ρ-TIA, obtain a second cumulative concentration-response curve to the agonist.

  • Data Analysis: Compare the agonist concentration-response curves in the absence and presence of ρ-TIA. A parallel rightward shift in the curve with no change in the maximum response is indicative of competitive antagonism. The pA2 value, a measure of the antagonist's potency, can be calculated using a Schild plot. A reduction in the maximum response is characteristic of non-surmountable or noncompetitive antagonism.

Visualizing the Mechanism and Workflow

Signaling Pathways and Experimental Logic

The following diagrams, generated using the DOT language, illustrate the α1-adrenoceptor signaling pathway and a typical experimental workflow for characterizing an antagonist like ρ-TIA.

alpha1_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist (NE/Epi) Agonist (NE/Epi) alpha1-AR α1-Adrenoceptor Agonist (NE/Epi)->alpha1-AR Binds & Activates rho-TIA rho-TIA rho-TIA->alpha1-AR Binds & Inhibits Gq Gq alpha1-AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG -> IP3 IP3 PIP2->IP3 -> PKC Protein Kinase C DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Physiological Response Physiological Response (e.g., Contraction) PKC->Physiological Response Mediates Ca2+ Ca²⁺ ER->Ca2+ Releases Ca2+->Physiological Response Mediates

Caption: α1-Adrenoceptor signaling pathway and the inhibitory action of ρ-TIA.

experimental_workflow start Start binding_assay Radioligand Binding Assay (Determine IC50, Kd, Bmax) start->binding_assay functional_assays Functional Assays binding_assay->functional_assays ip_assay Inositol Phosphate Accumulation functional_assays->ip_assay ca_assay Calcium Mobilization functional_assays->ca_assay tissue_assay Isolated Tissue (Vasoconstriction) functional_assays->tissue_assay analysis Data Analysis (pA2, Schild Plot, etc.) ip_assay->analysis ca_assay->analysis tissue_assay->analysis conclusion Characterize Antagonism (Competitive/Noncompetitive, Subtype Selectivity) analysis->conclusion end End conclusion->end

Caption: Experimental workflow for characterizing an α1-adrenoceptor antagonist.

Conclusion

Conopeptide ρ-TIA represents a significant discovery in the field of adrenoceptor pharmacology. Its unique profile of subtype-selective and mixed competitive/noncompetitive antagonism at α1-adrenoceptors distinguishes it from conventional small-molecule antagonists. The detailed experimental protocols and workflows provided herein offer a robust framework for the continued investigation of ρ-TIA and other novel conopeptides. The distinct mechanism of action of ρ-TIA, particularly its noncompetitive inhibition of the α1B subtype, opens new possibilities for the design of therapeutic agents with improved selectivity and potentially novel clinical applications in conditions where α1-adrenoceptor signaling is dysregulated. Further research into the structure-activity relationships of ρ-TIA will be instrumental in harnessing its full therapeutic potential.

References

Technical Guide: Subtype Selectivity of ρ-TIA for α1-Adrenoceptors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides an in-depth examination of the pharmacological properties of ρ-TIA, a conopeptide derived from the venom of the marine snail Conus tulipa.[1][2][3][4][5] It specifically focuses on its unique subtype selectivity and mixed-mode antagonism for the human α1-adrenoceptors (α1A, α1B, and α1D), consolidating key data and experimental methodologies from foundational research.

Overview of ρ-TIA and its Significance

ρ-TIA is a 19-amino acid peptide that represents a novel class of ligands for α1-adrenoceptors, which are G protein-coupled receptors (GPCRs) crucial in regulating physiological processes such as vasoconstriction and smooth muscle contraction.[6] Unlike classical small-molecule antagonists, ρ-TIA exhibits a complex interaction profile, acting as a noncompetitive antagonist at the α1B subtype while competitively inhibiting the α1A and α1D subtypes.[6] This distinct mechanism, combined with its preference for the α1B subtype, makes ρ-TIA a valuable pharmacological tool for dissecting the specific roles of α1-adrenoceptor subtypes and a potential lead for developing highly selective allosteric modulators.[1][2][3]

Quantitative Data on Subtype Selectivity

The subtype selectivity of ρ-TIA has been characterized through radioligand binding and functional assays. The data consistently demonstrate a preferential interaction with the α1B-adrenoceptor.

Radioligand Binding Assays

Binding assays reveal that ρ-TIA is approximately 10-fold more selective for the human α1B-adrenoceptor compared to the α1A and α1D subtypes.[6] A key finding is the differential effect of ρ-TIA on radioligand binding parameters across subtypes. For the α1B-AR, ρ-TIA decreases the maximum number of binding sites (Bmax) without altering the dissociation constant (KD) of the radioligand, which is characteristic of noncompetitive inhibition.[6] Conversely, for α1A and α1D-ARs, it decreases the KD without changing the Bmax, indicating a competitive mode of action.[6]

Table 1: Binding Affinity of ρ-TIA at Human α1-Adrenoceptor Subtypes

Receptor SubtypeInteraction ModeRelative Potency/SelectivityEffect on Binding Parameters
α1A Competitive10-fold lower than α1BDecreases K D, Bmax unchanged
α1B Noncompetitive (Allosteric)Highest PotencyBmax decreased, K D unchanged
α1D Competitive10-fold lower than α1BDecreases K D, Bmax unchanged
Functional Assays

Functional assays measuring norepinephrine (NE)-stimulated inositol phosphate (IP) formation in HEK293 cells confirm the observations from binding studies. ρ-TIA reduces the maximal response to norepinephrine at α1B-ARs (noncompetitive antagonism) but causes a rightward shift in the NE concentration-response curve at α1A and α1D-ARs (competitive antagonism).[6]

Table 2: Functional Activity of ρ-TIA at Human α1-Adrenoceptor Subtypes

Receptor SubtypeAssay TypeAntagonism TypeKey Observation
α1A [³H]Inositol Phosphate FormationCompetitiveRightward shift in NE dose-response curve
α1B [³H]Inositol Phosphate FormationNoncompetitiveReduction in maximal NE-stimulated response
α1D [³H]Inositol Phosphate FormationCompetitiveRightward shift in NE dose-response curve

Experimental Protocols

The characterization of ρ-TIA's selectivity involves several key methodologies, from peptide synthesis to cell-based assays.

Synthesis of ρ-TIA Peptide

Synthetic ρ-TIA and its analogs are typically produced using automated solid-phase peptide synthesis.[7]

  • Resin and Assembly: The synthesis is performed on a Rink amide resin. Fmoc-protected amino acids are coupled sequentially using an in situ activation protocol with 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and N,N-diisopropylethylamine (DIEA).[7]

  • Deprotection: The Fmoc protecting group is removed at each step using a solution of 30% piperidine in dimethylformamide (DMF).[7]

  • Cleavage and Purification: Once chain assembly is complete, the peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane.[7] The crude peptide is then precipitated with cold diethyl ether.

  • Folding and Purification: The linear peptide is subjected to oxidative folding to form the correct disulfide bonds. Final purification is achieved via reverse-phase high-performance liquid chromatography (RP-HPLC).

Cell Culture and Receptor Expression

Recombinant human α1-adrenoceptor subtypes are expressed in mammalian cell lines to isolate the activity of each subtype.

  • Cell Lines: Human Embryonic Kidney 293 (HEK293) or COS-1 cells are commonly used.[6][7]

  • Transfection: Cells are transiently transfected with plasmids encoding the specific human α1A, α1B, or α1D-adrenoceptor subtype.

  • Membrane Preparation: For binding assays, cell membranes are prepared by homogenizing the cells in a buffer, followed by centrifugation to pellet the membranes, which are then resuspended and stored at -80°C until use.[7]

Radioligand Binding Assays

These assays quantify the interaction of ρ-TIA with each receptor subtype.

  • Radioligand: [³H]prazosin or ¹²⁵I-HEAT is used as the radiolabeled antagonist.[1][7]

  • Assay Buffer: A typical buffer is HEM (HEPES, EDTA, MgCl₂).[7]

  • Procedure:

    • Cell membranes (containing the expressed receptor) are incubated with a fixed concentration of the radioligand and varying concentrations of ρ-TIA.[7]

    • The mixture is incubated to allow binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist. Specific binding is calculated and analyzed using non-linear regression to determine binding parameters like K D, Bmax, and IC50 values.

Inositol Phosphate (IP) Formation Functional Assay

This assay measures the ability of ρ-TIA to inhibit the Gq-coupled signaling pathway activated by α1-adrenoceptors.

  • Cell Preparation: HEK293 cells expressing one of the α1-AR subtypes are seeded in multi-well plates and grown to confluence.

  • Labeling: Cells are incubated overnight with [³H]myo-inositol to label the cellular phosphoinositide pools.

  • Assay Procedure:

    • Cells are washed and pre-incubated with a buffer containing LiCl (to inhibit inositol monophosphatase) and varying concentrations of ρ-TIA.

    • Norepinephrine is added to stimulate the receptors, and the incubation continues.

    • The reaction is stopped by adding a cold acid solution (e.g., perchloric acid).

  • Quantification: The resulting [³H]inositol phosphates are separated from free [³H]inositol using anion-exchange chromatography and quantified by liquid scintillation counting.

  • Data Analysis: Concentration-response curves are generated to determine the effect of ρ-TIA on the potency (EC50) and efficacy (Emax) of norepinephrine.

Visualizations: Pathways and Workflows

α1-Adrenoceptor Gq Signaling Pathway

The following diagram illustrates the canonical signaling cascade initiated by α1-adrenoceptor activation.

Gq_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Norepinephrine) a1AR α1-Adrenoceptor Agonist->a1AR Binds Gq Gq Protein a1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Cellular Response Ca_Release->Cell_Response PKC->Cell_Response

Caption: Canonical Gq signaling pathway for α1-adrenoceptors.

Experimental Workflow for Selectivity Profiling

This workflow outlines the process of determining the subtype selectivity of a compound like ρ-TIA.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis & Conclusion cells 1. Cell Culture (HEK293 or COS-1) transfection 2. Transfection with α1A, α1B, or α1D Plasmid cells->transfection membranes 3. Membrane Preparation transfection->membranes functional 4b. Functional Assay ([³H]IP Formation) transfection->functional binding 4a. Radioligand Binding ([³H]prazosin) membranes->binding analysis 5. Non-linear Regression (Determine IC50, Bmax, KD) binding->analysis functional->analysis conclusion 6. Determine Selectivity & Mode of Inhibition analysis->conclusion TIA_Interaction cluster_subtypes α1-Adrenoceptor Subtypes TIA ρ-TIA a1A α1A-AR TIA->a1A Competitive Inhibition (10-fold lower potency) a1B α1B-AR TIA->a1B Noncompetitive Inhibition (High Potency, Allosteric Site) a1D α1D-AR TIA->a1D Competitive Inhibition (10-fold lower potency)

References

Unveiling the Allosteric Blockade: A Technical Guide to the Non-competitive Antagonism of ρ-TIA at α1B-Adrenoceptors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the non-competitive antagonism of the conopeptide ρ-TIA at the α1B-adrenoceptor, a key player in sympathetic nervous system signaling. This document is intended for researchers, scientists, and drug development professionals interested in the molecular pharmacology of G protein-coupled receptors (GPCRs) and the development of novel subtype-selective antagonists.

Executive Summary

The α1B-adrenoceptor, a member of the Gq/11-coupled receptor family, is a crucial mediator of physiological processes such as smooth muscle contraction. The 19-amino acid conopeptide, ρ-TIA, derived from the venom of the marine snail Conus tulipa, has been identified as a potent and selective antagonist of this receptor. Uniquely, ρ-TIA exhibits a non-competitive mechanism of action at the human α1B-adrenoceptor, distinguishing it from classical competitive antagonists. This guide will dissect the quantitative pharmacology, experimental methodologies, and underlying signaling pathways that define this interaction, offering a comprehensive resource for the scientific community.

Quantitative Pharmacology of ρ-TIA

The interaction of ρ-TIA with α1-adrenoceptor subtypes has been characterized through radioligand binding and functional assays. The data reveal a distinct profile of non-competitive antagonism at the α1B subtype, while competitive antagonism is observed at the α1A and α1D subtypes.

Table 1: Binding Affinity of ρ-TIA at Human α1-Adrenoceptor Subtypes

Receptor SubtypeIC50 (nM)
α1A18[1]
α1B2[1]
α1D25[1]

IC50 values were determined by inhibition of 125I-BE binding.[1]

Table 2: Pharmacological Characteristics of ρ-TIA at the Human α1B-Adrenoceptor

ParameterObservationImplication
Radioligand Affinity (KD) No significant change in the presence of ρ-TIA.[2]ρ-TIA does not compete with the radioligand for the orthosteric binding site.[2]
Maximum Binding Sites (Bmax) Decreased in the presence of ρ-TIA.[2]ρ-TIA reduces the number of available binding sites for the radioligand, a hallmark of non-competitive antagonism.[2]
Agonist-Stimulated Functional Response Reduced maximal response to norepinephrine-stimulated inositol phosphate formation.[2]ρ-TIA attenuates the signaling efficacy of the receptor.[2]
Selectivity 10-fold selective for human α1B over α1A and α1D subtypes.[1][2]Highlights the potential for developing subtype-specific therapeutics.

Mechanism of Non-Competitive Antagonism

The non-competitive nature of ρ-TIA's interaction with the α1B-adrenoceptor stems from its binding to an allosteric site, a location topographically distinct from the orthosteric site where endogenous agonists like norepinephrine bind.[3][4][5] This allosteric binding event induces a conformational change in the receptor that prevents its activation, even when the agonist is bound to the orthosteric site.

Key residues on both ρ-TIA and the α1B-adrenoceptor are critical for this interaction. For instance, isoleucine 8 of ρ-TIA is essential for its non-competitive inhibition at the α1B subtype.[2] On the receptor side, residues such as Asp-327 and Phe-330 on the extracellular surface have been identified as key interaction points for ρ-TIA.[6]

cluster_receptor α1B-Adrenoceptor cluster_ligands Ligands cluster_effect Effect orthosteric Orthosteric Site activation Receptor Activation orthosteric->activation Agonist Binding allosteric Allosteric Site inhibition Receptor Inhibition allosteric->inhibition Allosteric Binding norepinephrine Norepinephrine norepinephrine->orthosteric rhoTIA ρ-TIA rhoTIA->allosteric inhibition->activation Prevents

Mechanism of non-competitive antagonism of ρ-TIA at the α1B-adrenoceptor.

Signaling Pathways of the α1B-Adrenoceptor

The α1B-adrenoceptor primarily signals through the Gq/11 family of G proteins.[7][8] Agonist binding initiates a cascade of intracellular events, which are allosterically inhibited by ρ-TIA.

NE Norepinephrine a1bAR α1B-Adrenoceptor NE->a1bAR Binds to orthosteric site rhoTIA ρ-TIA rhoTIA->a1bAR Binds to allosteric site Gq Gq Protein a1bAR->Gq Activates Rho Rho Kinase Pathway a1bAR->Rho Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response PKC->Response Rho->Response

Signaling pathway of the α1B-adrenoceptor and the inhibitory action of ρ-TIA.

Experimental Protocols

The characterization of ρ-TIA's non-competitive antagonism relies on specific and detailed experimental methodologies.

Radioligand Binding Assays

These assays are fundamental to determining the binding characteristics of ρ-TIA.

Objective: To assess the affinity (KD) and number of binding sites (Bmax) of a radiolabeled antagonist in the presence and absence of ρ-TIA.

Materials:

  • HEK293 cells stably expressing human α1B-adrenoceptors.

  • Membrane preparation buffer (e.g., Tris-HCl, EDTA).

  • Radioligand (e.g., [3H]prazosin).

  • Non-specific binding agent (e.g., phentolamine).

  • ρ-TIA.

  • Scintillation fluid and counter.

Protocol:

  • Membrane Preparation: Culture and harvest HEK293 cells expressing the α1B-adrenoceptor. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Assay Setup: In a multi-well plate, combine the cell membranes with increasing concentrations of the radioligand. For competition assays, include a fixed concentration of radioligand and varying concentrations of ρ-TIA.

  • Incubation: Incubate the plates at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 40-60 minutes).

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Analyze the data using non-linear regression to determine KD and Bmax values. For competition data, calculate IC50 values.

Functional Assays: Inositol Phosphate Accumulation

This assay measures the functional consequence of receptor activation.

Objective: To quantify the production of inositol phosphates (IPs) in response to agonist stimulation in the presence and absence of ρ-TIA.

Materials:

  • HEK293 cells expressing human α1B-adrenoceptors.

  • [3H]myo-inositol.

  • Agonist (e.g., norepinephrine).

  • ρ-TIA.

  • Lithium chloride (LiCl) to inhibit IP degradation.

  • Trichloroacetic acid (TCA) to terminate the reaction.

  • Anion exchange chromatography columns.

Protocol:

  • Cell Labeling: Plate cells and incubate with [3H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

  • Pre-incubation: Wash the cells and pre-incubate with a buffer containing LiCl.

  • Stimulation: Add varying concentrations of norepinephrine with or without a fixed concentration of ρ-TIA and incubate for a defined period (e.g., 30 minutes).

  • Termination and Lysis: Stop the reaction by adding ice-cold TCA.

  • IP Separation: Neutralize the samples and separate the inositol phosphates from free inositol and other cellular components using anion exchange chromatography.

  • Quantification: Elute the IPs and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of [3H]inositol phosphates accumulated against the agonist concentration to generate dose-response curves and determine the effect of ρ-TIA on the maximal response.

cluster_binding Radioligand Binding Assay cluster_functional Inositol Phosphate Assay cluster_analysis Data Analysis and Conclusion b1 Prepare α1B-AR expressing membranes b2 Incubate with [³H]prazosin +/- ρ-TIA b1->b2 b3 Filter and wash b2->b3 b4 Quantify radioactivity b3->b4 b5 Determine KD and Bmax b4->b5 a1 Analyze binding and functional data b5->a1 f1 Label cells with [³H]myo-inositol f2 Stimulate with Norepinephrine +/- ρ-TIA f1->f2 f3 Lyse cells and isolate IPs f2->f3 f4 Quantify radioactivity f3->f4 f5 Determine Emax f4->f5 f5->a1 a2 Confirm non-competitive antagonism a1->a2

Experimental workflow for characterizing ρ-TIA's antagonism at α1B-adrenoceptors.

Conclusion and Future Directions

The conopeptide ρ-TIA represents a valuable pharmacological tool for studying the α1B-adrenoceptor. Its non-competitive mechanism of action and subtype selectivity offer a unique approach to modulating the sympathetic nervous system. The detailed understanding of its interaction with the α1B-adrenoceptor, as outlined in this guide, provides a solid foundation for the design and development of novel allosteric modulators with improved therapeutic profiles for a range of cardiovascular and other disorders. Future research should focus on further elucidating the structural basis of this allosteric interaction and exploring the in vivo efficacy and safety of ρ-TIA and its analogues.

References

Competitive inhibition of rho-TIA at α1A/α1D-adrenoceptors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Competitive Inhibition of Rho-TIA at α1A/α1D-Adrenoceptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The α1-adrenergic receptors (α1-ARs), members of the G protein-coupled receptor superfamily, are crucial mediators of the physiological effects of the catecholamines, norepinephrine and epinephrine. The three subtypes, α1A, α1B, and α1D, are involved in a myriad of physiological processes, including vasoconstriction, cardiac contractility, and neurotransmission, making them significant targets for therapeutic intervention. The conopeptide ρ-TIA, isolated from the venom of the marine snail Conus tulipa, has emerged as a subtype-selective antagonist of α1-ARs. Uniquely, ρ-TIA exhibits a competitive mode of inhibition at α1A- and α1D-adrenoceptors, while acting as a noncompetitive inhibitor at the α1B subtype.[1][2] This distinct pharmacological profile presents a valuable tool for dissecting the specific functions of α1-AR subtypes and offers a potential scaffold for the development of novel, highly selective therapeutic agents. This technical guide provides a comprehensive overview of the competitive inhibition of ρ-TIA at α1A/α1D-adrenoceptors, detailing quantitative binding data, experimental methodologies, and the underlying signaling pathways.

Quantitative Data on ρ-TIA Inhibition

The inhibitory potency of ρ-TIA at the human α1A- and α1D-adrenoceptor subtypes has been quantified through competitive radioligand binding assays. These studies reveal a notable selectivity of ρ-TIA for the α1B subtype, with approximately 10-fold lower potency at the α1A and α1D subtypes.[1]

Adrenoceptor Subtypeρ-TIA IC50 (nM)RadioligandCell LineReference
Human α1A 18[¹²⁵I]HEATHEK293[2]
Human α1D 25[¹²⁵I]HEATHEK293[2]
Human α1B 2[¹²⁵I]HEATHEK293[2]

Table 1: Inhibitory Potency (IC50) of ρ-TIA at Human α1-Adrenoceptor Subtypes. The half-maximal inhibitory concentration (IC50) values demonstrate the concentration of ρ-TIA required to displace 50% of the specific binding of the radioligand [¹²⁵I]HEAT in human embryonic kidney (HEK293) cells expressing the respective human α1-adrenoceptor subtypes.

Experimental Protocols

The characterization of ρ-TIA's interaction with α1A- and α1D-adrenoceptors relies on two primary experimental approaches: competitive radioligand binding assays and functional assays.

Competitive Radioligand Binding Assay

This technique is the gold standard for determining the affinity of a ligand for a receptor.[3][4] It involves measuring the ability of an unlabeled compound (in this case, ρ-TIA) to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the inhibitory constant (Ki) or the IC50 of ρ-TIA for α1A- and α1D-adrenoceptors.

Materials:

  • Cell Membranes: Membranes prepared from cell lines (e.g., HEK293 or CHO cells) stably expressing the human α1A- or α1D-adrenoceptor subtype.[5][6]

  • Radioligand: A high-affinity radiolabeled antagonist for α1-adrenoceptors, such as [³H]prazosin or [¹²⁵I]HEAT.[5][6][7][8][9]

  • Unlabeled Ligand: ρ-TIA peptide.

  • Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl) containing protease inhibitors.

  • Filtration Apparatus: A cell harvester or vacuum manifold with glass fiber filters to separate bound from free radioligand.[3]

  • Scintillation Counter: To measure the radioactivity trapped on the filters.[3]

Methodology:

  • Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (ρ-TIA) are incubated with the cell membranes in the assay buffer.[3][4]

  • Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.

  • Separation: The reaction mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.[3]

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: The radioactivity on each filter is quantified using a liquid scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.[9]

Experimental_Workflow_Radioligand_Binding cluster_preparation Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Membranes Cell Membranes (α1A or α1D expressing) Incubation Incubation to Equilibrium Membranes->Incubation Radioligand Radioligand ([³H]prazosin or [¹²⁵I]HEAT) Radioligand->Incubation Competitor Unlabeled Competitor (ρ-TIA, varying concentrations) Competitor->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Plotting Plot % Specific Binding vs. [ρ-TIA] Counting->Plotting CurveFitting Sigmoidal Curve Fitting Plotting->CurveFitting Calculation Determine IC50 and Ki CurveFitting->Calculation

Competitive Radioligand Binding Assay Workflow
Functional Assays

Functional assays are essential to confirm that the binding of ρ-TIA to the receptor translates into a biological effect, in this case, the inhibition of agonist-induced signaling.

Objective: To determine the effect of ρ-TIA on the functional response of α1A- and α1D-adrenoceptors to an agonist (e.g., norepinephrine).

Example: Inositol Phosphate Accumulation Assay This assay measures the production of inositol phosphates (IPs), a downstream second messenger of Gq/11-coupled receptor activation.[10]

Materials:

  • Whole Cells: Intact cells (e.g., HEK293) expressing the human α1A- or α1D-adrenoceptor subtype.

  • [³H]myo-inositol: A radiolabeled precursor for the synthesis of phosphoinositides.

  • Agonist: Norepinephrine or another suitable α1-AR agonist.

  • Antagonist: ρ-TIA.

  • Lithium Chloride (LiCl): To inhibit inositol monophosphatase and allow for the accumulation of IPs.

  • Ion-exchange Chromatography Columns: To separate the different inositol phosphates.

Methodology:

  • Labeling: Cells are incubated overnight with [³H]myo-inositol to label the cellular phosphoinositide pools.

  • Pre-incubation: The labeled cells are pre-incubated with LiCl and varying concentrations of ρ-TIA.

  • Stimulation: The cells are then stimulated with a fixed concentration of norepinephrine for a defined period.

  • Extraction: The reaction is terminated, and the intracellular inositol phosphates are extracted.

  • Separation and Quantification: The extracted [³H]inositol phosphates are separated by ion-exchange chromatography and quantified by liquid scintillation counting.

  • Data Analysis: The amount of [³H]inositol phosphate accumulation is plotted against the concentration of ρ-TIA to determine the IC50 for the functional inhibition.

Signaling Pathways

α1A- and α1D-adrenoceptors are G protein-coupled receptors that primarily signal through the Gq/11 family of G proteins.[10][11][12] ρ-TIA competitively antagonizes the initial step of this cascade by preventing the binding of endogenous agonists like norepinephrine.

Canonical Gq/11 Signaling Pathway
  • Agonist Binding: Norepinephrine binds to the α1A- or α1D-adrenoceptor.

  • G Protein Activation: This induces a conformational change in the receptor, leading to the activation of the heterotrimeric G protein Gq/11. The Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ subunits.

  • PLCβ Activation: The activated Gαq subunit binds to and activates phospholipase Cβ (PLCβ).[10]

  • PIP₂ Hydrolysis: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[10]

  • Downstream Effects:

    • IP₃: Diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[10]

    • DAG: Remains in the plasma membrane and, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).[10]

The activation of this pathway ultimately leads to various cellular responses, including smooth muscle contraction, cell growth, and proliferation.[11][13]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Receptor α1A/α1D-Adrenoceptor G_protein Gq/11 Receptor->G_protein activates PLC PLCβ G_protein->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP₃ PIP2->IP3 PKC_mem PKC (inactive) DAG->PKC_mem PKC_act PKC (active) PKC_mem->PKC_act activates ER IP₃ Receptor IP3->ER binds to Ca Ca²⁺ Ca->PKC_mem CellularResponse Cellular Response (e.g., Smooth Muscle Contraction) PKC_act->CellularResponse ER->Ca releases Ca_store Ca²⁺ Store Ca_store->ER Agonist Norepinephrine Agonist->Receptor binds RhoTIA ρ-TIA RhoTIA->Receptor competitively inhibits

Canonical α1A/α1D-Adrenoceptor Signaling Pathway
Non-Canonical Signaling Pathways

In addition to the classical Gq/11 pathway, α1A- and α1D-adrenoceptors can also activate other signaling cascades, including the mitogen-activated protein kinase (MAPK) and Rho kinase pathways. These pathways are often involved in the regulation of cell growth, proliferation, and survival.[13][14][15] The α1A-AR can activate all three major MAPK pathways (ERK, JNK, and p38), while the α1D-AR primarily activates the ERK pathway.[13] Furthermore, α1-adrenoceptor signaling can involve the activation of Rho kinase, leading to calcium sensitization of the contractile machinery in smooth muscle.[16][17]

Mechanism of Competitive Inhibition by ρ-TIA

Competitive inhibition occurs when an inhibitor reversibly binds to the same site on the receptor as the endogenous agonist. In the case of ρ-TIA at α1A- and α1D-adrenoceptors, the peptide competes with norepinephrine for binding to the orthosteric binding pocket of the receptor. This is supported by radioligand binding studies where ρ-TIA increases the apparent dissociation constant (Kd) of the radioligand without affecting the maximum number of binding sites (Bmax).[1] Functionally, this competitive inhibition results in a rightward shift of the agonist dose-response curve without a change in the maximal response.[1]

Competitive_Inhibition cluster_receptor α1A/α1D-Adrenoceptor Receptor Response Signaling Activation Receptor->Response NoResponse No Signaling Activation Receptor->NoResponse Agonist Norepinephrine Agonist->Receptor Binds Inhibitor ρ-TIA Inhibitor->Receptor Binds to same site

Mechanism of Competitive Inhibition

Conclusion

ρ-TIA represents a fascinating pharmacological tool with a unique mode of action at α1-adrenoceptor subtypes. Its competitive inhibition at α1A- and α1D-adrenoceptors, in contrast to its noncompetitive antagonism at the α1B subtype, provides a valuable means to investigate the distinct physiological roles of these receptors. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals aiming to further explore the therapeutic potential of targeting α1A- and α1D-adrenoceptors with high selectivity and to leverage the unique properties of ρ-TIA in their research endeavors.

References

Section 1: RhoA GTPase - A Master Regulator of the Cytoskeleton

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the current scientific literature does not support a direct functional interaction between Rho GTPases and the T-cell intracellular antigen (TIA) proteins, nor does it highlight the specific importance of an Arginine 4 (Arg4) residue in a "rho-TIA activity." The term "rho-TIA" appears in specialized contexts, such as referring to a conopeptide antagonist of adrenergic receptors, which is distinct from the RhoA GTPase and TIA-1 RNA-binding protein.

This guide will, therefore, provide a comprehensive overview of RhoA and TIA-1 as separate entities, focusing on their established molecular functions, key residues critical for their activities, and the signaling pathways in which they participate. This information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a deeper understanding of these two important cellular regulators.

The Ras homolog family member A (RhoA) is a small GTPase that functions as a molecular switch in a multitude of cellular processes.[1][2][3] It cycles between an inactive GDP-bound state and an active GTP-bound state, a process tightly controlled by guanine nucleotide exchange factors (GEFs), GTPase-activating proteins (GAPs), and guanine nucleotide dissociation inhibitors (GDIs).[4][5]

Key Functional Residues of RhoA

The function of RhoA is critically dependent on specific amino acid residues within its structure, particularly in the switch I and switch II regions, which undergo conformational changes upon GTP binding.[6][7] While the prompt specified Arg4, the literature emphasizes the importance of other residues for RhoA's interactions and activity. For instance, mutations like G14V and Q63L are known to render RhoA constitutively active by impairing its GTP hydrolysis capability.[6] Additionally, residues such as Tyr34, Thr37, and Phe39 in the switch I region are crucial for interactions with downstream effectors and regulatory proteins like GAPs.[8]

Quantitative Data on RhoA Interactions

The binding affinities of RhoA for its regulators and effectors are key parameters governing its signaling output. While specific quantitative data for the Arg4 residue's role in a Rho-TIA interaction is unavailable due to the lack of evidence for such an interaction, extensive data exists for RhoA's interaction with other proteins. Techniques like quantitative GTPase affinity purification (qGAP) have been developed to systematically identify and quantify these interactions.[9]

Table 1: Selected RhoA Interaction Parameters

Interacting ProteinInteraction TypeMethodAffinity (Kd)Reference
p190 RhoGAPRegulation (GTPase activation)Kinetic AnalysisNot specified[8]
RhotekinEffector BindingAffinity PrecipitationNot specified[10]
ROCKEffector BindingCo-immunoprecipitationNot specified[11]
RhoGDIαInhibitionBead-based AssayGTPγS-dependent[12]

Note: Specific affinity constants (Kd) are often context-dependent and may vary based on the experimental conditions. The table reflects the nature of the interaction as described in the cited literature.

Experimental Protocols for Studying RhoA Activity

1.3.1 RhoA Activation Assay (Pull-down Assay)

This assay is widely used to quantify the amount of active, GTP-bound RhoA in cell lysates.[13]

  • Principle: A fusion protein containing the Rho-binding domain (RBD) of a RhoA effector (e.g., Rhotekin), which specifically binds to GTP-RhoA, is immobilized on beads. Cell lysates are incubated with these beads to "pull down" active RhoA. The amount of captured RhoA is then quantified by Western blotting.

  • Protocol Outline:

    • Prepare cell lysates under conditions that preserve GTPase activation state.

    • Incubate lysates with GST-Rhotekin-RBD beads (or similar affinity matrix).

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the bound proteins or directly resuspend the beads in SDS-PAGE sample buffer.

    • Analyze the amount of pulled-down RhoA by Western blotting using a RhoA-specific antibody. Total RhoA in the lysate should also be measured as a loading control.

1.3.2 GTPase Activity Assay

This assay measures the intrinsic or GAP-stimulated GTP hydrolysis rate of RhoA.

  • Principle: The assay monitors the release of inorganic phosphate (Pi) from GTP over time. This can be done using a colorimetric method or by measuring the decrease in a fluorescently labeled GTP analog.

  • Protocol Outline:

    • Purify recombinant RhoA protein.

    • Load RhoA with GTP.

    • Initiate the reaction by adding the sample to a reaction buffer. For GAP-stimulated activity, include the purified GAP domain.

    • At various time points, stop the reaction and measure the amount of Pi released using a malachite green-based colorimetric reagent or monitor the change in fluorescence.

RhoA Signaling Pathway

The RhoA signaling cascade is central to the regulation of the actin cytoskeleton, cell adhesion, and motility.[1][11]

RhoA_Signaling cluster_activation Extracellular_Stimuli Extracellular Stimuli (e.g., GPCRs, Integrins) GEFs RhoGEFs Extracellular_Stimuli->GEFs activate RhoA_GDP RhoA-GDP (Inactive) GEFs->RhoA_GDP promote GDP/GTP exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP RhoA_GTP->RhoA_GDP Pi ROCK ROCK RhoA_GTP->ROCK activate mDia mDia RhoA_GTP->mDia activate GAPs RhoGAPs GAPs->RhoA_GTP stimulate GTP hydrolysis GDIs RhoGDIs GDIs->RhoA_GDP sequester in cytoplasm LIMK LIMK ROCK->LIMK activate Myosin Myosin Light Chain Phosphatase (MLCP) ROCK->Myosin inhibit Contraction Actomyosin Contractility ROCK->Contraction promote Cofilin Cofilin LIMK->Cofilin inhibit Actin_Polymerization Actin Stress Fiber Formation Cofilin->Actin_Polymerization promotes depolymerization mDia->Actin_Polymerization promote Myosin->Contraction promotes relaxation

Caption: RhoA Signaling Pathway.

Section 2: TIA-1 - A Key Regulator of RNA Metabolism

T-cell intracellular antigen 1 (TIA-1) is an RNA-binding protein that plays a crucial role in various aspects of RNA metabolism, including pre-mRNA splicing, mRNA translation, and the cellular stress response.[14][15][16] It is a key component of stress granules, which are cytoplasmic aggregates of stalled translation initiation complexes that form in response to environmental stress.[14][15]

Domain Structure and Key Residues of TIA-1

TIA-1 contains three RNA recognition motifs (RRMs) and a C-terminal prion-related domain (PRD) or Q-rich domain.[14][17] The RRM domains are responsible for binding to specific RNA sequences, typically U-rich elements in introns and 3' untranslated regions (UTRs) of mRNAs.[18][19] The PRD is essential for the assembly of stress granules through self-aggregation.[14]

While a specific "Arg4" residue is not highlighted in the literature for TIA-1's core activity, the integrity of the RRM domains is paramount. Structural studies have identified key residues within the RRM2 and RRM3 domains that are directly involved in RNA binding.[19][20]

Quantitative Data on TIA-1-RNA Interactions

The affinity of TIA-1 for its target RNAs is a critical determinant of its regulatory function. Isothermal titration calorimetry (ITC) and nuclear magnetic resonance (NMR) have been used to quantify these interactions.

Table 2: TIA-1 RNA Binding Affinities

TIA-1 ConstructRNA LigandMethodAffinity (Kd)Reference
TIA-1 RRM2,3FAS pre-mRNA (16-mer)ITC~200 nM[19]
TIA-1 RRM2,3Poly-uridine (U9) RNAITC~50 nM[19]
TIA-1 RRM1U15 RNANMRWeak binding[20]
Experimental Protocols for Studying TIA-1 Function

2.3.1 RNA Immunoprecipitation (RIP)

This technique is used to identify the specific RNAs that are bound by TIA-1 in vivo.

  • Principle: Cells are treated with a cross-linking agent to stabilize protein-RNA interactions. TIA-1 and its bound RNAs are then immunoprecipitated using a TIA-1-specific antibody. The associated RNAs are subsequently purified and identified by RT-qPCR or RNA sequencing.

  • Protocol Outline:

    • Cross-link cells with formaldehyde or UV light.

    • Lyse cells and solubilize chromatin.

    • Immunoprecipitate TIA-1-RNA complexes using an anti-TIA-1 antibody coupled to magnetic beads.

    • Wash beads extensively to remove non-specific interactions.

    • Reverse cross-links and digest the protein.

    • Purify the co-precipitated RNA.

    • Analyze the RNA by RT-qPCR for specific targets or by high-throughput sequencing for a global analysis.

2.3.2 In Vitro Splicing Assay

This assay assesses the ability of TIA-1 to regulate the alternative splicing of a target pre-mRNA.

  • Principle: A radiolabeled pre-mRNA substrate containing an alternative exon regulated by TIA-1 is incubated with nuclear extracts in the presence or absence of recombinant TIA-1. The resulting spliced mRNA isoforms are then separated by gel electrophoresis and visualized by autoradiography.

  • Protocol Outline:

    • Prepare a radiolabeled pre-mRNA substrate.

    • Set up splicing reactions containing nuclear extract, ATP, and the pre-mRNA substrate.

    • Add purified recombinant TIA-1 to experimental reactions.

    • Incubate at 30°C to allow splicing to occur.

    • Extract RNA from the reactions.

    • Separate the spliced mRNA products on a denaturing polyacrylamide gel.

    • Visualize and quantify the different spliced isoforms by autoradiography.

TIA-1 in Stress Granule Formation

Under conditions of cellular stress, TIA-1 plays a pivotal role in the formation of stress granules, which are dynamic cytoplasmic foci where untranslated mRNAs are sequestered.[15]

TIA1_Stress_Granule Cellular_Stress Cellular Stress (e.g., heat shock, oxidative stress) eIF2a_Kinases eIF2α Kinases (PERK, PKR, etc.) Cellular_Stress->eIF2a_Kinases activate eIF2a_P Phosphorylated eIF2α eIF2a_Kinases->eIF2a_P phosphorylate eIF2α Translation_Initiation_Stall Stalled 48S Initiation Complexes eIF2a_P->Translation_Initiation_Stall leads to TIA1 TIA-1 Translation_Initiation_Stall->TIA1 recruits Other_RBPs Other RNA-Binding Proteins (e.g., G3BP1) TIA1->Other_RBPs interacts with Stress_Granule Stress Granule Assembly TIA1->Stress_Granule nucleates mRNA Untranslated mRNAs TIA1->mRNA binds to Other_RBPs->Stress_Granule mRNA->Stress_Granule sequestered in

Caption: TIA-1 in Stress Granule Formation.

Conclusion

While the initial query suggested a direct functional link between RhoA and TIA-1 centered on an Arginine 4 residue, a thorough review of the scientific literature does not substantiate this connection. However, both RhoA and TIA-1 are independently crucial regulators of fundamental cellular processes. RhoA stands as a central node in signaling pathways that control cell shape, movement, and contraction through its effects on the actin cytoskeleton. TIA-1, on the other hand, is a key player in the post-transcriptional regulation of gene expression, with critical roles in RNA splicing and the cellular response to stress.

The provided technical guide offers a detailed exploration of the individual functions of RhoA and TIA-1, presenting quantitative data, experimental methodologies, and signaling pathway diagrams to aid researchers in their study of these important proteins. Future research may yet uncover unforeseen connections between the pathways they govern, but based on current knowledge, their primary roles in the cell appear to be distinct.

References

A Technical Guide to the Pharmacological Properties of Native ρ-TIA Conotoxin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The venom of marine cone snails (genus Conus) is a complex cocktail of neuroactive peptides, known as conotoxins, which have evolved to target a wide array of ion channels and receptors with remarkable potency and selectivity. This high degree of specificity makes them invaluable tools for dissecting physiological processes and promising leads for novel therapeutic agents. Among these, ρ-TIA, a 19-amino acid conopeptide isolated from the venom of Conus tulipa, has emerged as a significant modulator of the adrenergic system. This technical guide provides an in-depth overview of the pharmacological properties of native ρ-TIA conotoxin, focusing on its mechanism of action, quantitative data, and the experimental methodologies used for its characterization.

Core Pharmacological Properties

Native ρ-TIA conotoxin is a potent and selective antagonist of α1-adrenoceptors, a class of G-protein coupled receptors (GPCRs) crucial for regulating smooth muscle contraction, vasoconstriction, and various processes within the central nervous system. A key feature of ρ-TIA is its subtype-selective and modality-distinct antagonism. It exhibits non-competitive antagonism at the α1B-adrenoceptor subtype, while acting as a competitive antagonist at the α1A and α1D subtypes.[1][2] This differential interaction is a rare characteristic for peptide toxins and offers a unique pharmacological profile.

The primary mechanism of action for ρ-TIA involves binding to the α1-adrenoceptors and inhibiting the downstream signaling cascade initiated by the endogenous agonist, norepinephrine.[3] For the α1B subtype, ρ-TIA is believed to be an allosteric inhibitor, binding to a site distinct from the norepinephrine binding site and thereby preventing receptor activation in a non-competitive manner.[3] In contrast, at α1A and α1D subtypes, it likely competes directly with norepinephrine for the orthosteric binding site.

Quantitative Data Summary

The potency and selectivity of native ρ-TIA conotoxin have been quantified through various in vitro assays. The following table summarizes the key inhibitory concentrations (IC50) of ρ-TIA for the human α1-adrenoceptor subtypes.

Target Receptor SubtypeLigandAssay TypeIC50 (nM)Reference
Human α1A-Adrenoceptorρ-TIARadioligand Binding ([125I]-BE)18[1][4]
Human α1B-Adrenoceptorρ-TIARadioligand Binding ([125I]-BE)2[1][4]
Human α1D-Adrenoceptorρ-TIARadioligand Binding ([125I]-BE)25[1][4]

Signaling Pathway

The α1-adrenoceptors, upon activation by an agonist like norepinephrine, couple to Gq/11 G-proteins. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to and open IP3-gated calcium channels on the endoplasmic reticulum, resulting in an increase in intracellular calcium concentration ([Ca2+]i). This elevation in cytosolic calcium is a key event in smooth muscle contraction and other cellular responses mediated by α1-adrenoceptors. ρ-TIA, by antagonizing these receptors, effectively blocks this signaling pathway.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol NE Norepinephrine a1AR α1-Adrenoceptor (GPCR) NE->a1AR Agonist Binding rhoTIA ρ-TIA Conotoxin rhoTIA->a1AR Antagonism (Competitive/Non-competitive) Gq11 Gq/11 a1AR->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Store (Endoplasmic Reticulum) IP3->Ca_ER Opens Channel Ca_cytosol ↑ [Ca²⁺]i Ca_ER->Ca_cytosol Release Response Cellular Response (e.g., Muscle Contraction) Ca_cytosol->Response Leads to

Caption: Signaling pathway of α1-adrenoceptor and inhibition by ρ-TIA conotoxin.

Experimental Protocols

The characterization of ρ-TIA's pharmacological properties relies on a combination of binding and functional assays. Below are detailed, representative protocols for key experiments.

Radioligand Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (IC50 and subsequently Ki) of ρ-TIA for α1-adrenoceptor subtypes.

Materials:

  • Cell membranes prepared from cell lines stably expressing human α1A, α1B, or α1D-adrenoceptor subtypes.

  • Radioligand: [125I]-prazosin (a high-affinity α1-adrenoceptor antagonist).

  • Non-specific binding control: Unlabeled phentolamine (10 µM).

  • ρ-TIA conotoxin at a range of concentrations.

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Reaction Setup: In each well of a 96-well microplate, combine:

    • 50 µL of cell membrane preparation (containing a specific amount of receptor protein, e.g., 20-50 µg).

    • 50 µL of binding buffer or unlabeled phentolamine (for non-specific binding).

    • 50 µL of ρ-TIA conotoxin at various dilutions (e.g., 10^-12 to 10^-5 M).

    • 50 µL of [125I]-prazosin at a fixed concentration (typically near its Kd value).

    • The total reaction volume is 200 µL.

  • Incubation: Incubate the plates at room temperature (or a specified temperature, e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold binding buffer (e.g., 3 x 3 mL) to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding (counts in the presence of phentolamine) from total binding (counts in the absence of phentolamine).

    • Plot the percentage of specific binding against the logarithm of the ρ-TIA concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of ρ-TIA.

Intracellular Calcium Mobilization Assay (Functional Antagonism)

Objective: To assess the functional antagonist activity of ρ-TIA by measuring its ability to inhibit agonist-induced increases in intracellular calcium.

Materials:

  • HEK293 cells (or other suitable cell line) stably expressing one of the human α1-adrenoceptor subtypes.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Norepinephrine (agonist).

  • ρ-TIA conotoxin.

  • Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed the cells into black-walled, clear-bottom 96-well microplates and culture overnight to allow for adherence.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.

    • Remove the culture medium from the cells and add the dye-loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Cell Washing: Gently wash the cells with assay buffer to remove excess extracellular dye. Leave a final volume of assay buffer in each well.

  • Pre-incubation with Antagonist: Add various concentrations of ρ-TIA conotoxin to the appropriate wells and incubate for a specified period (e.g., 15-30 minutes) at room temperature.

  • Measurement of Calcium Response:

    • Place the microplate into the fluorescence plate reader.

    • Establish a baseline fluorescence reading for each well.

    • Use the instrument's automated injector to add a fixed concentration of norepinephrine (typically the EC80 concentration) to stimulate the cells.

    • Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Determine the peak fluorescence response for each well.

    • Plot the peak response against the logarithm of the ρ-TIA concentration.

    • Fit the data to a dose-response curve to determine the IC50 of ρ-TIA for inhibiting the norepinephrine-induced calcium response.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the pharmacological characterization of a novel conotoxin like ρ-TIA.

G cluster_Discovery Discovery & Isolation cluster_Characterization Pharmacological Characterization cluster_Output Results Venom Crude Venom (Conus tulipa) HPLC HPLC Purification Venom->HPLC Sequencing Sequencing & Synthesis HPLC->Sequencing rhoTIA_pure Pure ρ-TIA Sequencing->rhoTIA_pure Binding Radioligand Binding Assays rhoTIA_pure->Binding Functional Functional Assays (e.g., Calcium Imaging) rhoTIA_pure->Functional Data_Analysis Data Analysis (IC50, Ki, Mode of Action) Binding->Data_Analysis Functional->Data_Analysis Profile Pharmacological Profile (Potency, Selectivity) Data_Analysis->Profile

Caption: Experimental workflow for characterizing ρ-TIA conotoxin.

Conclusion

Native ρ-TIA conotoxin represents a fascinating and powerful pharmacological tool. Its unique subtype-selective and modality-distinct antagonism of α1-adrenoceptors provides a valuable probe for studying the physiological and pathological roles of these receptors. The detailed methodologies and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in leveraging the therapeutic potential of this and other conotoxins. The continued investigation into the structure-activity relationships of ρ-TIA will undoubtedly pave the way for the design of novel, highly selective drug candidates targeting the adrenergic system.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Early Studies and Characterization of ρ-TIA

This technical guide provides a comprehensive overview of the early research and characterization of ρ-TIA (rho-TIA), a conopeptide derived from the venom of the marine snail Conus tulipa. This document details its mechanism of action as an allosteric inhibitor of the α1B-adrenoceptor, presenting key quantitative data, experimental methodologies, and signaling pathway diagrams to facilitate a deeper understanding for research and drug development applications.

Introduction and Discovery

ρ-TIA is a 19-amino acid peptide that was first identified as an antagonist of α1-adrenoceptors.[1][2] It is a notable molecule as it represents the first peptide ligand discovered for these receptors.[1] Early studies focused on its pharmacological activity and structure-activity relationships, revealing its unique mode of inhibition.[2]

Molecular Characteristics

The primary structure of ρ-TIA consists of a 19-amino acid sequence.[1] Alanine-scanning mutagenesis has been instrumental in identifying key residues for its activity. Notably, Arginine at position 4 (Arg-4) is critical for its potency.[2] Other residues clustered around Arg-4 also contribute to its interaction with the receptor.[2]

Quantitative Data: Binding Affinity and Potency

The inhibitory activity of ρ-TIA has been quantified against different human α1-adrenoceptor subtypes. The following table summarizes the IC50 values from radioligand binding assays.

Receptor SubtypeIC50 Value (nM)
Human α1A-AR18[3][4]
Human α1B-AR2[3][4]
Human α1D-AR25[3][4]

Data from inhibition of 125I-BE binding.[3][4]

As the data indicates, ρ-TIA displays a 10-fold selectivity for the human α1B-adrenoceptor over the α1A and α1D subtypes.[1][3][4]

Further characterization of ρ-TIA's effect on the constitutively active E289K mutant of the α1B-AR demonstrated its inverse agonist activity with an EC50 of 19.0 ± 5.8 nM.[5]

ReceptorLigandEC50 (nM)
WT α1B-ARPrazosinNo effect on basal signaling[5]
WT α1B-ARρ-TIANo effect on basal signaling[5]
E289K mutant α1B-ARPrazosin11.6 ± 7.5[5]
E289K mutant α1B-ARρ-TIA19.0 ± 5.8[5]

Mechanism of Action: Allosteric Inhibition

Early investigations revealed that ρ-TIA acts as a noncompetitive inhibitor at the α1B-adrenoceptor.[1][6] This was evidenced by the observation that ρ-TIA decreased the maximum number of binding sites (Bmax) for the radioligand [3H]prazosin without altering its affinity (Kd).[1] This noncompetitive antagonism was found to be reversible upon washing.[1] In contrast, at the α1A and α1D subtypes, ρ-TIA acts as a competitive inhibitor, decreasing the Kd of the radioligand without changing the Bmax.[1][6]

The site of action for ρ-TIA is on the extracellular surface (ECS) of the α1B-adrenoceptor, distinct from the orthosteric binding site located deeper within the transmembrane helical bundle.[5] Mutagenesis studies identified 14 residues on the ECS that influence ρ-TIA binding.[7] Double mutant cycle analysis and molecular docking confirmed that the interaction is primarily driven by:

  • A salt bridge between Arg-4 of ρ-TIA and Asp-327 of the receptor.[5][7]

  • A cation-π interaction between Arg-4 of ρ-TIA and Phe-330 of the receptor.[5][7]

  • A T-stacking-π interaction between Trp-3 of ρ-TIA and Phe-330 of the receptor.[5][7]

These interactions on transmembrane helices 6 (TMH6) and 7 (TMH7) at the base of extracellular loop 3 (ECL3) are sufficient to allosterically inhibit agonist signaling.[5][7]

Signaling Pathway of α1B-Adrenoceptor and Inhibition by ρ-TIA

The α1B-adrenoceptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq pathway, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels and activation of protein kinase C (PKC). ρ-TIA, by binding to an allosteric site, prevents the conformational changes necessary for Gq protein activation upon agonist binding, thereby inhibiting this signaling cascade.

G_protein_signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Agonist Agonist alpha1B_AR α1B-Adrenoceptor Agonist->alpha1B_AR Binds Gq_protein Gq protein alpha1B_AR->Gq_protein Activates rho_TIA ρ-TIA rho_TIA->alpha1B_AR Allosterically Inhibits PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Allosteric inhibition of α1B-adrenoceptor signaling by ρ-TIA.

Experimental Protocols

Radioligand Binding Assays

These assays are crucial for determining the affinity and mechanism of binding of ρ-TIA to α1-adrenoceptor subtypes.

  • Objective: To determine the IC50, Kd, and Bmax values for ρ-TIA at α1-adrenoceptor subtypes.

  • Materials:

    • Membranes from COS-1 cells transfected with human α1A, α1B, or α1D-adrenoceptor subtypes.[5]

    • Radioligands: [3H]prazosin or 125I-HEAT.[1][5]

    • Increasing concentrations of ρ-TIA (e.g., 10 pM to 10 µM).[5]

    • HEM buffer.[5]

    • 96-well plates.[5]

    • Scintillation counter or gamma counter.

  • Procedure:

    • Prepare reaction mixtures in 96-well plates containing the cell membranes, a fixed concentration of radioligand, and varying concentrations of ρ-TIA in HEM buffer.[5]

    • For saturation binding experiments, vary the concentration of the radioligand in the absence and presence of ρ-TIA.

    • Incubate the plates to allow binding to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Quantify the radioactivity on the filters using a scintillation or gamma counter.

    • Analyze the data using non-linear regression to determine IC50, Kd, and Bmax values.

Inositol 1-Phosphate (IP1) Accumulation Assay

This functional assay measures the downstream signaling of the α1B-adrenoceptor.

  • Objective: To assess the inhibitory effect of ρ-TIA on agonist-induced Gq signaling.

  • Materials:

    • HEK293 cells expressing human α1-adrenoceptor subtypes.[1]

    • Agonist (e.g., Norepinephrine).[1]

    • Increasing concentrations of ρ-TIA.

    • IP1 assay kit.

  • Procedure:

    • Plate the transfected cells in 96-well plates.

    • Pre-incubate the cells with varying concentrations of ρ-TIA.

    • Stimulate the cells with an agonist (e.g., norepinephrine).[1]

    • Lyse the cells and measure the accumulation of IP1 according to the manufacturer's protocol of the IP1 assay kit.

    • Analyze the dose-response curves to determine the potency of ρ-TIA's inhibition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to determine the three-dimensional structure of ρ-TIA in solution.

  • Objective: To elucidate the solution structure of ρ-TIA.

  • Materials:

    • Purified ρ-TIA peptide (e.g., 1 mg/ml).[5]

    • NMR buffer (e.g., 95% H2O, 5% D2O, pH 4.5).[5]

    • NMR spectrometer (e.g., Bruker Avance 600 MHz).[5]

  • Procedure:

    • Dissolve the ρ-TIA peptide in the NMR buffer.[5]

    • Acquire two-dimensional NMR data, including TOCSY, NOESY, and DQF-COSY spectra.[5]

    • Process the data using appropriate software (e.g., Topspin).[5]

    • Assign the proton resonances using standard sequential assignment methods.[5]

    • Derive inter-proton distance restraints from the NOESY cross-peak intensities.[5]

    • Calculate the three-dimensional structure of the peptide using molecular dynamics and simulated annealing protocols.

Experimental Workflow for Characterizing ρ-TIA

experimental_workflow Peptide_Synthesis ρ-TIA Synthesis & Purification NMR NMR Spectroscopy Peptide_Synthesis->NMR Radioligand_Binding Radioligand Binding Assays Peptide_Synthesis->Radioligand_Binding Functional_Assays Functional Assays (IP1) Peptide_Synthesis->Functional_Assays Structure_Determination 3D Structure Determination NMR->Structure_Determination Molecular_Docking Molecular Docking & Modeling Structure_Determination->Molecular_Docking Binding_Affinity Determine Binding Affinity (IC50, Kd, Bmax) Radioligand_Binding->Binding_Affinity Mechanism_of_Action Determine Mechanism (Competitive vs. Noncompetitive) Radioligand_Binding->Mechanism_of_Action Identify_Key_Residues Identify Key Interacting Residues Radioligand_Binding->Identify_Key_Residues Functional_Inhibition Assess Functional Inhibition Functional_Assays->Functional_Inhibition Functional_Assays->Identify_Key_Residues Mutagenesis Site-Directed Mutagenesis (Receptor & Peptide) Mutagenesis->Radioligand_Binding Mutagenesis->Functional_Assays Model_Interaction Model Peptide-Receptor Complex Molecular_Docking->Model_Interaction Identify_Key_Residues->Molecular_Docking

Caption: Workflow for the characterization of ρ-TIA.

Conclusion

The early studies of ρ-TIA have characterized it as a highly selective, noncompetitive allosteric inhibitor and inverse agonist of the α1B-adrenoceptor. Its unique mechanism of action, involving binding to the extracellular surface of the receptor, provides a novel pharmacophore for the design of subtype-selective α1-adrenoceptor modulators. The detailed understanding of its structure and interaction with the receptor, elucidated through a combination of biochemical, functional, and structural biology techniques, lays a strong foundation for its potential development as a therapeutic agent or a research tool.

References

The Biological Function of ρ-TIA from Conus tulipa: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the biological function of ρ-conotoxin TIA (ρ-TIA), a peptide isolated from the venom of the fish-hunting cone snail, Conus tulipa.[1] ρ-TIA is a potent and selective antagonist of α1-adrenoceptors, a class of G-protein coupled receptors crucial for regulating physiological processes such as vasoconstriction and neurotransmission. This guide details the mechanism of action of ρ-TIA, its subtype selectivity, and the key molecular interactions that govern its activity. Furthermore, it presents quantitative data on its binding affinities and inhibitory concentrations, outlines the detailed experimental protocols used to characterize this toxin, and provides visual representations of its signaling pathway and experimental workflows. This information is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development who are interested in the therapeutic potential and molecular pharmacology of this unique conotoxin.

Introduction

Conus snails are predatory marine gastropods that utilize a complex venom apparatus to capture prey.[2] Their venoms are a rich source of bioactive peptides known as conotoxins, which are highly specific for a wide range of ion channels and receptors in the nervous systems of their prey and, by extension, in mammals. This specificity makes them valuable tools for physiological research and as potential leads for novel therapeutics.

ρ-TIA, discovered in the venom of Conus tulipa, represents a unique class of conopeptides that target α1-adrenoceptors.[1][2] These receptors are integral to the sympathetic nervous system and are involved in a multitude of physiological functions. The ability of ρ-TIA to selectively modulate α1-adrenoceptor activity has generated significant interest in its potential as a pharmacological probe and as a scaffold for the design of new drugs. This guide aims to consolidate the current understanding of the biological function of ρ-TIA, providing a detailed technical resource for the scientific community.

Molecular Profile of ρ-TIA

  • Amino Acid Sequence: Phe-Asn-Trp-Arg-Cys-Cys-Leu-Ile-Pro-Ala-Cys-Arg-Arg-Asn-His-Lys-Lys-Phe-Cys-NH2

  • Disulfide Connectivity: Cys5-Cys11, Cys6-Cys19

  • Molecular Weight: 2390.88 Da

  • Source: Venom of Conus tulipa[3]

Mechanism of Action and Biological Function

ρ-TIA functions as a selective antagonist of α1-adrenoceptors, but exhibits a fascinating and complex mode of interaction that differs between receptor subtypes.

Subtype-Selective Antagonism

There are three main subtypes of α1-adrenoceptors: α1A, α1B, and α1D. ρ-TIA demonstrates a clear preference for the α1B subtype.[4][5]

  • α1B-Adrenoceptor: ρ-TIA acts as a non-competitive, allosteric inhibitor at the human α1B-adrenoceptor.[3][4] This means it binds to a site on the receptor that is distinct from the binding site of the endogenous agonist, norepinephrine (the orthosteric site).[5] By binding to this allosteric site, ρ-TIA modulates the receptor's conformation in such a way that it reduces the maximal response to the agonist, without affecting the agonist's binding affinity.[4] Specifically, it has been shown to decrease the maximum number of binding sites (Bmax) for radioligands at the α1B-adrenoceptor.[4] The key residue for this non-competitive inhibition at the α1B subtype is Isoleucine 8 (Ile8) within the ρ-TIA peptide.[4]

  • α1A- and α1D-Adrenoceptors: In contrast to its action on the α1B subtype, ρ-TIA acts as a competitive inhibitor at the human α1A and α1D-adrenoceptors.[3][4] In this mode of antagonism, ρ-TIA competes directly with the endogenous agonist for binding to the orthosteric site. This results in a decrease in the affinity of the receptor for the agonist (an increase in the KD value) without changing the maximal response.[4]

Allosteric Binding Site on the α1B-Adrenoceptor

Extensive research has identified the allosteric binding site for ρ-TIA on the extracellular surface of the α1B-adrenoceptor.[6] This site is located at the base of extracellular loop 3 (ECL3) and involves transmembrane helices 6 (TMH6) and 7 (TMH7).[6] Key interactions include:

  • A salt bridge and cation-π interaction between Arg-4 of ρ-TIA and Asp-327 and Phe-330 of the receptor, respectively.[6]

  • A T-stacking-π interaction between Trp-3 of ρ-TIA and Phe-330 of the receptor.[6]

  • Water-bridging hydrogen bonds between Asn-2 of ρ-TIA and Val-197 of the receptor, Trp-3 of ρ-TIA and Ser-318 of the receptor, and the N-terminus of ρ-TIA and Glu-186 of the receptor.[6]

The critical importance of the Arg-4 residue in ρ-TIA for its activity has been confirmed through alanine-scanning mutagenesis.[5]

Downstream Signaling Pathway

α1-Adrenoceptors are Gq/11-coupled G-protein coupled receptors (GPCRs). Upon activation by an agonist like norepinephrine, they stimulate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which then mediates various cellular responses, such as smooth muscle contraction.

ρ-TIA, by antagonizing α1-adrenoceptors, inhibits this signaling cascade. In tissues like the rat vas deferens, ρ-TIA has been shown to inhibit norepinephrine-induced increases in cytosolic Ca2+ concentration.[5]

Quantitative Data

The following tables summarize the key quantitative data regarding the interaction of ρ-TIA with human α1-adrenoceptor subtypes.

Table 1: Inhibitory Concentration (IC50) of ρ-TIA at Human α1-Adrenoceptor Subtypes

Receptor SubtypeIC50 (nM)RadioligandReference
α1A18125I-HEAT[4]
α1B2125I-HEAT[4]
α1D25125I-HEAT[4]

Table 2: Mode of Inhibition of ρ-TIA at Human α1-Adrenoceptor Subtypes

Receptor SubtypeMode of InhibitionEffect on Agonist BindingEffect on Maximal ResponseReference
α1ACompetitiveDecreases Affinity (Increases KD)No Change[4]
α1BNon-competitiveNo Change in AffinityDecreases Bmax[4]
α1DCompetitiveDecreases Affinity (Increases KD)No Change[4]

Experimental Protocols

The characterization of ρ-TIA's biological function has relied on a combination of radioligand binding assays and functional assays. The following are detailed methodologies based on published literature.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) and the number of binding sites (Bmax) for ρ-TIA at the different α1-adrenoceptor subtypes.

  • Cell Culture and Membrane Preparation:

    • Human Embryonic Kidney (HEK293) cells stably expressing individual human α1A-, α1B-, or α1D-adrenoceptor subtypes are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum, antibiotics, and a selection agent like G418).

    • Cells are grown to confluence, harvested, and then homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

    • The homogenate is centrifuged at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at high speed (e.g., 40,000 x g for 20 min at 4°C) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 0.5 mM EDTA, pH 7.4). Protein concentration is determined using a standard method like the Bradford or BCA assay.

  • Competition Binding Assay Protocol:

    • In a 96-well plate, add the following to each well:

      • 50 µL of cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

      • 50 µL of various concentrations of unlabeled ρ-TIA (or other competing ligand).

      • 50 µL of a fixed concentration of a suitable radioligand (e.g., [125I]HEAT or [3H]prazosin) near its KD value.

    • To determine non-specific binding, a separate set of wells is included containing a high concentration of a non-radiolabeled antagonist (e.g., 10 µM phentolamine).

    • Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.

    • The filters are washed rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using a gamma counter (for 125I) or a scintillation counter (for 3H).

    • The data are analyzed using non-linear regression to determine the IC50 value, from which the Ki value can be calculated using the Cheng-Prusoff equation.

Functional Assays

These assays measure the downstream cellular response to receptor activation or inhibition.

  • Inositol Phosphate (IP) Accumulation Assay:

    • HEK293 cells expressing the desired α1-adrenoceptor subtype are seeded in 24-well plates and grown to near confluence.

    • The cells are labeled overnight by incubating them in a medium containing [3H]myo-inositol.

    • On the day of the experiment, the labeling medium is removed, and the cells are washed with a buffer (e.g., Krebs-Ringer bicarbonate buffer).

    • The cells are pre-incubated with a solution containing LiCl (e.g., 10 mM) for about 15-20 minutes. LiCl inhibits the degradation of inositol monophosphates, allowing them to accumulate.

    • The cells are then incubated with various concentrations of ρ-TIA for a defined period.

    • Norepinephrine (at a concentration that elicits a maximal or submaximal response, e.g., 10 µM) is then added, and the incubation continues for a further period (e.g., 30 minutes).

    • The reaction is terminated by adding a solution such as ice-cold perchloric acid.

    • The accumulated [3H]inositol phosphates are separated from free [3H]inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).

    • The radioactivity of the eluted inositol phosphates is measured by liquid scintillation counting.

  • Intracellular Calcium ([Ca2+]i) Measurement:

    • Cells expressing the target receptor are loaded with a Ca2+-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a physiological salt solution containing the dye.

    • After loading, the cells are washed to remove excess extracellular dye and allowed to de-esterify the dye.

    • The cells are then placed on the stage of a fluorescence microscope equipped for ratiometric imaging (for Fura-2) or single-wavelength excitation (for Fluo-4).

    • A baseline fluorescence is recorded.

    • The cells are pre-incubated with ρ-TIA for a few minutes.

    • Norepinephrine is then added to stimulate the cells, and the change in fluorescence intensity is recorded over time.

    • The fluorescence signal is converted to intracellular Ca2+ concentration using appropriate calibration methods.

Visualizations

Signaling Pathway of α1-Adrenoceptor and Inhibition by ρ-TIA

G cluster_cytosol Cytosol a1AR α1-Adrenoceptor PLC Phospholipase C (PLC) a1AR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 DAG DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers Cell_Response Cellular Response (e.g., Contraction) Ca_release->Cell_Response Leads to NE Norepinephrine (Agonist) NE->a1AR Binds & Activates rhoTIA ρ-TIA (Antagonist) rhoTIA->a1AR Binds & Inhibits

Caption: Signaling pathway of the α1-adrenoceptor and its inhibition by ρ-TIA.

Experimental Workflow for Radioligand Competition Binding Assay

G start Start prep_membranes Prepare Cell Membranes Expressing α1-Adrenoceptor Subtype start->prep_membranes setup_assay Set up 96-well Plate: - Membranes - Radioligand ([¹²⁵I]HEAT) - Unlabeled ρ-TIA (variable conc.) prep_membranes->setup_assay incubation Incubate to Reach Equilibrium (e.g., 60-90 min at 25°C) setup_assay->incubation filtration Rapid Filtration (Separate bound from free radioligand) incubation->filtration washing Wash Filters (Remove unbound radioligand) filtration->washing counting Quantify Radioactivity (Gamma Counter) washing->counting analysis Data Analysis (Non-linear regression to determine IC₅₀/Ki) counting->analysis end End analysis->end

Caption: Workflow for a radioligand competition binding assay to characterize ρ-TIA.

Conclusion and Future Directions

ρ-conotoxin TIA from Conus tulipa is a remarkable molecular tool with a complex and fascinating mechanism of action. Its subtype-selective antagonism of α1-adrenoceptors, particularly its non-competitive allosteric inhibition of the α1B subtype, sets it apart from classical adrenergic antagonists. The detailed understanding of its interaction with the receptor at a molecular level provides a solid foundation for the rational design of novel, highly selective allosteric modulators of α1-adrenoceptors.

Future research could focus on several key areas:

  • Therapeutic Potential: The high selectivity of ρ-TIA for the α1B-adrenoceptor could be exploited to develop drugs for conditions where this subtype plays a predominant role, potentially with fewer side effects than non-selective antagonists.

  • Structure-Activity Relationship Studies: Further modification of the ρ-TIA peptide sequence could lead to analogs with even greater subtype selectivity or with different modulatory properties (e.g., allosteric enhancers).

  • In Vivo Studies: While in vitro characterization is extensive, further in vivo studies are needed to fully understand the physiological effects of ρ-TIA and its potential as a therapeutic agent.

References

Endogenous Targets of Conopeptide ρ-TIA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conopeptides, a diverse array of small, disulfide-rich peptides isolated from the venom of marine cone snails, have emerged as powerful pharmacological tools and promising therapeutic leads. Their high specificity and potency for various ion channels, receptors, and transporters in the nervous system make them invaluable for dissecting physiological processes and for the development of novel drugs. This technical guide focuses on the conopeptide ρ-TIA, a fascinating molecule that has been shown to selectively target α1-adrenoceptors, a class of G protein-coupled receptors (GPCRs) crucial for regulating smooth muscle contraction, neurotransmission, and various other physiological functions.[1][2] This document provides a comprehensive overview of the endogenous targets of ρ-TIA, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Primary Endogenous Targets: α1-Adrenoceptors

The principal endogenous targets of ρ-TIA are the α1-adrenoceptors, of which three subtypes have been identified: α1A, α1B, and α1D.[3][4] ρ-TIA exhibits a unique, subtype-selective mechanism of action, acting as an allosteric antagonist and inverse agonist at the α1B-adrenoceptor, while competitively inhibiting the α1A and α1D subtypes.[4][5] This differential interaction underscores the potential of ρ-TIA as a scaffold for designing highly selective α1-adrenoceptor modulators.

Quantitative Data: Binding Affinity and Potency

The inhibitory activity of ρ-TIA on human α1-adrenoceptor subtypes has been quantified through various experimental assays. The following table summarizes the key quantitative data.

Target SubtypeAssay TypeRadioligandParameterValue (nM)Reference
Human α1A-AR Radioligand Binding125I-BEIC5018[4]
Human α1B-AR Radioligand Binding125I-BEIC502[4]
Human α1B-AR (WT) Radioligand Binding[3H]prazosinIC5027.8 ± 1.1[3]
Human α1D-AR Radioligand Binding125I-BEIC5025[4]
Hamster α1B-AR Radioligand Binding[125I]HEATIC50-[6]
Rat α1A-AR Radioligand Binding[125I]HEATPotencyLower than α1B[6][7]
Rat α1D-AR Radioligand Binding[125I]HEATPotencyLower than α1B[6][7]
Constitutively Active E289K Mutant α1B-AR Inositol Phosphate (IP1) Assay-EC50 (inhibition)19.0 ± 5.8[3]

AR: Adrenoceptor, WT: Wild-Type, IC50: Half maximal inhibitory concentration, EC50: Half maximal effective concentration. [125I]HEAT is 125I-(±)β-(iodo-4-hydroxyphenyl)ethylaminomethyl-tetralone.

Mechanism of Action: A Tale of Two Modes

The interaction of ρ-TIA with α1-adrenoceptor subtypes is a compelling example of subtype-selective pharmacology.

Allosteric Antagonism and Inverse Agonism at the α1B-Adrenoceptor

At the human and hamster α1B-adrenoceptor, ρ-TIA acts as a non-competitive, allosteric inhibitor.[5][6][7] This means it binds to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand, norepinephrine, binds.[6][7] This allosteric binding does not prevent norepinephrine from binding but rather modulates the receptor's response. Specifically, ρ-TIA has been shown to increase the dissociation rate of the competitive antagonist [3H]prazosin from the α1B-adrenoceptor, a hallmark of allosteric interaction.[6][7]

Furthermore, studies on a constitutively active mutant of the α1B-adrenoceptor (E289K) have revealed that ρ-TIA can act as an inverse agonist, reducing the basal signaling activity of the receptor in the absence of an agonist.[3]

Competitive Antagonism at α1A and α1D-Adrenoceptors

In contrast to its action on the α1B subtype, ρ-TIA behaves as a competitive antagonist at the human α1A and α1D-adrenoceptors.[4][5] This indicates that ρ-TIA competes with the endogenous ligand for binding to the orthosteric site on these receptor subtypes.[4]

Signaling Pathway of α1-Adrenoceptor Inhibition by ρ-TIA

The following diagram illustrates the signaling pathway of α1-adrenoceptors and the points of inhibition by ρ-TIA. α1-adrenoceptors are Gq-coupled GPCRs. Upon activation by an agonist like norepinephrine, they activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to various cellular responses.

G Signaling Pathway of α1-Adrenoceptor and Inhibition by ρ-TIA cluster_membrane Cell Membrane a1AR α1-Adrenoceptor (Gq-coupled GPCR) PLC Phospholipase C (PLC) a1AR->PLC Activates NE Norepinephrine (Agonist) NE->a1AR Binds to orthosteric site rhoTIA ρ-TIA rhoTIA->a1AR Binds to allosteric site (α1B) or orthosteric site (α1A/D) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers Response Cellular Response Ca_release->Response

Caption: Signaling cascade of α1-adrenoceptors and ρ-TIA's inhibitory action.

Experimental Protocols

The characterization of ρ-TIA's interaction with its targets has relied on a variety of sophisticated experimental techniques.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity and mode of interaction of a ligand with its receptor.

  • Objective: To determine the IC50 of ρ-TIA for α1-adrenoceptor subtypes and to investigate its mechanism of inhibition (competitive vs. non-competitive).

  • Materials:

    • Cell membranes from COS-1 or HEK293 cells expressing the specific human or hamster α1-adrenoceptor subtype.[3][4]

    • Radioligands: [125I]HEAT or [3H]prazosin.[3][6]

    • Increasing concentrations of ρ-TIA.

    • HEM buffer.

    • 96-well plates.

    • Scintillation counter or gamma counter.

  • Procedure:

    • Reactions are set up in 96-well plates containing the cell membranes, a fixed concentration of the radioligand, and varying concentrations of ρ-TIA in HEM buffer.[3]

    • For competition binding assays, the mixture is incubated to allow binding to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., phentolamine).[3]

    • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is measured using a scintillation or gamma counter.

    • For kinetic binding assays to determine the mode of inhibition, the association and dissociation rates of the radioligand are measured in the presence and absence of ρ-TIA.[6]

Functional Assays

Functional assays measure the downstream cellular response following receptor activation or inhibition.

  • Objective: To assess the functional effect of ρ-TIA on α1-adrenoceptor-mediated signaling.

  • A. Inositol Phosphate (IP) Accumulation Assay:

    • Principle: Measures the accumulation of inositol phosphates, a second messenger produced upon Gq-coupled receptor activation.

    • Procedure:

      • HEK293 cells expressing the α1-adrenoceptor subtype are incubated with [3H]myo-inositol to label the cellular phosphoinositide pools.[4]

      • Cells are then stimulated with norepinephrine in the presence or absence of ρ-TIA.

      • The reaction is stopped, and the accumulated [3H]inositol phosphates are separated by ion-exchange chromatography and quantified by liquid scintillation counting.[4]

  • B. Intracellular Calcium (Ca2+) Measurement:

    • Principle: Measures changes in cytosolic Ca2+ concentration, a key downstream event of α1-adrenoceptor activation.

    • Procedure:

      • Isolated tissues (e.g., rat vas deferens) or cultured cells are loaded with a Ca2+-sensitive fluorescent dye (e.g., Fura-2).[6][7]

      • The tissue or cells are stimulated with norepinephrine in the presence or absence of ρ-TIA.

      • Changes in fluorescence, corresponding to changes in intracellular Ca2+ concentration, are monitored using a fluorometer or fluorescence microscope.[6]

Site-Directed Mutagenesis and Molecular Modeling

These techniques are employed to identify the specific amino acid residues involved in the interaction between ρ-TIA and its target.

  • Objective: To identify the binding site of ρ-TIA on the α1B-adrenoceptor.

  • Procedure:

    • A homology model of the α1B-adrenoceptor is created based on the crystal structure of a related GPCR (e.g., turkey β1-adrenergic receptor).[3][8]

    • Computational docking simulations are performed to predict the binding pose of ρ-TIA on the receptor model.[3][8]

    • Based on the docking results, specific amino acid residues on the extracellular surface of the receptor are identified as potential interaction points.

    • Site-directed mutagenesis is used to create mutant receptors where these residues are replaced, typically with alanine.[3]

    • The binding affinity of ρ-TIA to these mutant receptors is then determined using radioligand binding assays to assess the importance of each residue for the interaction.[3]

    • Double mutant cycle analysis can be used to confirm specific interactions between residues on ρ-TIA and the receptor.[3][8]

Experimental Workflow for Target Identification and Characterization

The following diagram outlines the typical experimental workflow for identifying and characterizing the targets of a novel conopeptide like ρ-TIA.

G Experimental Workflow for Conopeptide Target Characterization start Isolation of ρ-TIA from Conus tulipa venom seq Sequencing and Chemical Synthesis start->seq screen Initial Screening (e.g., receptor binding panels) seq->screen structure Structure-Activity Relationship (Alanine scanning of ρ-TIA) seq->structure hit Identification of α1-Adrenoceptors as Primary Hits screen->hit subtype Subtype Selectivity (α1A, α1B, α1D) hit->subtype mutagenesis Site-Directed Mutagenesis of α1B-Adrenoceptor hit->mutagenesis binding Radioligand Binding Assays (IC50, competitive/non-competitive) subtype->binding functional Functional Assays (IP accumulation, Ca2+ flux) subtype->functional mechanism Elucidation of Allosteric Mechanism binding->mechanism functional->mechanism structure->mechanism mutagenesis->binding model Molecular Modeling and Docking mutagenesis->model model->mechanism

Caption: A typical workflow for characterizing conopeptide targets.

Key Molecular Interactions

Through a combination of molecular modeling, docking simulations, and site-directed mutagenesis, key residues involved in the high-affinity interaction between ρ-TIA and the α1B-adrenoceptor have been identified. The binding is dominated by interactions in the extracellular loops and the extracellular ends of the transmembrane helices.[3][8]

  • Arg-4 of ρ-TIA: Forms a salt bridge with Asp-327 on the receptor.[3][8] It also engages in a cation-π interaction with Phe-330.[3][8] The removal of Arg-4 leads to a significant decline in activity.[6][7]

  • Trp-3 of ρ-TIA: Participates in a T-stacking-π interaction with Phe-330 on the receptor.[3][8]

  • Other Interactions: Water-bridging hydrogen bonds have been identified between Asn-2 of ρ-TIA and Val-197, Trp-3 of ρ-TIA and Ser-318, and the N-terminus of ρ-TIA and Glu-186 of the receptor.[3][8]

Conclusion and Future Directions

Conopeptide ρ-TIA is a remarkable pharmacological probe that selectively targets α1-adrenoceptors with a unique, subtype-dependent mechanism of action. Its allosteric antagonism at the α1B-adrenoceptor, a property not commonly observed with small molecule antagonists, opens up new avenues for the design of highly selective drugs for conditions where α1B-adrenoceptor modulation is desired, such as benign prostatic hyperplasia and hypertension.[3] The detailed understanding of the molecular interactions between ρ-TIA and the α1B-adrenoceptor provides a structural blueprint for the rational design of novel allosteric modulators of this and other GPCRs. Future research will likely focus on leveraging this knowledge to develop more drug-like mimetics of ρ-TIA with improved pharmacokinetic properties, paving the way for a new class of therapeutics targeting the α1-adrenoceptor family.

References

In Silico Modeling of Rho-GTPase Activating Receptor Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the computational methodologies used to model the interaction between Rho-GTPases and their activating G-protein coupled receptors (GPCRs). As a case study, we will frequently refer to the principles underlying the interaction of peptide modulators, such as the ρ-conopeptide TIA, with their GPCR targets, like the α1B-adrenoceptor, a known activator of Rho signaling pathways. This document outlines the core computational and experimental protocols, presents data in a structured format, and visualizes complex biological and methodological workflows.

Introduction to Rho-GTPase Signaling and its Receptors

The Rho family of small GTPases are critical molecular switches in a multitude of cellular processes, including cytoskeletal dynamics, cell proliferation, and gene expression.[1][2][3] They cycle between an active, GTP-bound state and an inactive, GDP-bound state.[4][5] This cycle is tightly regulated by guanine nucleotide exchange factors (GEFs), which promote GTP binding and activation, and GTPase-activating proteins (GAPs), which enhance GTP hydrolysis and inactivation.[3][5] A major class of upstream activators for Rho-GEFs are G-protein coupled receptors (GPCRs). Upon ligand binding, these receptors undergo conformational changes that allow them to activate heterotrimeric G-proteins (e.g., Gαq/11, Gα12/13), which in turn activate Rho-GEFs, leading to the activation of Rho-GTPases.[1]

The intricate nature of these interactions presents a significant opportunity for therapeutic intervention. Understanding the specific binding interfaces between GPCRs and their modulators, as well as the downstream activation of Rho-GTPases, is paramount for the rational design of novel drugs. In silico modeling offers a powerful and cost-effective approach to elucidate these molecular interactions at an atomic level, complementing and guiding experimental studies.[6]

In Silico Modeling Workflow

The computational investigation of a receptor-ligand interaction, such as a peptide with a GPCR that modulates Rho-GTPase activity, typically follows a multi-step workflow. This process integrates various bioinformatics tools and simulation techniques to predict and analyze the binding mode, affinity, and dynamic behavior of the molecular complex.

in_silico_workflow cluster_prep 1. Structure Preparation cluster_docking 2. Molecular Docking cluster_md 3. Molecular Dynamics cluster_analysis 4. Interaction Analysis Receptor Receptor Structure (PDB or Homology Model) Receptor_Prep Receptor Preparation (Add Hydrogens, Assign Charges) Receptor->Receptor_Prep Ligand Ligand Structure (SMILES or 3D coordinates) Ligand_Prep Ligand Preparation (Generate 3D, Assign Charges) Ligand->Ligand_Prep Docking Molecular Docking (e.g., AutoDock, GOLD) Receptor_Prep->Docking Ligand_Prep->Docking Binding_Pose Binding Pose Prediction & Scoring Docking->Binding_Pose MD_Sim Molecular Dynamics Simulation (e.g., GROMACS, AMBER) Binding_Pose->MD_Sim Interaction_Analysis Detailed Interaction Analysis (H-bonds, Hydrophobic, etc.) Binding_Pose->Interaction_Analysis Complex_Stability Complex Stability Analysis (RMSD, RMSF) MD_Sim->Complex_Stability Binding_Energy Binding Free Energy Calculation (MM/PBSA, MM/GBSA) MD_Sim->Binding_Energy Complex_Stability->Interaction_Analysis Binding_Energy->Interaction_Analysis

Figure 1: In Silico Modeling Workflow.

Key Computational Methodologies

Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7][8][9] This technique is instrumental in identifying potential binding modes and is often used for virtual screening of compound libraries.

  • Principle: Docking algorithms explore the conformational space of the ligand within the receptor's binding site and use a scoring function to rank the resulting poses based on their predicted binding affinity.[10]

  • Application: In the context of the ρ-TIA peptide and the α1B-adrenoceptor, docking simulations were used to predict how the peptide binds to the extracellular surface of the receptor.[11] These simulations can identify key residues involved in the interaction, such as salt bridges, cation-π interactions, and hydrogen bonds.[11]

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of biomolecules over time by solving Newton's equations of motion for the atoms in the system.[12][13]

  • Principle: Starting from an initial docked complex, MD simulations allow the system to evolve, revealing the stability of the predicted binding pose and potential conformational changes in both the ligand and the receptor.[14][15]

  • Application: For a GPCR-peptide complex, an MD simulation can assess the stability of the predicted interactions from docking.[16] It can also be used to calculate binding free energies, providing a more accurate estimation of binding affinity than docking scores alone.[15] Furthermore, simulations can reveal how ligand binding might induce conformational changes that lead to receptor activation or inhibition.[13]

Data Presentation: Quantitative Analysis

In silico studies generate a wealth of quantitative data that must be systematically organized for interpretation and comparison with experimental results.

Molecular Docking Results

The output of a molecular docking study is typically a series of binding poses for each ligand, ranked by a scoring function that estimates the binding energy.

LigandPredicted Binding PoseDocking Score (kcal/mol)Key Interacting Receptor ResiduesInteraction Type
ρ-TIAPose 1-9.8Asp-327, Phe-330Salt Bridge, Cation-π
Phe-330T-stacking-π
Val-197, Ser-318, Glu-186Water-bridged H-bonds
Control PeptidePose 1-6.2Ser-190, Thr-201H-bond
Small Molecule AgonistPose 1-8.5Asp-125, Ser-212H-bond, Ionic
Small Molecule AntagonistPose 1-7.9Phe-309, Trp-313Hydrophobic, π-π

Table 1: Illustrative summary of molecular docking results for various ligands with a GPCR. The data for ρ-TIA is based on the described interactions with the α1B-adrenoceptor.[11]

Molecular Dynamics Simulation Data

MD simulations provide detailed information on the stability of the protein-ligand complex and the energetics of binding.

SystemSimulation Length (ns)Average RMSD (Å)MM/PBSA Binding Energy (kcal/mol)Key Stable Interactions
Receptor + ρ-TIA2002.1 ± 0.3-45.7 ± 5.2Salt bridge (Arg4-Asp327), Cation-π (Arg4-Phe330)
Receptor + Control Peptide2004.5 ± 0.8-15.3 ± 4.1Transient H-bonds
Apo Receptor2001.8 ± 0.2N/AN/A

Table 2: Example summary of quantitative data from molecular dynamics simulations. RMSD (Root Mean Square Deviation) indicates the stability of the complex. MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) is a method to calculate binding free energy.

Signaling Pathways and Experimental Workflows

GPCR-Mediated Rho-GTPase Activation Pathway

The activation of Rho-GTPases by GPCRs is a well-established signaling cascade. The diagram below illustrates the key steps in this pathway.

rho_signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Ligand (e.g., ρ-TIA) GPCR GPCR (e.g., α1B-AR) Ligand->GPCR Binding G_Protein Gαq/11 or Gα12/13 GPCR->G_Protein Activation RhoGEF RhoGEF G_Protein->RhoGEF Activation RhoGDP Rho-GDP (Inactive) RhoGEF->RhoGDP GDP/GTP Exchange RhoGTP Rho-GTP (Active) RhoGDP->RhoGTP Effectors Downstream Effectors (e.g., ROCK, mDia) RhoGTP->Effectors Activation Response Cellular Response (e.g., Stress Fiber Formation) Effectors->Response

Figure 2: GPCR-Mediated Rho-GTPase Activation.
Experimental Validation Workflow

In silico predictions must be validated through rigorous experimental testing.[6][17] The following workflow outlines a typical process for validating a predicted protein-ligand interaction and its effect on downstream signaling.

experimental_workflow cluster_binding 1. Binding Validation cluster_signaling 2. Signaling Assay SPR Surface Plasmon Resonance (SPR) (Binding Affinity & Kinetics) FRET_BRET FRET/BRET Biosensor Assay (Rho-GTPase Activation) SPR->FRET_BRET CoIP Co-Immunoprecipitation (Co-IP) (In-cell Interaction) CoIP->FRET_BRET Functional_Assay Functional Cellular Assay (e.g., Cytoskeletal changes) FRET_BRET->Functional_Assay In_Silico In Silico Prediction (Docking & MD) In_Silico->SPR In_Silico->CoIP

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Synthetic Conopeptide ρ-TIA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ρ-conopeptide TIA (ρ-TIA) is a 19-amino acid peptide originally isolated from the venom of the fish-hunting cone snail, Conus tulipa.[1] It is a potent and selective antagonist of α1-adrenoceptors (α1-ARs), which are G protein-coupled receptors (GPCRs) crucial for regulating smooth muscle contraction and are significant targets for treating conditions like hypertension.[2][3] ρ-TIA exhibits a unique pharmacological profile, acting as a non-competitive inhibitor at the human α1B-adrenoceptor subtype, while competitively inhibiting the α1A and α1D subtypes.[4][5] This subtype selectivity makes ρ-TIA a valuable molecular probe for investigating the structure and function of α1-ARs and a potential lead compound for the development of novel, subtype-selective drugs.[5]

The structure of ρ-TIA is characterized by two disulfide bonds (Cys5-Cys11, Cys6-Cys19), which are essential for its biological activity.[5] The chemical synthesis of ρ-TIA provides a reliable source of pure material for research, overcoming the limitations of isolation from natural sources.[6] The following protocols detail the complete workflow for the chemical synthesis, oxidative folding, and purification of ρ-TIA.

Data Presentation

Table 1: Physicochemical Properties of ρ-TIA
PropertyValueReference
Amino Acid Sequence Phe-Asn-Trp-Arg-Cys-Cys-Leu-Ile-Pro-Ala-Cys-Arg-Arg-Asn-His-Lys-Lys-Phe-Cys-NH₂[5]
Molecular Formula C₁₀₅H₁₆₀N₃₆O₂₁S₄[5]
Molecular Weight 2390.88 Da[5]
Disulfide Connectivity Cys⁵-Cys¹¹, Cys⁶-Cys¹⁹[5]
Extinction Coefficient 6990 M⁻¹cm⁻¹ (at 280 nm, assuming all Cys are oxidized)N/A
Table 2: Biological Activity of Synthetic ρ-TIA at Human α1-Adrenoceptor Subtypes
Receptor SubtypeInhibition Constant (IC₅₀)Mode of InhibitionReference
α₁ₐ-AR 18 nMCompetitive[4]
α₁ₑ-AR 2 nMNon-competitive[4]
α₁ₐ-AR 25 nMCompetitive[4]
Table 3: Representative Synthesis and Purification Data
ParameterTypical Result
Synthesis Scale 0.1 mmol
Crude Peptide Yield 60-70%
Purified Peptide Yield 15-25% (based on initial resin loading)
Final Purity (by analytical HPLC) >98%
Observed Mass (ESI-MS) 2390.9 ± 0.5 Da

Experimental Workflows and Signaling Pathways

Synthesis_Purification_Workflow cluster_synthesis Peptide Synthesis cluster_folding Oxidative Folding cluster_purification Purification & Analysis Resin Rink Amide Resin SPPS Automated Fmoc-SPPS Resin->SPPS Chain Assembly Cleavage Cleavage & Deprotection SPPS->Cleavage TFA Cocktail Crude Crude Linear Peptide Cleavage->Crude Folding Air Oxidation (NH4HCO3 buffer, pH 8) Crude->Folding Dilution Folded Crude Folded Peptide Folding->Folded Purification Preparative RP-HPLC Folded->Purification Lyophilization Lyophilization Purification->Lyophilization Characterization QC Analysis (Analytical HPLC, MS) Lyophilization->Characterization Final Pure ρ-TIA (>98%) Characterization->Final Fmoc_SPPS_Cycle Start Peptidyl-Resin (Fmoc-N-terminus) Deprotection 1. Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 2. Coupling (Fmoc-AA, HBTU, DIEA in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 End Peptidyl-Resin (n+1) (Fmoc-N-terminus) Wash2->End Repeat Repeat for next amino acid End->Repeat Oxidative_Folding Reduced Linear Peptide (4x Cys-SH) Intermediate Partially Oxidized Intermediates Reduced->Intermediate Air Oxidation (pH 8, O2) Folded Native ρ-TIA (2x S-S bonds) Reduced->Folded Direct Path Intermediate->Folded Isomerization

References

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of ρ-TIA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ρ-TIA is a 19-amino-acid conopeptide originally isolated from the venom of the marine cone snail Conus tulipa.[1][2] It functions as a potent and selective antagonist of α1-adrenoceptors, exhibiting non-competitive antagonism at the α1B-adrenoceptor subtype and competitive antagonism at the α1A and α1D subtypes.[1][2][3] The unique pharmacological profile of ρ-TIA makes it a valuable tool for studying the physiological roles of α1-adrenoceptor subtypes and a potential lead compound for the development of novel therapeutics. This document provides detailed application notes and protocols for the chemical synthesis of ρ-TIA using Fmoc-based solid-phase peptide synthesis (SPPS).

Chemical Structure and Properties

The primary structure of ρ-TIA and its key properties are summarized below.

PropertyValue
Amino Acid Sequence Phe-Asn-Trp-Arg-Cys-Cys-Leu-Ile-Pro-Ala-Cys-Arg-Arg-Asn-His-Lys-Lys-Phe-Cys-NH2[1][2]
Molecular Formula C₁₀₅H₁₆₀N₃₆O₂₁S₄[2]
Molecular Weight 2390.88 Da[2]
Disulfide Bonds Cys5-Cys11, Cys6-Cys19[1][2]
C-Terminus Amide[4]

Solid-Phase Peptide Synthesis of ρ-TIA

The synthesis of ρ-TIA can be efficiently achieved using an automated peptide synthesizer with standard Fmoc/tBu chemistry. The following protocols are based on established methods for the synthesis of ρ-TIA and other arginine-rich peptides.[4][5]

Experimental Workflow

SPPS_Workflow Resin Rink Amide Resin Loading Fmoc-Cys(Trt)-OH Loading Resin->Loading Attach C-terminal AA Chain_Elongation Automated Chain Elongation (Fmoc-SPPS Cycles) Loading->Chain_Elongation Start Synthesis Cleavage Cleavage from Resin & Side-chain Deprotection Chain_Elongation->Cleavage Completed Sequence Purification1 RP-HPLC Purification (Reduced Peptide) Cleavage->Purification1 Crude Peptide Oxidation Disulfide Bond Formation (Oxidation) Purification1->Oxidation Purified Linear Peptide Purification2 Final RP-HPLC Purification Oxidation->Purification2 Oxidized Peptide Lyophilization Lyophilization Purification2->Lyophilization >95% Purity Final_Peptide ρ-TIA Peptide Lyophilization->Final_Peptide

Caption: General workflow for the solid-phase synthesis of ρ-TIA.

Materials and Reagents
ReagentSupplier Recommendation
Rink Amide ResinCommercially available (e.g., Novabiochem)
Fmoc-amino acidsNovabiochem or Auspep P/L[4]
HBTUCommercially available
DIEACommercially available
PiperidineCommercially available
DMFPeptide synthesis grade
DCMACS grade
TFAReagent grade
TISReagent grade
EDTReagent grade
AcetonitrileHPLC grade
WaterHPLC grade
Protocol 1: Automated Solid-Phase Peptide Synthesis

This protocol is designed for an automated peptide synthesizer (e.g., Protein Technologies Symphony).[4]

1. Resin Preparation:

  • Start with Rink amide resin (e.g., 0.1 mmol scale).[4]

  • Swell the resin in DMF for 30 minutes.

2. Amino Acid Coupling:

  • Activation: Pre-activate a 5-fold molar excess of the Fmoc-protected amino acid with 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and N,N-diisopropylethylamine (DIEA) in DMF.[4]

  • Coupling: Add the activated amino acid solution to the resin and allow it to react for the specified time. For most amino acids, a single coupling is sufficient. However, for arginine residues, a double coupling is recommended to ensure complete incorporation.[6]

  • Washing: After each coupling step, wash the resin thoroughly with DMF (10 times) to remove excess reagents and by-products.[4]

3. Fmoc Deprotection:

  • Treat the resin with 30% piperidine in DMF for 1 minute, followed by a second treatment for 2 minutes.[4]

  • Wash the resin thoroughly with DMF (10 times) after the deprotection step.[4]

Quantitative Parameters for Synthesis Cycle:

ParameterValue/Condition
Amino Acid Excess 5 equivalents[4]
Coupling Time 5 minutes[4]
Deprotection Reagent 30% Piperidine in DMF[4]
Deprotection Time 1 min + 2 min[4]
Washes (Post-coupling) 10x with DMF[4]
Washes (Post-deprotection) 10x with DMF[4]

Side-Chain Protecting Groups:

Amino AcidProtecting Group
ArgPbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)[4]
AsnTrt (Trityl)[4]
CysTrt (Trityl)[4]
GlnTrt (Trityl)[4]
HisTrt (Trityl)[4]
LysBoc (tert-butoxycarbonyl)[4]
TrpBoc (tert-butoxycarbonyl)[4]
TyrtBu (tert-butyl)[4]

4. Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the peptide-resin with methanol and dichloromethane, then dry under a stream of nitrogen.[4]

  • Treat the dried resin with a cleavage cocktail of TFA/H₂O/triisopropylsilane (TIS)/ethanedithiol (EDT) (87.5:5:5:2.5) for 3 hours at room temperature.[4]

  • Filter the resin and precipitate the peptide by adding cold diethyl ether.[4]

  • Centrifuge to collect the peptide pellet and wash with cold diethyl ether to remove scavengers.[4]

5. Purification of the Linear Peptide:

  • Dissolve the crude peptide in 50% aqueous acetonitrile and purify by reverse-phase HPLC (RP-HPLC).

  • Lyophilize the fractions containing the pure linear peptide.

Protocol 2: Disulfide Bond Formation

1. Oxidation:

  • Dissolve the purified linear peptide in 30% isopropyl alcohol, 0.1 M NH₄HCO₃ (pH 7.0) at a concentration of 1 mg/mL.[4]

  • Stir the solution at room temperature for 16 hours to facilitate oxidative folding.[4]

2. Final Purification:

  • Dilute the oxidation mixture to reduce the isopropyl alcohol concentration to less than 5%.[4]

  • Purify the oxidized peptide by RP-HPLC to isolate the correctly folded ρ-TIA (>95% purity).[4]

  • Lyophilize the final product to obtain a white solid.[4]

Signaling Pathway of ρ-TIA

ρ-TIA exerts its biological effects by modulating the signaling of α1-adrenoceptors. The α1B-adrenoceptor, a G-protein coupled receptor (GPCR), primarily signals through the Gq protein pathway.

Caption: Allosteric inhibition of the α1B-adrenoceptor signaling pathway by ρ-TIA.

As an allosteric inhibitor, ρ-TIA binds to a site on the α1B-adrenoceptor that is distinct from the orthosteric site where the endogenous ligand, norepinephrine, binds.[4] This binding event non-competitively inhibits the activation of the receptor, thereby blocking the downstream signaling cascade that involves Gq protein activation, stimulation of phospholipase C, and the subsequent generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] This ultimately leads to the inhibition of intracellular calcium release and other cellular responses mediated by this pathway.

References

Application Notes and Protocols: HPLC Purification of Conopeptide rho-TIA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conopeptide rho-TIA is a 19-amino acid peptide originally isolated from the venom of the marine cone snail Conus tulipa.[1] It is a potent and selective antagonist of α1-adrenoceptors, making it a valuable tool in pharmacological research and a potential lead for therapeutic development.[1] The production of rho-TIA, either through synthetic methods or recombinant expression, results in a crude mixture containing the desired peptide along with various impurities. High-Performance Liquid Chromatography (HPLC) is the standard method for purifying peptides like rho-TIA to the high degree of homogeneity required for research and preclinical studies.[2]

This document provides a detailed protocol for the purification of this compound using reversed-phase HPLC (RP-HPLC).

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of rho-TIA is essential for developing an effective HPLC purification strategy.

PropertyValueReference
Amino Acid Sequence Phe-Asn-Trp-Arg-Cys-Cys-Leu-Ile-Pro-Ala-Cys-Arg-Arg-Asn-His-Lys-Lys-Phe-Cys-NH2[3]
Molecular Weight 2390.90 Da[3]
Disulfide Bonds Two (Cys5-Cys11, Cys6-Cys19)[3]
Source Synthetic or isolated from Conus tulipa[1][3]
Purity (Commercially available) >95%[3]
Appearance White lyophilized solid[3]
Solubility Soluble in aqueous buffers[3]
Nature Relatively hydrophilic and positively charged[2]

Experimental Protocol: RP-HPLC Purification of this compound

This protocol is designed for the purification of synthetic or crude rho-TIA. The standard approach utilizes a C18 reversed-phase column and a water/acetonitrile gradient with trifluoroacetic acid (TFA) as an ion-pairing agent.

Materials and Reagents
  • Crude or synthetic this compound

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA), sequencing grade

  • 0.22 µm syringe filters

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, UV detector, and fraction collector

  • Semi-preparative C18 reversed-phase column (e.g., Vydac C18, 10 mm x 250 mm)

  • Analytical C18 reversed-phase column (e.g., Zorbax 300SB C-18, 4.6 mm x 100 mm)

  • Lyophilizer (freeze-dryer)

  • Mass spectrometer (for fraction analysis)

Mobile Phase Preparation
  • Mobile Phase A: 0.1% TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.

  • Mobile Phase B: 0.1% TFA in 90% acetonitrile/10% water. To prepare 1 L, add 1 mL of TFA to a mixture of 900 mL of ACN and 99 mL of water.

  • Degas both mobile phases by sonication or vacuum filtration before use to prevent bubble formation in the HPLC system.

Sample Preparation
  • Dissolve the crude rho-TIA peptide in a minimal amount of Mobile Phase A. The concentration will depend on the amount of crude material and the loading capacity of the semi-preparative column.

  • Filter the dissolved sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.

Semi-Preparative HPLC Purification

This step is for the initial purification of the crude peptide.

ParameterSetting
Column Semi-preparative C18 (e.g., Vydac C18, 10 mm x 250 mm)
Flow Rate 5 mL/min
Detection UV at 214 nm and 280 nm
Gradient Linear gradient of 5% to 50% Mobile Phase B over 45 minutes (1%/min)
Injection Volume Dependent on sample concentration and column capacity

Procedure:

  • Equilibrate the semi-preparative column with 5% Mobile Phase B until a stable baseline is achieved.

  • Inject the filtered, crude rho-TIA sample.

  • Run the gradient as specified in the table above.

  • Collect fractions corresponding to the major peaks detected by the UV detector.

  • Analyze the collected fractions using mass spectrometry to identify the fractions containing the correct molecular weight for rho-TIA.

Analytical HPLC for Purity Assessment

This step is to determine the purity of the pooled fractions from the semi-preparative run.

ParameterSetting
Column Analytical C18 (e.g., Zorbax 300SB C-18, 4.6 mm x 100 mm)
Flow Rate 1 mL/min
Detection UV at 214 nm
Gradient Linear gradient of 5% to 45% Mobile Phase B over 24 minutes (1.67%/min)
Injection Volume 10-20 µL

Procedure:

  • Pool the fractions from the semi-preparative run that contain pure rho-TIA based on mass spectrometry analysis.

  • Equilibrate the analytical column with 5% Mobile Phase B.

  • Inject a small aliquot of the pooled fractions.

  • Run the analytical gradient.

  • Assess the purity of the peptide by integrating the peak area of rho-TIA relative to the total peak area in the chromatogram. A purity of >95% is typically desired.[2]

Lyophilization
  • Freeze the pooled, pure fractions of rho-TIA.

  • Lyophilize the frozen sample to remove the solvents and obtain the purified peptide as a white, fluffy powder.

  • Store the lyophilized peptide at -20°C or below for long-term stability.

Experimental Workflow

The following diagram illustrates the key stages in the HPLC purification of this compound.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification & Analysis cluster_post Post-Purification crude_peptide Crude rho-TIA (Synthetic or Recombinant) dissolution Dissolve in Mobile Phase A crude_peptide->dissolution filtration Filter (0.22 µm) dissolution->filtration semi_prep Semi-Preparative RP-HPLC filtration->semi_prep fraction_collection Fraction Collection semi_prep->fraction_collection ms_analysis Mass Spectrometry Analysis fraction_collection->ms_analysis pooling Pool Pure Fractions ms_analysis->pooling purity_check Analytical RP-HPLC purity_check->pooling Re-purify if needed pooling->purity_check lyophilization Lyophilization pooling->lyophilization pure_peptide Purified rho-TIA (>95% Purity) lyophilization->pure_peptide

Caption: Workflow for the HPLC purification of this compound.

Logical Relationships in HPLC Parameter Optimization

Optimizing HPLC parameters is crucial for achieving high resolution and purity. The following diagram illustrates the relationships between key parameters.

HPLC_Optimization cluster_params Key HPLC Parameters cluster_outcomes Desired Outcomes column Column Chemistry (e.g., C18, C8) resolution Resolution column->resolution Affects Selectivity mobile_phase Mobile Phase (ACN, TFA) mobile_phase->resolution Affects Retention & Selectivity gradient Gradient Slope (%B/min) gradient->resolution Major Impact analysis_time Analysis Time gradient->analysis_time Inversely Proportional flow_rate Flow Rate (mL/min) flow_rate->resolution Affects Efficiency flow_rate->analysis_time Inversely Proportional temperature Temperature temperature->resolution Can alter selectivity purity Purity resolution->purity Directly Impacts

Caption: Interplay of HPLC parameters for optimizing peptide purification.

Conclusion

This protocol provides a comprehensive guide for the purification of this compound using reversed-phase HPLC. By following these steps and optimizing the parameters as needed, researchers can obtain highly pure rho-TIA for use in a variety of scientific applications, from basic research to drug discovery and development. The purity of the final product should always be confirmed by analytical HPLC and mass spectrometry.

References

Application Notes and Protocols for the Recombinant Expression of Conopeptide ρ-TIA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the recombinant expression, purification, and characterization of the conopeptide ρ-TIA, a selective antagonist of α1-adrenoceptors. The protocols outlined below are based on established methodologies for the production of conotoxins in Escherichia coli and can be adapted for high-yield production of biologically active ρ-TIA for research and drug development purposes.

Introduction

Conopeptide ρ-TIA, originally isolated from the venom of the marine cone snail Conus tulipa, is a 19-amino acid peptide with four cysteine residues forming two disulfide bridges (Cys5-Cys11, Cys6-Cys19).[1] It is a potent and selective antagonist of α1-adrenoceptors, exhibiting non-competitive inhibition at the human α1B-adrenergic receptor and competitive inhibition at the α1A and α1D subtypes.[1][2][3] The α1B-adrenoceptor is a Gq-coupled receptor that, upon activation, stimulates phospholipase C, leading to an increase in inositol phosphates and intracellular calcium.[4] Due to its subtype selectivity, ρ-TIA is a valuable tool for studying adrenergic signaling and a potential lead for the development of novel therapeutics.

Recombinant expression offers a cost-effective and scalable alternative to chemical synthesis for producing conopeptides like ρ-TIA, especially when isotopic labeling is required for structural studies.[5] This document provides detailed protocols for the expression of ρ-TIA as a fusion protein in E. coli, followed by purification and in vitro activity assessment.

Data Presentation

Table 1: Physicochemical Properties of ρ-TIA

PropertyValueReference
Amino Acid SequencePhe-Asn-Trp-Arg-Cys-Cys-Leu-Ile-Pro-Ala-Cys-Arg-Arg-Asn-His-Lys-Lys-Phe-Cys-NH2[1]
Disulfide BridgesCys5-Cys11, Cys6-Cys19[1]
Molecular FormulaC₁₀₅H₁₆₀N₃₆O₂₁S₄[1]
Molecular Weight2390.88 Da[1]

Table 2: Biological Activity of ρ-TIA at Human α1-Adrenergic Receptor Subtypes

Receptor SubtypeInhibition TypeIC₅₀ (nM)Reference
α1A-ARCompetitive18[2][6]
α1B-ARNon-competitive2[2][6]
α1D-ARCompetitive25[2][6]

Experimental Protocols

The production of small peptides like ρ-TIA in E. coli can be challenging due to their susceptibility to proteolytic degradation. A common strategy to overcome this is to express the peptide as a fusion protein with a larger, stable partner.[5] Here, we propose the use of a vector like pET-32a(+) which provides a Thioredoxin (TrxA) fusion tag for enhanced solubility and disulfide bond formation, a His₆-tag for affinity purification, and a TEV (Tobacco Etch Virus) protease cleavage site for removal of the fusion tag.

Protocol:

  • Codon Optimization: Optimize the DNA sequence encoding the mature ρ-TIA peptide for expression in E. coli. The sequence is: TTT AAC TGG CGT TGT TGT CTG ATT CCG GCG TGT CGT CGT AAC CAT AAA AAA TTT TGT.

  • Gene Synthesis: Synthesize the optimized gene with flanking restriction sites compatible with the multiple cloning site of the pET-32a(+) vector (e.g., NcoI and XhoI).

  • Cloning: Ligate the synthesized gene into the pET-32a(+) vector.

  • Transformation: Transform the resulting plasmid into a suitable E. coli expression strain, such as BL21(DE3).[7]

Protocol:

  • Inoculation: Inoculate 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., ampicillin) with a single colony of E. coli BL21(DE3) harboring the expression plasmid.

  • Pre-culture: Grow the culture overnight at 37°C with shaking at ~220 rpm.

  • Main Culture: Inoculate 1-2 L of fresh LB medium with the overnight pre-culture to an initial optical density at 600 nm (OD₆₀₀) of 0.05-0.1.

  • Growth: Grow the main culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.[7]

  • Induction: Cool the culture to 16-18°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.[7][8]

  • Expression: Continue the culture overnight (16-20 hours) at the lower temperature to promote proper protein folding.[7][9]

  • Harvesting: Harvest the cells by centrifugation at 10,500 x g for 15 minutes at 4°C.[7] The cell pellet can be stored at -80°C until purification.

This protocol involves immobilized metal affinity chromatography (IMAC) to purify the His-tagged fusion protein, followed by enzymatic cleavage and reverse-phase HPLC to isolate the pure ρ-TIA peptide.

Protocol:

  • Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole). Lyse the cells by sonication or high-pressure homogenization.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • IMAC Purification:

    • Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (lysis buffer containing 20-40 mM imidazole) to remove non-specifically bound proteins.

    • Elute the TrxA-ρ-TIA fusion protein with elution buffer (lysis buffer containing 250-400 mM imidazole).[5][7]

  • TEV Protease Cleavage:

    • Dialyze the eluted fusion protein against TEV protease reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 0.5 mM EDTA, 1 mM DTT).

    • Add TEV protease (typically a 1:100 to 1:50 enzyme:substrate ratio) and incubate overnight at room temperature or 4°C.[7]

  • Reverse-Phase HPLC (RP-HPLC):

    • Acidify the cleavage reaction mixture with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

    • Separate the cleaved ρ-TIA peptide from the TrxA tag and TEV protease using a semi-preparative C18 RP-HPLC column.

    • Use a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient is 5-45% acetonitrile over 30-40 minutes at a flow rate of 5 mL/min.[4][7]

    • Monitor the elution profile at 214 nm and 280 nm.

    • Collect fractions corresponding to the ρ-TIA peak.

  • Lyophilization and Storage: Lyophilize the purified fractions and store the peptide at -20°C or -80°C.

Protocol:

  • Purity Analysis: Assess the purity of the final product by analytical RP-HPLC using a C18 column. The purity should be >95%.[4]

  • Mass Spectrometry: Confirm the identity of the recombinant ρ-TIA by verifying its molecular weight using MALDI-TOF or ESI mass spectrometry.[7]

  • Disulfide Bond Formation (Oxidative Folding):

    • If the peptide is in a reduced state after purification, dissolve the lyophilized peptide (1 mg/mL) in an oxidation buffer (e.g., 0.1 M NH₄HCO₃, pH 7.0-8.0, with 30% isopropyl alcohol).[4]

    • Stir the solution at room temperature for 16-24 hours to allow for disulfide bond formation.[4]

    • Purify the correctly folded isomer by RP-HPLC.

This assay measures the ability of ρ-TIA to inhibit the norepinephrine (NE)-induced activation of the α1B-adrenergic receptor, which signals through the Gq pathway to produce inositol phosphates (IPs).[4]

Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing the human α1B-adrenergic receptor.

  • Cell Plating: Plate the cells in 96-well plates and grow to confluence.

  • Labeling (Optional, for radiolabeling assays): Label the cells with myo-[³H]inositol.

  • Pre-incubation: Pre-incubate the cells with increasing concentrations of recombinant ρ-TIA for a defined period.

  • Stimulation: Stimulate the cells with a fixed concentration of norepinephrine (e.g., the EC₅₀ concentration).

  • Lysis and IP Measurement: Lyse the cells and measure the accumulation of inositol phosphates using a commercially available IP₁ HTRF assay kit or by ion-exchange chromatography for radiolabeled IPs.

  • Data Analysis: Plot the IP response as a function of ρ-TIA concentration and determine the IC₅₀ value.

Mandatory Visualizations

Experimental_Workflow cluster_cloning Gene Cloning and Vector Construction cluster_expression Recombinant Protein Expression cluster_purification Purification cluster_characterization Characterization and Activity codon_opt Codon Optimization of ρ-TIA Gene gene_syn Gene Synthesis codon_opt->gene_syn ligation Ligation into pET-32a(+) gene_syn->ligation transformation Transformation into E. coli BL21(DE3) ligation->transformation culture Cell Culture and Growth transformation->culture induction IPTG Induction culture->induction expression Overnight Expression at 16-18°C induction->expression harvest Cell Harvesting expression->harvest lysis Cell Lysis and Clarification harvest->lysis imac Ni-NTA Affinity Chromatography lysis->imac cleavage TEV Protease Cleavage imac->cleavage rphplc Reverse-Phase HPLC cleavage->rphplc purity Purity Analysis (Analytical HPLC) rphplc->purity mass_spec Mass Spectrometry purity->mass_spec folding Oxidative Folding mass_spec->folding activity In Vitro Activity Assay folding->activity

Caption: Experimental workflow for recombinant ρ-TIA production.

Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling rho_TIA ρ-TIA a1B_AR α1B-Adrenergic Receptor rho_TIA->a1B_AR Allosteric Inhibition NE Norepinephrine (Agonist) NE->a1B_AR Activation Gq Gq Protein a1B_AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release

References

Application Notes and Protocols for Utilizing Conopeptide ρ-TIA in Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Conopeptide ρ-TIA, a selective antagonist of α1-adrenoceptors, in radioligand binding assays. This document outlines the necessary protocols, data presentation, and visual aids to facilitate research and development in pharmacology and drug discovery.

Conopeptide ρ-TIA, isolated from the venom of the marine snail Conus tulipa, demonstrates subtype-selective antagonism for human α1-adrenergic receptors.[1][2] It acts as a non-competitive antagonist at the α1B-adrenoceptor subtype, while competitively inhibiting the α1A and α1D subtypes.[1][2][3] This unique profile makes ρ-TIA a valuable tool for distinguishing between α1-adrenoceptor subtypes and for investigating their physiological roles.

Key Characteristics of Conopeptide ρ-TIA
PropertyDescription
Source Venom of the fish-hunting marine cone snail Conus tulipa[1][2]
Amino Acid Sequence Phe-Asn-Trp-Arg-Cys-Cys-Leu-Ile-Pro-Ala-Cys-Arg-Arg-Asn-His-Lys-Lys-Phe-Cys-NH2 (Disulfide bridges: Cys5-Cys11, Cys6-Cys19)[2][3][4]
Molecular Weight 2390.88 g/mol [3][4]
Mechanism of Action Allosteric inhibitor of α1B-adrenergic receptors; competitive inhibitor of α1A and α1D-adrenergic receptors.[3][5]

Quantitative Data Summary

The binding affinities of Conopeptide ρ-TIA for human α1-adrenergic receptor subtypes have been determined using radioligand binding assays. The following table summarizes the reported IC50 values.

Receptor SubtypeRadioligandIC50 of ρ-TIA (nM)Reference
Human α1A-AR 125I-BE18[1][2]
Human α1B-AR 125I-BE2[1][2]
Human α1D-AR 125I-BE25[1][2]

Note: 125I-BE (125I-(±)β-(iodo-4-hydroxyphenyl)ethylaminomethyl-tetralone) is a commonly used radioligand for α1-adrenergic receptors.[6]

Experimental Protocols

Membrane Preparation from Cells Expressing α1-Adrenergic Receptors

This protocol describes the preparation of cell membranes for use in radioligand binding assays.

Materials:

  • Cells expressing the human α1A, α1B, or α1D-adrenergic receptor subtype.

  • Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail.

  • Cryoprotectant Buffer: Lysis buffer containing 10% sucrose.

  • BCA Protein Assay Kit.

Procedure:

  • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in 20 volumes of cold Lysis Buffer.

  • Homogenize the cell suspension using a suitable homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove nuclei and large debris.

  • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[7]

  • Discard the supernatant and resuspend the membrane pellet in fresh Lysis Buffer.

  • Repeat the centrifugation step (step 5).

  • Resuspend the final membrane pellet in Cryoprotectant Buffer.

  • Determine the protein concentration using the BCA protein assay.

  • Aliquot the membrane preparation and store at -80°C until use.[7]

Radioligand Binding Assay Protocol (Competition Assay)

This protocol outlines the procedure for a competition radioligand binding assay to determine the affinity of Conopeptide ρ-TIA for α1-adrenergic receptor subtypes.

Materials:

  • Prepared cell membranes expressing the target α1-AR subtype.

  • Assay Binding Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[7]

  • Radioligand: e.g., [125I]HEAT or [3H]prazosin.[6][8]

  • Unlabeled Ligand for Non-Specific Binding (NSB): e.g., Phentolamine or Norepinephrine.

  • Conopeptide ρ-TIA (at a range of concentrations).

  • 96-well plates.

  • GF/C filters, presoaked in 0.3% polyethyleneimine (PEI).[7]

  • Scintillation cocktail.

Procedure:

  • Thaw the membrane preparation on ice and resuspend in Assay Binding Buffer to the desired concentration (e.g., 3-20 µg protein per well).[7]

  • In a 96-well plate, set up the following in a final volume of 250 µL per well:[7]

    • Total Binding: 150 µL membranes, 50 µL Assay Binding Buffer, 50 µL radioligand.

    • Non-Specific Binding (NSB): 150 µL membranes, 50 µL unlabeled ligand (high concentration), 50 µL radioligand.

    • Competition: 150 µL membranes, 50 µL Conopeptide ρ-TIA (at various concentrations), 50 µL radioligand.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.[7]

  • Terminate the incubation by rapid vacuum filtration through the PEI-presoaked GF/C filters using a 96-well cell harvester.[7]

  • Wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Dry the filters for 30 minutes at 50°C.[7]

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the Conopeptide ρ-TIA concentration.

  • Determine the IC50 value using non-linear regression analysis (e.g., using Prism software).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Cell Culture (Expressing α1-AR) prep2 Homogenization prep1->prep2 prep3 Centrifugation & Washing prep2->prep3 prep4 Protein Quantification prep3->prep4 assay1 Assay Setup (Membranes, Radioligand, ρ-TIA) prep4->assay1 assay2 Incubation assay1->assay2 assay3 Filtration & Washing assay2->assay3 assay4 Scintillation Counting assay3->assay4 analysis1 Calculate Specific Binding assay4->analysis1 analysis2 Generate Competition Curve analysis1->analysis2 analysis3 Determine IC50 & Ki analysis2->analysis3

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathway of α1-Adrenergic Receptors and Inhibition by ρ-TIA

G cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor α1-Adrenergic Receptor g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves norepi Norepinephrine norepi->receptor Binds rho_tia ρ-TIA rho_tia->receptor Inhibits (Allosteric at α1B, Competitive at α1A/D) ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 ↑ Intracellular Ca²⁺ ip3->ca2 Mobilizes pkc Protein Kinase C (PKC) dag->pkc Activates response Cellular Response (e.g., Smooth Muscle Contraction) ca2->response pkc->response

Caption: α1-Adrenergic receptor signaling and ρ-TIA inhibition.

These protocols and visualizations provide a foundational framework for incorporating Conopeptide ρ-TIA into your research, enabling more precise characterization of α1-adrenergic receptor pharmacology.

References

Application Notes and Protocols for [3H]prazosin Competition Assay with the Allosteric Modulator rho-TIA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-1 adrenergic receptors (α1-ARs) are members of the G protein-coupled receptor (GPCR) superfamily and are crucial mediators of the sympathetic nervous system. Their involvement in cardiovascular homeostasis and other physiological processes makes them important drug targets.[1] The study of ligand binding to these receptors is fundamental for the discovery and characterization of new therapeutic agents. Radioligand binding assays, particularly competition assays using the high-affinity antagonist [3H]prazosin, are a gold standard for determining the affinity of unlabeled compounds for α1-ARs.[1][2][3][4]

This document provides a detailed protocol for performing a [3H]prazosin competition assay with a specific focus on investigating the effects of rho-TIA, a conopeptide that acts as an allosteric inhibitor of the α1B-adrenoceptor subtype. Allosteric modulators, which bind to a site topographically distinct from the orthosteric site recognized by the endogenous ligand, offer the potential for greater receptor subtype selectivity and a more nuanced modulation of receptor function. Understanding the interaction of allosteric modulators like rho-TIA is critical for the development of novel therapeutics with improved pharmacological profiles.

Signaling Pathway

The α1-adrenergic receptors, upon binding to endogenous agonists like norepinephrine and epinephrine, primarily couple to Gq/11 G proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various physiological responses, including smooth muscle contraction.

alpha1_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol alpha1_receptor α1-Adrenergic Receptor g_protein Gq/11 alpha1_receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca2+ er->ca2 Releases cellular_response Cellular Response (e.g., Smooth Muscle Contraction) ca2->cellular_response Leads to pkc->cellular_response Contributes to agonist Agonist (e.g., Norepinephrine) agonist->alpha1_receptor Binds to orthosteric site rho_tia rho-TIA (Allosteric Modulator) rho_tia->alpha1_receptor Binds to allosteric site

Caption: Alpha-1 adrenergic receptor signaling pathway.

Experimental Workflow

The experimental workflow for the [3H]prazosin competition assay with rho-TIA involves several key steps, from membrane preparation to data analysis. The inclusion of the allosteric modulator rho-TIA requires additional steps to assess its effect on the binding of the radioligand and the competing orthosteric ligand.

Caption: Experimental workflow for the [3H]prazosin competition assay.

Materials and Reagents

Reagent Supplier Catalogue No. Storage
[3H]prazosinPerkinElmerNET823001MC-20°C
Prazosin (unlabeled)Sigma-AldrichP7791Room Temperature
rho-TIATocris Bioscience4768-20°C
Competing LigandVariesVariesVaries
Tris-HClSigma-AldrichT5941Room Temperature
MgCl2Sigma-AldrichM8266Room Temperature
Bovine Serum Albumin (BSA)Sigma-AldrichA79062-8°C
Scintillation CocktailPerkinElmer6013329Room Temperature
GF/B filter matsWhatman1821-915Room Temperature
96-well deep well platesVariesVariesRoom Temperature
96-well filter platesMilliporeMSHVN4510Room Temperature

Experimental Protocol

Membrane Preparation

This protocol assumes the use of cell membranes from a cell line recombinantly expressing the human α1B-adrenergic receptor.

  • Culture cells to confluency in appropriate growth medium.

  • Harvest cells by scraping and centrifuge at 500 x g for 10 minutes at 4°C.

  • Wash the cell pellet with ice-cold Phosphate Buffered Saline (PBS).

  • Resuspend the pellet in ice-cold homogenization buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

  • Homogenize the cell suspension using a Dounce homogenizer or a polytron.

  • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to ultracentrifuge tubes and centrifuge at 40,000 x g for 30 minutes at 4°C.

  • Discard the supernatant and resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).

  • Aliquot the membranes and store at -80°C until use.

[3H]prazosin Competition Assay
  • Prepare Reagents:

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

    • [3H]prazosin working solution: Dilute [3H]prazosin in assay buffer to a final concentration of 0.25 nM. This is approximately the Kd value for prazosin at α1-ARs.

    • Competing ligand stock solutions: Prepare a serial dilution of the unlabeled competing ligand in assay buffer. The concentration range should span from 10^-12 M to 10^-5 M.

    • rho-TIA stock solution: Prepare a stock solution of rho-TIA in assay buffer at a concentration of 100 µM. Further dilutions will be made to achieve the desired final assay concentrations (e.g., 1, 10, 100 nM).

    • Non-specific binding control: Prepare a solution of a high concentration of an unlabeled α1-AR antagonist (e.g., 10 µM phentolamine or 1 µM prazosin) in assay buffer.

  • Assay Setup (in a 96-well deep well plate):

    • The final assay volume is 200 µL.

    • Total Binding: 50 µL of assay buffer + 50 µL of [3H]prazosin working solution + 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of non-specific binding control + 50 µL of [3H]prazosin working solution + 100 µL of membrane suspension.

    • Competition Binding: 50 µL of competing ligand dilution + 50 µL of [3H]prazosin working solution + 100 µL of membrane suspension.

    • Allosteric Modulation: 25 µL of competing ligand dilution + 25 µL of rho-TIA dilution + 50 µL of [3H]prazosin working solution + 100 µL of membrane suspension.

  • Incubation:

    • Incubate the plate at 25°C for 60 minutes with gentle shaking.

  • Termination and Filtration:

    • Pre-soak the GF/B filter mats in 0.5% polyethyleneimine for at least 30 minutes to reduce non-specific binding.

    • Rapidly terminate the binding reaction by filtering the contents of the assay plate through the pre-soaked filter mat using a cell harvester.

    • Wash the filters three times with 300 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Scintillation Counting:

    • Dry the filter mat under a heat lamp.

    • Place the filter mat in a scintillation bag and add 5 mL of scintillation cocktail.

    • Seal the bag and count the radioactivity in a scintillation counter.

Data Presentation and Analysis

The raw data (counts per minute, CPM) should be organized in a spreadsheet.

Table 1: Quantitative Data Summary for [3H]prazosin Competition Assay

Parameter Value Units
Radioligand[3H]prazosin-
Receptor SourceMembranes from cells expressing α1B-AR-
[3H]prazosin Concentration0.25nM
Membrane Protein per well20-50µg
Incubation Temperature25°C
Incubation Time60minutes
Assay Volume200µL
Non-specific Binding Control1 µM PrazosinM
rho-TIA Concentrations1, 10, 100nM
Competing Ligand Concentrations10^-12 to 10^-5M

Data Analysis:

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curves:

    • Plot the percentage of specific binding against the logarithm of the competing ligand concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value (the concentration of competing ligand that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Inhibitory Constant (Ki):

    • Use the Cheng-Prusoff equation to calculate the Ki value from the IC50:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

  • Analyze Allosteric Effects:

    • Compare the competition curves in the absence and presence of rho-TIA.

    • An allosteric modulator can affect the affinity (shift the curve left or right) and/or the efficacy (change the maximal displacement) of the orthosteric ligand.

    • A change in the IC50 value of the competing ligand in the presence of rho-TIA indicates an effect on its affinity.

    • The data can be fitted to an allosteric ternary complex model to quantify the cooperativity factor (α), which describes the magnitude of the allosteric effect.

Troubleshooting

Problem Possible Cause Solution
High non-specific bindingInadequate washing, filter mat not pre-soaked, radioligand sticking to plasticIncrease wash steps, ensure proper pre-soaking of filters with PEI, add BSA to assay buffer.
Low total bindingInsufficient receptor expression, degraded radioligand, incorrect buffer pHVerify receptor expression, use fresh radioligand, check and adjust buffer pH.
Poor curve fittingInappropriate concentration range of competitor, pipetting errorsWiden the concentration range of the competing ligand, use calibrated pipettes and repeat the assay.
No effect of rho-TIAInactive rho-TIA, insufficient concentration, inappropriate assay conditionsUse fresh rho-TIA, test a wider range of concentrations, optimize incubation time and temperature.

Conclusion

This protocol provides a comprehensive framework for conducting a [3H]prazosin competition assay to characterize the interaction of orthosteric ligands and the allosteric modulator rho-TIA with the α1B-adrenergic receptor. Careful execution of this protocol and appropriate data analysis will yield valuable insights into the pharmacological properties of test compounds and the mechanisms of allosteric modulation, aiding in the development of novel and more selective therapeutics targeting the α1-adrenergic system.

References

Application Notes and Protocols for Electrophysiological Recording with Conopeptide rho-TIA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conopeptide rho-TIA, a 19-amino acid peptide isolated from the venom of the marine snail Conus tulipa, is a potent and selective modulator of α1-adrenoceptors. Its unique mode of action, acting as a non-competitive allosteric inhibitor of the α1B-adrenoceptor subtype while competitively inhibiting α1A and α1D subtypes, makes it a valuable tool for dissecting the physiological roles of these receptors in the nervous system and other tissues. This document provides detailed application notes and protocols for the use of rho-TIA in electrophysiological studies to investigate its effects on neuronal excitability and ion channel function.

While direct electrophysiological characterization of rho-TIA is still emerging, its well-defined pharmacological profile at α1-adrenoceptors allows for informed experimental design. This guide combines the limited direct electrophysiological data available for rho-TIA and its analogs with the broader knowledge of how α1-adrenoceptor modulation impacts neuronal electrophysiology.

Mechanism of Action

Rho-TIA primarily targets α1-adrenoceptors, which are Gq-protein coupled receptors. Activation of these receptors typically leads to the activation of phospholipase C (PLC), initiating a signaling cascade that results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This pathway can modulate the activity of various ion channels, thereby influencing neuronal excitability. As an antagonist, rho-TIA is expected to inhibit these downstream effects when α1-adrenoceptors are activated by an agonist like norepinephrine.

Quantitative Data Summary

The following tables summarize the known effects of rho-TIA and the general effects of α1-adrenoceptor modulation on various electrophysiological parameters.

Table 1: Direct Electrophysiological Effects of rho-TIA and Analogs

PeptidePreparationConcentrationTarget Ion ChannelObserved EffectReference
rho-TIARat Dorsal Root Ganglion (DRG) Neurons100 nMHigh-Voltage-Activated (HVA) Ca2+ ChannelsNo inhibition of HVA Ca2+ channel currents.[1][2][1][2]
rho-TIACultured DRG Neurons1 µMMechanically Gated Ion ChannelsSome antagonist activity.[3]
NMB-1 (rho-TIA analog)Cultured DRG Neurons1 µM (IC50)Sustained Mechanically Activated CurrentsSelective inhibition.[3][3]

Table 2: Electrophysiological Consequences of α1-Adrenoceptor Modulation

Receptor SubtypeAgonist/AntagonistPreparationEffect on Ion CurrentFunctional Outcome
α1AAgonist (Phenylephrine)Rat Sympathetic NeuronsInhibition of M-type K+ currentIncreased neuronal excitability.
α1Agonist (Norepinephrine)Serotonergic NeuronsSuppression of transient outward K+ current (IA)Acceleration of pacemaker activity.
α1Agonist (Phenylephrine, Methoxamine)Ventral Tegmental Area (VTA) Dopamine NeuronsIncreased AMPA receptor-mediated EPSCsEnhanced glutamatergic transmission.
α1AgonistVentral Tegmental Area (VTA) Dopamine NeuronsDecreased IPSC amplitudeReduced GABAergic inhibition.

Signaling Pathways and Experimental Workflows

Signaling Pathway of α1-Adrenoceptor Modulation of Neuronal Excitability

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_ion_channels Ion Channels NE Norepinephrine a1AR α1-Adrenoceptor NE->a1AR Activates rhoTIA rho-TIA rhoTIA->a1AR Inhibits Gq Gq Protein a1AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates K_channel K+ Channels (e.g., M-current, IA) PKC->K_channel Inhibits AMPA_R AMPA Receptors PKC->AMPA_R Potentiates Ca_release->K_channel Modulates Neuronal_Excitability ↑ Neuronal Excitability K_channel->Neuronal_Excitability Leads to Ca_channel Ca2+ Channels AMPA_R->Neuronal_Excitability Leads to

Caption: α1-Adrenoceptor signaling pathway and its impact on neuronal excitability.

General Experimental Workflow for Electrophysiological Recording with rho-TIA

G prep Prepare Cell Culture or Acute Brain Slice patch Establish Whole-Cell Patch-Clamp Configuration prep->patch baseline Record Baseline Neuronal Activity / Ion Channel Currents patch->baseline agonist Apply α1-Adrenoceptor Agonist (e.g., Phenylephrine) baseline->agonist agonist_effect Record Agonist-Induced Electrophysiological Changes agonist->agonist_effect rhoTIA_app Apply rho-TIA agonist_effect->rhoTIA_app rhoTIA_effect Record in the Presence of rho-TIA and Agonist rhoTIA_app->rhoTIA_effect washout Washout rho-TIA and Agonist rhoTIA_effect->washout analysis Data Analysis and Comparison washout->analysis

Caption: Workflow for investigating rho-TIA's effects on neuronal electrophysiology.

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of Mechanically Activated Currents in Cultured DRG Neurons

This protocol is adapted from the methodology used to study the rho-TIA analog NMB-1.[3]

1. Cell Preparation:

  • Culture dorsal root ganglion (DRG) neurons from neonatal rats as previously described.[3]

  • Plate neurons on glass coverslips coated with a suitable substrate (e.g., poly-L-lysine and laminin).

  • Maintain cultures in a humidified incubator at 37°C and 5% CO2.

  • Use neurons for recording within 24-48 hours of plating.

2. Solutions:

  • External Solution (in mM): 150 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 D-glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.

  • Internal (Pipette) Solution (in mM): 140 CsCl, 1 MgCl2, 5 MgATP, 0.1 Na-GTP, 5 BAPTA-Cs4, 10 HEPES. Adjust pH to 7.3 with CsOH and osmolarity to ~310 mOsm.[1][2]

  • rho-TIA Stock Solution: Prepare a high-concentration stock solution (e.g., 1 mM) of rho-TIA in distilled water or a suitable buffer. Store at -20°C or below. Aliquot to avoid repeated freeze-thaw cycles.

3. Electrophysiological Recording:

  • Place a coverslip with cultured DRG neurons in a recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution at a constant rate.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a selected neuron.

  • Clamp the membrane potential at a holding potential of -60 mV.

4. Mechanical Stimulation:

  • Use a fire-polished glass probe with a tip diameter of 2-3 µm, controlled by a piezo-electric manipulator, to apply mechanical stimuli to the neuron.

  • Position the probe to indent the cell membrane.

  • Apply ramp-and-hold voltage steps to the piezo manipulator to produce mechanical displacements of the probe tip.

5. Experimental Procedure:

  • Record baseline mechanically activated currents in response to a series of mechanical steps of increasing amplitude.

  • Prepare working concentrations of rho-TIA by diluting the stock solution in the external solution immediately before use.

  • Perfuse the recording chamber with the external solution containing rho-TIA (e.g., 1 µM).

  • After a stable baseline is achieved in the presence of rho-TIA, repeat the mechanical stimulation protocol.

  • To determine the IC50, apply a range of rho-TIA concentrations.

  • Perform a washout by perfusing with the control external solution to assess the reversibility of the effect.

6. Data Analysis:

  • Measure the peak amplitude of the mechanically activated currents.

  • Plot the current amplitude as a function of the mechanical displacement to generate a stimulus-response curve.

  • Compare the stimulus-response curves before and after the application of rho-TIA.

  • Calculate the percentage of inhibition at each concentration and fit the data to a concentration-response curve to determine the IC50.

Protocol 2: Investigating the Effect of rho-TIA on α1-Adrenoceptor-Mediated Modulation of M-type Potassium Currents

This is a suggested protocol based on the known pharmacology of rho-TIA and established methods for studying M-current modulation.

1. Preparation:

  • Use a cell line stably expressing the human α1B-adrenoceptor and neuronal M-type (KCNQ2/3) potassium channels, or primary neurons known to express both (e.g., sympathetic neurons).

2. Solutions:

  • External Solution (in mM): 144 NaCl, 2.5 KCl, 2 CaCl2, 0.5 MgCl2, 10 HEPES, 5 D-glucose. Adjust pH to 7.4.

  • Internal (Pipette) Solution (in mM): 90 Potassium Acetate, 20 KCl, 3 MgCl2, 40 HEPES, 0.1 BAPTA. Adjust pH to 7.4 with KOH.

  • Agonist: Phenylephrine (α1-adrenoceptor agonist).

  • Antagonist: rho-TIA.

3. Electrophysiological Recording:

  • Establish a whole-cell voltage-clamp configuration.

  • Hold the cell at -20 mV.

  • Apply hyperpolarizing voltage steps to -60 mV for 500 ms to deactivate the M-current, followed by a return to -20 mV. The deactivating current relaxation is the M-current.

4. Experimental Procedure:

  • Record baseline M-currents.

  • Apply a saturating concentration of phenylephrine (e.g., 10 µM) to induce inhibition of the M-current.

  • In the continued presence of phenylephrine, co-apply increasing concentrations of rho-TIA to assess its ability to reverse the agonist-induced inhibition.

  • Perform a washout to check for recovery of the M-current.

5. Data Analysis:

  • Measure the amplitude of the M-current deactivation relaxation.

  • Quantify the percentage of inhibition of the M-current by phenylephrine.

  • Determine the concentration-dependent reversal of this inhibition by rho-TIA.

Concluding Remarks

This compound represents a highly selective pharmacological tool for investigating the role of α1-adrenoceptors in neuronal function. The protocols and data presented here provide a framework for utilizing rho-TIA in electrophysiological experiments. Researchers can adapt these methodologies to their specific experimental systems to further elucidate the intricate ways in which α1-adrenoceptor signaling modulates neuronal excitability and ion channel activity, and to explore the therapeutic potential of targeting this system.

References

Application Notes and Protocols for Imaging Studies using Labeled Conopeptide ρ-TIA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conopeptide ρ-TIA, a potent and selective allosteric inhibitor of the α1B-adrenoceptor, presents a valuable tool for studying the pharmacology and cellular dynamics of this important G protein-coupled receptor (GPCR).[1][2][3] Labeling ρ-TIA with fluorescent dyes or radionuclides enables its use in a variety of imaging applications, from high-resolution microscopy of receptor localization to in vivo tracking of the peptide's biodistribution. These application notes provide detailed protocols for the labeling, purification, and characterization of ρ-TIA, as well as its application in in vitro imaging studies.

Signaling Pathway of ρ-TIA at the α1B-Adrenoceptor

ρ-TIA acts as an allosteric inverse agonist at the α1B-adrenoceptor.[1][3] Upon binding to a site on the extracellular surface of the receptor, distinct from the orthosteric site for the endogenous ligand norepinephrine, ρ-TIA stabilizes the receptor in an inactive conformation. This prevents the Gq/11 protein from binding and activating phospholipase C (PLC), thereby inhibiting the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent release of calcium from the endoplasmic reticulum is thus attenuated.

G Signaling Pathway of ρ-TIA at the α1B-Adrenoceptor cluster_membrane Plasma Membrane a1B_AR α1B-Adrenoceptor Gq11 Gq/11 a1B_AR->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activation IP3 IP3 PLC->IP3 Production rho_TIA ρ-TIA rho_TIA->a1B_AR Allosteric Inhibition Norepinephrine Norepinephrine Norepinephrine->a1B_AR Agonist Binding Ca2_release Ca²⁺ Release IP3->Ca2_release Stimulation

Caption: Signaling pathway of ρ-TIA at the α1B-adrenoceptor.

Quantitative Data

Successful labeling of ρ-TIA is dependent on the chosen methodology and the specific label. While the binding affinity of unlabeled ρ-TIA has been determined, the affinity of labeled ρ-TIA may vary. It is crucial to characterize the binding of each newly generated labeled peptide. The following table provides a summary of known data for unlabeled ρ-TIA and representative hypothetical data for a fluorescently labeled version for comparison.

CompoundTargetAssay TypeMeasured Value (IC₅₀)Reference/Note
ρ-TIA (unlabeled)human α1A-ARRadioligand Binding ([¹²⁵I]-BE)18 nM
ρ-TIA (unlabeled)human α1B-ARRadioligand Binding ([¹²⁵I]-BE)2 nM
ρ-TIA (unlabeled)human α1D-ARRadioligand Binding ([¹²⁵I]-BE)25 nM
FAM-ρ-TIA (hypothetical)human α1B-ARFluorescent Ligand Binding~5-10 nMIllustrative value
⁶⁸Ga-DOTA-ρ-TIA (hypothetical)human α1B-ARRadioligand Binding~3-8 nMIllustrative value

* Note: Data for labeled ρ-TIA are hypothetical and for illustrative purposes only. The affinity of a labeled peptide must be experimentally determined.

Experimental Protocols

Protocol 1: Fluorescent Labeling of ρ-TIA with an Amine-Reactive Dye

This protocol describes the labeling of the N-terminal amine of ρ-TIA with a commercially available N-hydroxysuccinimide (NHS) ester of a fluorescent dye, such as carboxyfluorescein (FAM).

Materials:

  • ρ-TIA (synthetic, high purity)

  • Amine-reactive fluorescent dye (e.g., FAM-NHS ester)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • Deionized water

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

Procedure:

  • Dissolution of Peptide and Dye:

    • Dissolve ρ-TIA in anhydrous DMF to a final concentration of 1-5 mg/mL.

    • In a separate tube, dissolve a 1.5-fold molar excess of the FAM-NHS ester in anhydrous DMF.

  • Labeling Reaction:

    • Add the dissolved FAM-NHS ester to the ρ-TIA solution.

    • Add a 3-fold molar excess of DIPEA to the reaction mixture to act as a base.

    • Incubate the reaction at room temperature for 2-4 hours, protected from light.

  • Quenching the Reaction:

    • The reaction can be quenched by the addition of a small amount of an amine-containing buffer, such as Tris, or by proceeding directly to purification.

  • Purification of Labeled Peptide:

    • Acidify the reaction mixture with a small volume of TFA (e.g., 0.1% final concentration).

    • Purify the fluorescently labeled ρ-TIA using RP-HPLC. A C18 column is typically suitable.

    • Use a gradient of increasing acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).

    • Monitor the elution profile at the absorbance wavelength of the peptide bond (e.g., 214 nm) and the absorbance maximum of the fluorescent dye (e.g., 495 nm for FAM).[4]

    • Collect the fraction(s) corresponding to the labeled peptide.

  • Characterization:

    • Confirm the identity and purity of the labeled peptide by mass spectrometry. The mass of the labeled peptide should correspond to the mass of the unlabeled peptide plus the mass of the fluorescent dye.

    • Determine the concentration of the labeled peptide using the absorbance of the fluorescent dye and its extinction coefficient.

G Workflow for Fluorescent Labeling of ρ-TIA start Start dissolve Dissolve ρ-TIA and FAM-NHS in DMF start->dissolve react Add DIPEA and Incubate (2-4 hours, RT, dark) dissolve->react purify Purify by RP-HPLC react->purify characterize Characterize by Mass Spectrometry and UV-Vis Spectroscopy purify->characterize end End characterize->end

Caption: Workflow for fluorescent labeling of ρ-TIA.

Protocol 2: Radiometal Labeling of ρ-TIA for PET/SPECT Imaging

This protocol outlines a general strategy for radiolabeling ρ-TIA with a positron-emitting (e.g., ⁶⁸Ga) or gamma-emitting (e.g., ⁹⁹ᵐTc) radionuclide via a chelating agent. This requires a synthetic precursor of ρ-TIA conjugated to a chelator like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).

Materials:

  • DOTA-conjugated ρ-TIA precursor

  • Radionuclide generator (e.g., ⁶⁸Ge/⁶⁸Ga generator) or cyclotron-produced radionuclide

  • Metal-free buffers (e.g., sodium acetate or HEPES)

  • Metal-free water

  • Solid-phase extraction (SPE) cartridges (e.g., C18) for purification

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • Elution of Radionuclide:

    • Elute the radionuclide from the generator according to the manufacturer's instructions (e.g., elute ⁶⁸Ga with sterile, ultrapure 0.1 M HCl).

  • Labeling Reaction:

    • In a sterile, metal-free vial, add the DOTA-ρ-TIA precursor (typically 10-50 µg) dissolved in a suitable buffer (e.g., 0.1 M sodium acetate, pH 4.5).

    • Add the eluted radionuclide to the peptide solution.

    • Heat the reaction mixture at an optimized temperature (e.g., 95°C) for a specific duration (e.g., 5-15 minutes).

  • Purification:

    • Purify the radiolabeled peptide from unchelated radionuclide using an SPE cartridge.

    • Condition the C18 cartridge with ethanol and then with water.

    • Load the reaction mixture onto the cartridge. The labeled peptide will be retained.

    • Wash the cartridge with water to remove unchelated radionuclide.

    • Elute the radiolabeled ρ-TIA with an ethanol/water mixture.

  • Quality Control:

    • Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC.

    • Measure the specific activity of the labeled peptide.

G Workflow for Radiometal Labeling of ρ-TIA start Start elute Elute Radionuclide (e.g., ⁶⁸Ga) start->elute react Incubate DOTA-ρ-TIA with Radionuclide and Buffer (e.g., 95°C, 10 min) elute->react purify Purify by Solid-Phase Extraction (SPE) react->purify qc Quality Control (Radio-TLC/HPLC) purify->qc end End qc->end

Caption: Workflow for radiometal labeling of ρ-TIA.

Protocol 3: In Vitro Imaging of Fluorescently Labeled ρ-TIA Binding to α1B-Adrenoceptors

This protocol describes the use of fluorescently labeled ρ-TIA to visualize its binding to α1B-adrenoceptors expressed in a mammalian cell line using fluorescence microscopy.

Materials:

  • Mammalian cells expressing the human α1B-adrenoceptor (e.g., HEK293 or CHO cells)

  • Cell culture medium and supplements

  • Glass-bottom imaging dishes or multi-well plates

  • Fluorescently labeled ρ-TIA (e.g., FAM-ρ-TIA)

  • Unlabeled ρ-TIA (for competition assay)

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) for fixation (optional)

  • Nuclear stain (e.g., DAPI)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture and Seeding:

    • Culture the α1B-adrenoceptor expressing cells under standard conditions.

    • Seed the cells onto glass-bottom imaging dishes and allow them to adhere and grow to a suitable confluency (e.g., 60-80%).

  • Ligand Binding:

    • Wash the cells gently with pre-warmed PBS or serum-free medium.

    • Incubate the cells with a solution of fluorescently labeled ρ-TIA at a concentration determined from binding assays (e.g., 10-50 nM) in serum-free medium.

    • For competition experiments, co-incubate the cells with the fluorescent ligand and a 100-fold excess of unlabeled ρ-TIA.

    • Incubate for 30-60 minutes at 37°C or on ice to minimize internalization.

  • Washing:

    • Remove the ligand-containing medium and wash the cells 2-3 times with cold PBS to remove unbound ligand.

  • Staining and Fixation (Optional):

    • For live-cell imaging, proceed directly to imaging.

    • For fixed-cell imaging, incubate the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells with PBS.

    • If desired, stain the nuclei with DAPI for 5 minutes.

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with appropriate laser lines and emission filters for the chosen fluorophore and nuclear stain.

    • Acquire images of the fluorescent ligand binding to the cell surface and, in the case of live-cell imaging, monitor for any internalization over time.

G Workflow for In Vitro Imaging with Labeled ρ-TIA start Start seed_cells Seed α1B-AR Expressing Cells on Imaging Dish start->seed_cells incubate_ligand Incubate with Fluorescent ρ-TIA (± Unlabeled Competitor) seed_cells->incubate_ligand wash_cells Wash to Remove Unbound Ligand incubate_ligand->wash_cells fix_stain Optional: Fix with PFA and Stain Nuclei (DAPI) wash_cells->fix_stain image Image with Fluorescence Microscope wash_cells->image Live-cell imaging fix_stain->image end End

Caption: Workflow for in vitro imaging with labeled ρ-TIA.

Conclusion

The protocols and information provided herein offer a comprehensive guide for the labeling of conopeptide ρ-TIA and its application in imaging studies. The ability to visualize the interaction of this potent and selective allosteric modulator with the α1B-adrenoceptor will undoubtedly facilitate a deeper understanding of its mechanism of action and the role of this receptor in cellular physiology and disease. It is imperative that each batch of labeled peptide is thoroughly characterized to ensure its purity and retention of biological activity.

References

Application Notes and Protocols for Studying G-protein Coupled Receptors with Conopeptide ρ-TIA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conopeptide ρ-TIA, a 19-amino acid peptide derived from the venom of the marine snail Conus tulipa, is a potent and selective allosteric modulator of α1-adrenoceptors, a class of G-protein coupled receptors (GPCRs).[1][2][3] Notably, ρ-TIA acts as a noncompetitive inhibitor and an inverse agonist at the human α1B-adrenoceptor, making it an invaluable tool for studying the structure, function, and pharmacology of this important receptor subtype.[1][4] At the α1A- and α1D-adrenoceptor subtypes, ρ-TIA acts as a competitive inhibitor.[1] This differential activity profile provides a unique opportunity for investigating subtype-specific receptor modulation.

These application notes provide detailed protocols for utilizing ρ-TIA to characterize its interaction with α1-adrenoceptors, particularly the α1B subtype. The included methodologies cover radioligand binding assays to determine binding affinity and allosteric effects, as well as functional assays to probe the impact of ρ-TIA on receptor signaling.

Mechanism of Action

ρ-TIA binds to a novel allosteric site on the extracellular surface of the α1B-adrenoceptor, distinct from the orthosteric binding site for endogenous ligands like norepinephrine.[4][5] This binding is dominated by interactions between key residues of ρ-TIA (Trp-3 and Arg-4) and residues on the extracellular loops and transmembrane helices of the receptor.[4][5] By binding to this allosteric site, ρ-TIA noncompetitively inhibits the binding of orthosteric ligands and reduces the receptor's basal activity, demonstrating inverse agonism.[1][4]

Data Presentation

The following tables summarize the quantitative data for the interaction of conopeptide ρ-TIA with human α1-adrenoceptor subtypes.

Table 1: Binding Affinity of ρ-TIA for Human α1-Adrenoceptor Subtypes

Receptor SubtypeRadioligandpKiKi (nM)Method of Inhibition
α1A-Adrenoceptor[125I]HEAT~7.4~40Competitive
α1B-Adrenoceptor[125I]HEAT8.44Noncompetitive
α1D-Adrenoceptor[125I]HEAT~7.4~40Competitive

Data compiled from multiple sources indicating approximately 10-fold selectivity for the α1B subtype.[1]

Table 2: Functional Potency of ρ-TIA at Human α1-Adrenoceptor Subtypes

Receptor SubtypeAssayAgonistIC50 (nM)Effect
α1B-AdrenoceptorInositol Phosphate AccumulationNorepinephrine19.0 ± 5.8Inverse Agonist

This IC50 value reflects the inhibition of constitutive activity in a mutant receptor system.[4]

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

This protocol details the methodology to determine the binding affinity (Ki) of ρ-TIA for the human α1B-adrenoceptor expressed in mammalian cells.

Materials:

  • Cell Membranes: Membranes prepared from COS-1 or HEK293 cells transiently or stably expressing the human α1B-adrenoceptor.

  • Radioligand: [3H]prazosin (specific activity ~70-90 Ci/mmol) or 125I-HEAT (specific activity ~2200 Ci/mmol).

  • Conopeptide ρ-TIA: Lyophilized powder.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Determinator: Phentolamine (10 µM final concentration).

  • 96-well Plates: Clear, round-bottom plates.

  • Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

  • Scintillation Counter and Scintillation Fluid .

Procedure:

  • Membrane Preparation:

    • Culture and transfect COS-1 or HEK293 cells with the human α1B-adrenoceptor construct.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Dounce or polytron homogenizer.

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 48,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).

    • Store membrane aliquots at -80°C.

  • Assay Setup:

    • On the day of the experiment, thaw the membrane preparation and dilute to the desired concentration (e.g., 5-20 µg protein per well) in assay buffer.

    • Prepare serial dilutions of ρ-TIA in assay buffer (e.g., from 10 pM to 10 µM).

    • Prepare the radioligand solution in assay buffer. The final concentration should be at or below the Kd for the receptor (e.g., 0.5 nM for [3H]prazosin or 70 pM for 125I-HEAT).

  • Incubation:

    • In a 96-well plate, add in the following order:

      • 50 µL of assay buffer (for total binding) or 50 µL of phentolamine (for non-specific binding).

      • 50 µL of the appropriate ρ-TIA dilution or assay buffer.

      • 50 µL of the radioligand solution.

      • 100 µL of the diluted membrane preparation.

    • The final assay volume is 250 µL.

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters four times with 300 µL of ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters for 30 minutes at 50°C.

    • Place the dried filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a percentage of the control (no ρ-TIA) against the logarithm of the ρ-TIA concentration.

    • Fit the data to a one-site or two-site competition model using non-linear regression software (e.g., Prism) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Inositol Phosphate (IP) Functional Assay

This protocol measures the effect of ρ-TIA on α1B-adrenoceptor-mediated Gq signaling by quantifying the accumulation of inositol phosphates.

Materials:

  • Cells: HEK293 cells stably expressing the human α1B-adrenoceptor.

  • Cell Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin.

  • Labeling Medium: Inositol-free DMEM containing 1 µCi/mL myo-[3H]inositol.

  • Stimulation Buffer: Krebs-Ringer-HEPES buffer (KRH) containing 10 mM LiCl.

  • Conopeptide ρ-TIA: Lyophilized powder.

  • Agonist: Norepinephrine.

  • Lysis Buffer: 0.1 M Formic acid.

  • Anion Exchange Resin: Dowex AG1-X8 (formate form).

  • Elution Buffer: 1 M Ammonium formate / 0.1 M Formic acid.

  • 24-well Cell Culture Plates.

  • Scintillation Counter and Scintillation Fluid.

Procedure:

  • Cell Culture and Labeling:

    • Seed HEK293-α1B-AR cells into 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.

    • After 24 hours, replace the culture medium with labeling medium and incubate for 18-24 hours to allow for the incorporation of [3H]inositol into cellular phosphoinositides.

  • Assay:

    • Wash the cells twice with KRH buffer.

    • Pre-incubate the cells with 450 µL of stimulation buffer (KRH with LiCl) for 15 minutes at 37°C.

    • Add 50 µL of ρ-TIA at various concentrations (or buffer for control) to the wells and incubate for a further 15 minutes.

    • To measure agonist response, add 50 µL of norepinephrine at a final concentration that elicits a submaximal response (e.g., EC50 concentration) and incubate for 30-60 minutes at 37°C. To measure inverse agonism, omit the agonist addition.

  • Extraction of Inositol Phosphates:

    • Aspirate the stimulation buffer and lyse the cells by adding 1 mL of ice-cold lysis buffer.

    • Incubate on ice for 30 minutes.

    • Transfer the lysates to microcentrifuge tubes.

  • Purification and Quantification:

    • Prepare Dowex columns by adding a slurry of the resin to small chromatography columns.

    • Apply the cell lysates to the columns.

    • Wash the columns with 10 mL of deionized water to remove free [3H]inositol.

    • Elute the total inositol phosphates with 5 mL of elution buffer.

    • Add the eluate to scintillation vials with scintillation fluid and count the radioactivity.

  • Data Analysis:

    • Plot the radioactivity (counts per minute, CPM) against the logarithm of the ρ-TIA concentration.

    • For antagonist activity, normalize the data to the response of the agonist alone and fit to a dose-response inhibition curve to determine the IC50.

    • For inverse agonist activity, compare the basal IP accumulation in the absence and presence of ρ-TIA.

Mandatory Visualizations

Gq_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular rhoTIA ρ-TIA GPCR α1B-Adrenoceptor (GPCR) rhoTIA->GPCR Allosterically Inhibits (Inverse Agonist) Agonist Agonist (e.g., Norepinephrine) Agonist->GPCR Activates Gq Gαq/11 GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates

Caption: Signaling pathway of the α1B-adrenoceptor and the inhibitory effect of ρ-TIA.

Experimental_Workflow cluster_synthesis Peptide Preparation cluster_assays Pharmacological Characterization cluster_analysis Data Analysis and Interpretation Peptide_Synthesis Solid-Phase Peptide Synthesis of ρ-TIA Purification HPLC Purification Peptide_Synthesis->Purification Characterization Mass Spectrometry Characterization Purification->Characterization Binding_Assay Radioligand Binding Assay (Determine Ki) Characterization->Binding_Assay Functional_Assay Inositol Phosphate Assay (Determine IC50 and Efficacy) Characterization->Functional_Assay Data_Analysis Non-linear Regression Analysis Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Conclusion Determine Allosteric Mechanism and Subtype Selectivity Data_Analysis->Conclusion

Caption: Experimental workflow for characterizing the pharmacological properties of ρ-TIA.

References

Troubleshooting & Optimization

Troubleshooting Conopeptide rho-TIA experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Conopeptide rho-TIA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this potent and selective α1-adrenoceptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a peptide originally isolated from the venom of the marine cone snail Conus tulipa. Its primary mechanism of action is as a selective antagonist of α1-adrenoceptors. It exhibits different modes of inhibition for the various α1-adrenoceptor subtypes.

Q2: How does rho-TIA interact with different α1-adrenoceptor subtypes?

A2: Rho-TIA acts as a non-competitive allosteric inhibitor of the human α1B-adrenoceptor.[1][2] In contrast, it functions as a competitive inhibitor at the human α1A and α1D-adrenoceptor subtypes.[1][2]

Q3: What are the key amino acid residues of rho-TIA for its activity?

A3: Structure-activity studies have identified Arginine at position 4 (Arg4) as a crucial residue for the binding affinity and activity of rho-TIA.[3] Isoleucine at position 8 (Ile8) has been shown to be critical for its noncompetitive inhibition at α1B-adrenoceptors.[4]

Q4: What are the recommended storage and handling conditions for synthetic rho-TIA?

A4: For long-term stability, lyophilized rho-TIA should be stored at -20°C or colder, protected from light and moisture.[5][6][7][8] Before use, allow the vial to equilibrate to room temperature in a desiccator before opening to prevent moisture absorption.[6][7][9] Reconstituted peptide solutions should be used promptly or aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5][7]

Troubleshooting Guide

Q5: My experimental results with rho-TIA are inconsistent or show lower than expected activity. What could be the cause?

A5: Inconsistent results or low activity can stem from several factors:

  • Peptide Quality and Purity: Synthetic peptides can contain impurities from the synthesis process, such as truncated sequences, deletion sequences, or residual solvents, which can interfere with the experiment.[10][11] Ensure you are using a high-purity (≥95%) peptide from a reputable supplier.

  • Improper Storage and Handling: As a peptide, rho-TIA is susceptible to degradation if not stored correctly. Exposure to moisture, light, and repeated freeze-thaw cycles can significantly reduce its activity.[7][8][12] Review your storage and handling procedures against the recommended guidelines.

  • Peptide Solubility: Incomplete solubilization of the peptide can lead to a lower effective concentration in your assay. The solubility of peptides is highly dependent on their amino acid sequence and the solvent used. It is recommended to first test the solubility of a small amount of the peptide before preparing a stock solution.

  • Assay Conditions: Suboptimal assay conditions, such as incorrect buffer pH, temperature, or incubation times, can affect the binding and activity of rho-TIA.

Q6: I am observing unexpected off-target effects in my experiments. What could be the reason?

A6: While rho-TIA is highly selective for α1-adrenoceptors, off-target effects can occur. Some conopeptides have been reported to interact with other receptors, such as nicotinic acetylcholine receptors (nAChRs).[13][14] To investigate potential off-target effects, consider the following:

  • Run control experiments: Use cell lines or tissues that do not express α1-adrenoceptors to see if the observed effect persists.

  • Use selective antagonists: Employ specific antagonists for other potential targets to see if the unexpected effect is blocked.

  • Literature review: Search for studies that may have investigated the interaction of rho-TIA or similar conopeptides with other receptor families.

Q7: My calcium imaging assay shows a weak or no response to rho-TIA. How can I troubleshoot this?

A7: A weak or absent signal in a calcium imaging assay could be due to several factors:

  • Cell Health and Receptor Expression: Ensure your cells are healthy and express a sufficient number of α1-adrenoceptors. Low receptor density will result in a diminished signal.

  • Dye Loading and Quenching: Inefficient loading of the calcium-sensitive dye or dye quenching can lead to a poor signal-to-noise ratio. Optimize dye concentration and incubation time.

  • Assay Buffer Composition: The presence of certain components in your assay buffer could interfere with the fluorescence signal or the peptide's activity.

  • Agonist Concentration: Since rho-TIA is an antagonist, its effect is observed by the inhibition of an agonist-induced response. Ensure you are using an appropriate concentration of an α1-adrenoceptor agonist (e.g., norepinephrine) to elicit a robust calcium signal in the absence of rho-TIA.

Quantitative Data Summary

The following table summarizes the inhibitory potency of rho-TIA on different human α1-adrenoceptor subtypes.

Receptor SubtypeInhibition Constant (IC50)Mode of InhibitionReference
Human α1A-AR18 nMCompetitive[15]
Human α1B-AR2 nMNon-competitive[15]
Human α1D-AR25 nMCompetitive[15]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for α1-Adrenoceptors

This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of rho-TIA for α1-adrenoceptors.

  • Membrane Preparation:

    • Culture cells expressing the desired human α1-adrenoceptor subtype (α1A, α1B, or α1D).

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • Membrane preparation (typically 20-50 µg of protein).

      • A fixed concentration of a suitable radioligand (e.g., [3H]prazosin).

      • Increasing concentrations of unlabeled rho-TIA (for competition curve).

      • For total binding, add assay buffer instead of rho-TIA.

      • For non-specific binding, add a high concentration of an unlabeled α1-adrenoceptor antagonist (e.g., phentolamine).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the log concentration of rho-TIA.

    • Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Intracellular Calcium Mobilization Assay

This protocol describes a general method for measuring the effect of rho-TIA on agonist-induced intracellular calcium mobilization.

  • Cell Preparation:

    • Seed cells expressing the desired α1-adrenoceptor subtype in a black-walled, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.

    • Remove the cell culture medium and add the dye loading buffer to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

    • Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove excess dye.

  • Assay Procedure:

    • Add varying concentrations of rho-TIA to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

    • Place the plate in a fluorescence plate reader capable of kinetic reads.

    • Establish a baseline fluorescence reading.

    • Add a fixed concentration of an α1-adrenoceptor agonist (e.g., norepinephrine) to all wells to stimulate calcium release.

    • Record the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) from the baseline.

    • Normalize the response to the maximum agonist response in the absence of rho-TIA.

    • Plot the normalized response as a function of the rho-TIA concentration to determine the IC50 value for the inhibition of the agonist-induced calcium signal.

Visualizations

rho_TIA_Signaling_Pathway rho-TIA Signaling at the α1B-Adrenoceptor Norepinephrine Norepinephrine alpha1B-AR α1B-Adrenoceptor Norepinephrine->alpha1B-AR Binds to orthosteric site rho-TIA rho-TIA rho-TIA->alpha1B-AR Binds to allosteric site Gq Gq alpha1B-AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activates Ca2+ Ca²⁺ ER->Ca2+ Releases Ca2+->PKC Activates Cellular_Response Cellular Response Ca2+->Cellular_Response Initiates PKC->Cellular_Response Phosphorylates targets

Caption: Signaling pathway of the α1B-adrenoceptor and the inhibitory effect of rho-TIA.

experimental_workflow General Experimental Workflow with rho-TIA Start Start Peptide_Prep 1. Peptide Preparation - Reconstitute lyophilized rho-TIA - Prepare serial dilutions Start->Peptide_Prep Assay_Setup 3. Assay Setup - Add rho-TIA to cells - Incubate Peptide_Prep->Assay_Setup Cell_Culture 2. Cell Culture & Seeding - Culture cells expressing  target receptor - Seed cells in assay plates Cell_Culture->Assay_Setup Stimulation 4. Agonist Stimulation - Add α1-adrenoceptor agonist Assay_Setup->Stimulation Data_Acquisition 5. Data Acquisition - Measure response (e.g.,  fluorescence, radioactivity) Stimulation->Data_Acquisition Data_Analysis 6. Data Analysis - Normalize data - Calculate IC50/Ki Data_Acquisition->Data_Analysis Interpretation 7. Interpretation of Results Data_Analysis->Interpretation End End Interpretation->End

Caption: A generalized workflow for conducting experiments using this compound.

References

Conopeptide rho-TIA stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and experimental use of conopeptide ρ-TIA.

Frequently Asked Questions (FAQs)

Q1: What is conopeptide ρ-TIA and what is its mechanism of action?

Conopeptide ρ-TIA is a 19-amino acid peptide originally isolated from the venom of the marine cone snail Conus tulipa. It is a selective antagonist of α1-adrenoceptors.[1][2] Notably, its mechanism of action varies between subtypes. It acts as a non-competitive, allosteric inhibitor at the human α1B-adrenoceptor, while it functions as a competitive inhibitor at the α1A and α1D-adrenoceptor subtypes.[1][3][4] The noncompetitive nature at the α1B subtype suggests it binds to a site distinct from the endogenous ligand binding site, thereby modulating the receptor's response.[3]

Q2: What are the recommended storage conditions for lyophilized ρ-TIA?

For long-term stability, lyophilized ρ-TIA should be stored in a tightly sealed container at -20°C or lower, protected from moisture.[1] Under these conditions, the peptide can be stable for several years.[5] For shorter periods (up to 6 months), storage at 0-5°C is also acceptable.[6] While lyophilized peptides are generally stable at room temperature for a few weeks, this is not recommended for long-term storage.[7] It is crucial to allow the vial to equilibrate to room temperature in a desiccator before opening to prevent moisture absorption, which can reduce peptide content and stability.[8]

Q3: How should I reconstitute and store ρ-TIA in solution?

Conopeptide ρ-TIA is soluble in water.[6] For reconstitution, use sterile, purified water or a buffer appropriate for your experimental setup. It is recommended to rehydrate the peptide just before use for best results.[6]

Once reconstituted, the stability of the peptide solution is limited. For short-term storage, the solution can be kept at +4°C for up to 5 days.[6] For longer-term storage of the reconstituted peptide, it is advisable to aliquot the solution into single-use volumes and freeze at -20°C for up to 3 months.[6] Crucially, avoid repeated freeze-thaw cycles , as this can lead to peptide degradation and loss of activity.[6][9]

Q4: Does the "rho" in ρ-TIA refer to the Rho GTPase signaling pathway?

No, the "rho" (ρ) in the name of this conopeptide is the Greek letter and is part of its nomenclature. It does not indicate any interaction with the Rho family of GTPases or the Rho kinase (ROCK) signaling pathway. The target of ρ-TIA is the α1-adrenergic receptor.

Stability Data Summary

FormStorage TemperatureDurationRecommendations
Lyophilized -20°C or lowerUp to 3 yearsRecommended for long-term storage. Keep desiccated.[1]
0-5°CUp to 6 monthsSuitable for medium-term storage.[6]
Room TemperatureSeveral weeksNot recommended for long-term storage.[7]
Reconstituted -20°CUp to 3 monthsAliquot to avoid freeze-thaw cycles.[6]
+4°CUp to 5 daysFor short-term use after reconstitution.[6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Loss of ρ-TIA Activity or Inconsistent Results - Improper storage of lyophilized or reconstituted peptide. - Repeated freeze-thaw cycles of the stock solution. - Peptide degradation due to contamination (e.g., proteases). - Adsorption of the peptide to plasticware.- Review and adhere strictly to the recommended storage conditions. - Aliquot reconstituted peptide into single-use volumes. - Use sterile, high-purity water and buffers for reconstitution. Handle with care to avoid contamination. - Consider using low-protein-binding microplates and pipette tips.
Poor Peptide Solubility - Incorrect solvent. - Peptide concentration is too high.- ρ-TIA is soluble in water. Ensure you are using a suitable aqueous solvent. - Try sonicating the solution briefly to aid dissolution. - If higher concentrations are needed, consult literature for appropriate solubilization protocols for similar conopeptides.
High Background or Non-Specific Effects in Cell-Based Assays - Peptide concentration is too high, leading to off-target effects. - Issues with the cell culture (e.g., high passage number, contamination). - Problems with the assay buffer or other reagents.- Perform a dose-response curve to determine the optimal concentration of ρ-TIA. - Ensure cells are healthy and within an appropriate passage number range. Regularly test for mycoplasma contamination. - Use high-quality reagents and optimize buffer composition. For example, some complex matrices like culture media can interfere with assays.[10]
Variability in Radioligand Binding Assays - Inconsistent pipetting. - Temperature fluctuations during incubation. - Inadequate washing steps. - Degradation of buffer components.- Ensure all pipettes are calibrated.[10] - Use an incubator to maintain a stable temperature during the assay.[10] - Optimize the number and duration of wash steps to effectively separate bound and free radioligand. - Prepare fresh buffers for each experiment.

Experimental Protocols & Methodologies

Radioligand Binding Assay for α1-Adrenoceptors

This protocol is a general guideline for a competitive binding assay to determine the affinity of ρ-TIA for α1-adrenoceptors expressed in cell membranes.

1. Membrane Preparation:

  • Culture cells expressing the desired α1-adrenoceptor subtype to a high density.

  • Harvest cells and wash with ice-cold PBS.

  • Resuspend cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) and homogenize.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in an appropriate assay buffer, determine protein concentration (e.g., using a BCA assay), and store at -80°C in aliquots.

2. Binding Assay:

  • In a 96-well plate, combine:

    • A fixed concentration of a suitable radioligand for the target receptor (e.g., [³H]prazosin).

    • Increasing concentrations of unlabeled ρ-TIA.

    • Cell membrane preparation (typically 50-120 µg of protein).

    • Assay buffer to a final volume.

  • To determine non-specific binding, include wells with an excess of a known non-radioactive antagonist.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

3. Separation and Detection:

  • Rapidly separate bound from free radioligand by vacuum filtration onto glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine).

  • Wash the filters multiple times with ice-cold wash buffer.

  • Dry the filters and measure the trapped radioactivity using a scintillation counter.

4. Data Analysis:

  • Subtract non-specific binding from total binding to obtain specific binding.

  • Plot specific binding as a function of the log concentration of ρ-TIA.

  • Use non-linear regression to fit the data to a one-site competition model and determine the IC₅₀ value.

  • Calculate the affinity constant (Ki) using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This protocol describes a method to functionally assess the inhibitory effect of ρ-TIA on α1-adrenoceptor-mediated calcium release using a fluorescent calcium indicator like Fluo-4.

1. Cell Preparation:

  • Seed cells expressing the target α1-adrenoceptor subtype in a 96-well, black-walled, clear-bottom plate and culture overnight to form a confluent monolayer.

2. Dye Loading:

  • Prepare a Fluo-4 AM dye-loading solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Probenecid may be included to prevent dye leakage.[11]

  • Remove the culture medium from the cells and wash with PBS.

  • Add the dye-loading solution to each well and incubate for approximately 1 hour at 37°C, protected from light.

3. Assay Procedure:

  • After incubation, the plate can be used directly in a fluorescence plate reader equipped with an automated liquid handling system.

  • Pre-incubate the cells with varying concentrations of ρ-TIA for a defined period.

  • Measure the baseline fluorescence (Excitation ~490 nm, Emission ~525 nm).

  • Add a fixed concentration of an α1-adrenoceptor agonist (e.g., norepinephrine or phenylephrine) to stimulate the receptor.

  • Immediately begin kinetic reading of fluorescence intensity over time to measure the intracellular calcium mobilization.

4. Data Analysis:

  • The change in fluorescence intensity (ΔRFU) reflects the change in intracellular calcium concentration.

  • Plot the agonist-induced calcium response against the concentration of ρ-TIA.

  • Determine the IC₅₀ of ρ-TIA for the inhibition of the agonist-induced calcium signal.

Visualizations

experimental_workflow cluster_storage Storage & Handling cluster_assay Experimental Use storage Lyophilized ρ-TIA (-20°C or below) reconstitution Reconstitute in sterile H₂O (just before use) storage->reconstitution aliquot Aliquot into single-use tubes reconstitution->aliquot storage_sol Store solution (-20°C or +4°C) aliquot->storage_sol prepare_reagents Prepare assay buffers & dilutions storage_sol->prepare_reagents Use in experiment assay_setup Set up assay (e.g., binding or functional) prepare_reagents->assay_setup cell_culture Culture α1-AR expressing cells cell_culture->assay_setup data_acq Data Acquisition assay_setup->data_acq data_analysis Data Analysis (IC₅₀/Ki determination) data_acq->data_analysis

Caption: Experimental workflow for handling and using conopeptide ρ-TIA.

signaling_pathway rhoTIA ρ-TIA alpha1AR α1-Adrenergic Receptor rhoTIA->alpha1AR Allosteric Inhibition Agonist Agonist (e.g., Norepinephrine) Agonist->alpha1AR Gq11 Gq/11 protein alpha1AR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 Response Cellular Response Ca2->Response PKC->Response

References

Preventing Conopeptide rho-TIA aggregation in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Conopeptide ρ-TIA. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent the aggregation of ρ-TIA in solution and ensure the success of their experiments.

Troubleshooting Guide: Preventing ρ-TIA Aggregation

This guide addresses common issues encountered during the handling and storage of Conopeptide ρ-TIA in solution.

Problem: My ρ-TIA solution appears cloudy or has visible precipitates.

This is a common sign of peptide aggregation. The following steps can help you troubleshoot and resolve this issue.

Troubleshooting Workflow

G start Start: Cloudy ρ-TIA Solution check_concentration Is the peptide concentration too high? start->check_concentration check_ph Is the solution pH appropriate? check_concentration->check_ph No solution_clear Solution is clear check_concentration->solution_clear Yes, dilute and re-dissolve check_buffer Is the buffer composition optimal? check_ph->check_buffer No check_ph->solution_clear Yes, adjust pH and re-dissolve check_storage Are storage conditions correct? check_buffer->check_storage No check_buffer->solution_clear Yes, change buffer and re-dissolve add_excipients Consider adding stabilizing excipients. check_storage->add_excipients No check_storage->solution_clear Yes, adjust storage and re-dissolve add_excipients->solution_clear Implement and re-dissolve

Caption: Troubleshooting workflow for addressing ρ-TIA aggregation.

Detailed Troubleshooting Steps:

1. Is the peptide concentration too high?

  • Explanation: Higher peptide concentrations can increase the likelihood of intermolecular interactions that lead to aggregation.[1]

  • Recommendation: Start by preparing a stock solution at a lower concentration (e.g., 1 mg/mL). If you require a higher concentration for your experiment, perform dilutions from a stable stock solution immediately before use.

2. Is the solution pH appropriate?

  • Explanation: The net charge of a peptide is dependent on the pH of the solution. Peptides are often least soluble and most prone to aggregation at their isoelectric point (pI), where their net charge is zero.[1] Conopeptide ρ-TIA is a highly positively charged peptide.[2] Maintaining a pH that ensures a significant net positive charge can help prevent aggregation through electrostatic repulsion.

  • Recommendations:

    • For general use and disulfide bond formation, a pH of 7.0 has been successfully used.[2]

    • For applications such as NMR spectroscopy, a more acidic pH of 4.5 has been documented to maintain solubility.[2]

    • Avoid pH values close to the predicted pI of ρ-TIA.

3. Is the buffer composition optimal?

  • Explanation: The choice of buffer and its ionic strength can influence peptide solubility.

  • Recommendations:

    • For disulfide bond formation, 0.1 M ammonium bicarbonate has been used.[2]

    • In general, for positively charged peptides, using a buffer with a moderate ionic strength (e.g., 50-150 mM NaCl) can help shield charges and prevent aggregation. However, excessively high salt concentrations can sometimes promote aggregation.

4. Are the storage conditions correct?

  • Explanation: Improper storage, including repeated freeze-thaw cycles and storage at inappropriate temperatures, can induce aggregation.

  • Recommendations:

    • For long-term storage, it is recommended to store lyophilized ρ-TIA at -20°C.

    • After reconstitution, aliquot the peptide solution into single-use volumes to minimize freeze-thaw cycles.

    • Store reconstituted aliquots at -80°C.

5. Have you considered stabilizing excipients?

  • Explanation: Certain additives can help to stabilize peptides in solution and prevent aggregation.[3][4]

  • Recommendations:

    • Sugars: Sugars like sucrose and trehalose can act as cryoprotectants and stabilizers.[5]

    • Amino Acids: Arginine is known to be an effective aggregation suppressor for some peptides.

    • Glycerol: The inclusion of 5-10% glycerol can help to stabilize peptides in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initial reconstitution of lyophilized ρ-TIA?

A1: For initial reconstitution, it is best to use sterile, high-purity water. If solubility is an issue, a small amount of a suitable acid (e.g., 0.1% trifluoroacetic acid) can be added to ensure the peptide is fully protonated and dissolved.

Q2: At what pH should I store my ρ-TIA solution?

A2: Based on published literature, a slightly acidic pH of 4.5 has been used for preparing ρ-TIA for NMR analysis, suggesting good solubility under these conditions.[2] For general experimental use, a neutral pH of 7.0 has also been successfully employed.[2] It is advisable to avoid pH values where the peptide has a lower net charge.

Q3: Can I store my ρ-TIA solution at 4°C?

A3: For short-term storage (a few days), 4°C may be acceptable, but for longer-term storage, it is highly recommended to store aliquots at -80°C to minimize degradation and aggregation.

Q4: My ρ-TIA is still aggregating even after following the troubleshooting guide. What else can I do?

A4: If aggregation persists, consider the following advanced strategies:

  • Detergents: The use of non-ionic detergents at low concentrations (e.g., 0.01-0.05% Tween-20) can sometimes help to solubilize aggregation-prone peptides. However, be aware that detergents may interfere with some downstream applications.

  • Chaotropic Agents: In some cases, low concentrations of mild chaotropic agents like guanidine hydrochloride (e.g., 0.1-0.5 M) can disrupt aggregates. This is a more aggressive approach and should be used with caution as it can affect peptide structure.

Data Summary Tables

Table 1: Recommended Solution Conditions for ρ-TIA

ParameterRecommended ConditionRationale
pH 4.5 or 7.0Documented pH values for maintaining ρ-TIA solubility.[2]
Concentration Start with ≤ 1 mg/mLMinimizes intermolecular interactions.[1]
Ionic Strength 50-150 mM NaClShields charges to prevent electrostatic aggregation.
Storage Temperature -80°C (solution), -20°C (lyophilized)Ensures long-term stability.

Table 2: Potential Stabilizing Excipients for ρ-TIA

ExcipientTypical ConcentrationPotential Effect on Aggregation
Sucrose/Trehalose 5-10% (w/v)Cryoprotectant, stabilizes native conformation.[5]
Arginine 50-100 mMSuppresses aggregation by interacting with hydrophobic patches.
Glycerol 5-20% (v/v)Increases solvent viscosity and stabilizes peptide structure.
Tween-20 0.01-0.05% (v/v)Non-ionic detergent that can prevent hydrophobic aggregation.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized ρ-TIA

  • Briefly centrifuge the vial of lyophilized ρ-TIA to ensure the powder is at the bottom.

  • Allow the vial to equilibrate to room temperature before opening.

  • Add the required volume of sterile, high-purity water to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Gently vortex or pipette up and down to dissolve the peptide. Avoid vigorous shaking.

  • If the peptide does not fully dissolve, add a small amount of 0.1% aqueous trifluoroacetic acid dropwise while mixing until the solution clears.

  • Once dissolved, aliquot the solution into single-use, low-protein-binding microcentrifuge tubes.

  • Store the aliquots at -80°C.

Protocol 2: Monitoring ρ-TIA Aggregation using Dynamic Light Scattering (DLS)

G start Prepare ρ-TIA solution filter_sample Filter sample (0.22 µm) start->filter_sample dls_measurement Perform DLS measurement filter_sample->dls_measurement analyze_data Analyze hydrodynamic radius and polydispersity dls_measurement->analyze_data assess_aggregation Assess aggregation state analyze_data->assess_aggregation end Conclusion assess_aggregation->end

Caption: Workflow for assessing ρ-TIA aggregation via DLS.

Methodology:

  • Sample Preparation:

    • Prepare ρ-TIA solutions at the desired concentration in the buffer of interest.

    • Filter the sample through a 0.22 µm syringe filter into a clean cuvette to remove any dust or extraneous particles.

  • DLS Measurement:

    • Place the cuvette in the DLS instrument.

    • Equilibrate the sample to the desired temperature.

    • Perform the DLS measurement according to the instrument's instructions.

  • Data Analysis:

    • Analyze the correlation function to determine the hydrodynamic radius (Rh) of the particles in solution.

    • Assess the polydispersity index (PDI) to understand the size distribution of the particles. A low PDI (<0.2) indicates a monodisperse sample (no aggregation), while a high PDI suggests the presence of aggregates.

    • An increase in the average hydrodynamic radius over time or under specific stress conditions (e.g., elevated temperature) is indicative of aggregation.

Protocol 3: Assessing ρ-TIA Stability using UV-Vis Spectroscopy

G start Prepare ρ-TIA solution measure_absorbance Measure absorbance spectrum (250-400 nm) start->measure_absorbance calculate_ai Calculate Aggregation Index (A340 / (A280 - A340)) measure_absorbance->calculate_ai monitor_over_time Monitor AI over time or under stress calculate_ai->monitor_over_time end Assess aggregation propensity monitor_over_time->end

Caption: Workflow for UV-Vis based aggregation analysis of ρ-TIA.

Methodology:

  • Sample Preparation:

    • Prepare ρ-TIA solutions in the desired buffer.

  • UV-Vis Measurement:

    • Using a UV-Vis spectrophotometer, measure the absorbance spectrum of the ρ-TIA solution from 250 nm to 400 nm. Use the same buffer as a blank.

  • Data Analysis:

    • Aggregation can be monitored by measuring the scattering of light at higher wavelengths, typically around 340-400 nm. An increase in absorbance in this region indicates the formation of large aggregates.

    • The Aggregation Index (AI) can be calculated to quantify the extent of aggregation. An increase in the AI over time or under stress conditions signifies an increase in aggregation.

References

Minimizing non-specific binding of Conopeptide rho-TIA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding (NSB) of Conopeptide ρ-TIA in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Conopeptide ρ-TIA and what are its key properties?

Conopeptide ρ-TIA is a 19-amino acid peptide originally isolated from the venom of the fish-hunting cone snail Conus tulipa.[1][2][3] It functions as a selective antagonist of α1-adrenoceptors.[1] Key properties of ρ-TIA that are relevant to its handling and potential for non-specific binding include:

  • Amino Acid Sequence: Phe-Asn-Trp-Arg-Cys-Cys-Leu-Ile-Pro-Ala-Cys-Arg-Arg-Asn-His-Lys-Lys-Phe-Cys-NH2[3]

  • Molecular Weight: Approximately 2390.90 Da[1]

  • Structure: Contains two disulfide bonds (Cys5-Cys11 and Cys6-Cys19) which stabilize its structure.[4]

  • Charge: It is a highly positively charged (cationic) peptide due to the presence of multiple arginine (Arg) and lysine (Lys) residues.[5]

  • Post-Translational Modification: The C-terminus is amidated, which removes the negative charge of the terminal carboxyl group, contributing to the peptide's overall positive charge.[5]

Q2: What causes non-specific binding of Conopeptide ρ-TIA?

Non-specific binding (NSB) of ρ-TIA is primarily driven by its highly cationic nature. The positively charged arginine and lysine residues can readily interact with negatively charged surfaces through electrostatic interactions. Common surfaces in a laboratory setting that can contribute to NSB include:

  • Plasticware (e.g., pipette tips, microcentrifuge tubes, and microplates)

  • Glassware

  • Cell membranes (which are rich in negatively charged molecules)

  • Proteins and other macromolecules in your sample or assay buffer.

Hydrophobic interactions can also contribute to NSB, although to a lesser extent for this peptide.

Q3: How can I properly store and handle Conopeptide ρ-TIA to maintain its stability and minimize pre-experimental binding?

Proper storage and handling are crucial to prevent degradation and loss of peptide due to adsorption to storage vials.

  • Storage of Lyophilized Peptide: Store lyophilized ρ-TIA at -20°C or -80°C in a tightly sealed container, protected from light.[6][7][8][9] Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation and moisture absorption.[7][9]

  • Reconstitution: Use high-quality, sterile solvents for reconstitution. For initial stock solutions, sterile distilled water or a dilute acidic buffer (e.g., 0.1% acetic acid) can be used.[8] Sonication may aid in dissolving the peptide.[9]

  • Storage of Stock Solutions: Aliquot the reconstituted peptide into low-protein-binding tubes to avoid repeated freeze-thaw cycles.[7][8] Store aliquots at -20°C or -80°C. For short-term storage (up to a week), 4°C may be acceptable, but freezing is recommended for longer periods.[7][8]

Troubleshooting Guides

Issue 1: High background signal in cell-based assays.

High background in cell-based assays is often due to ρ-TIA non-specifically binding to the cell surface or components of the culture plate.

Troubleshooting Workflow:

A High Background in Cell-Based Assay B Increase Salt Concentration in Buffer (e.g., 150-300 mM NaCl) A->B Initial Step C Add a Blocking Protein (e.g., 0.1-1% BSA or Casein) B->C If problem persists G Problem Resolved B->G D Include a Non-ionic Detergent (e.g., 0.01-0.05% Tween-20) C->D If problem persists C->G E Optimize Buffer pH D->E If problem persists D->G F Pre-incubate plate with blocking buffer E->F Final Optimization E->G F->G

A workflow for troubleshooting high background in cell-based assays.

Detailed Steps & Protocols:

  • Increase Salt Concentration:

    • Rationale: Increasing the ionic strength of your assay buffer can shield electrostatic interactions between the cationic ρ-TIA and negatively charged cell surfaces.[10]

    • Protocol: Prepare your assay buffer with an increased concentration of a neutral salt, such as sodium chloride (NaCl). Start with 150 mM NaCl and titrate upwards, for example, to 200 mM, 250 mM, or 300 mM. Monitor for any adverse effects on your cells.

  • Add a Blocking Protein:

    • Rationale: Inert proteins like Bovine Serum Albumin (BSA) or casein can coat non-specific binding sites on the cell surface and plasticware.[10][11]

    • Protocol: Supplement your assay buffer with 0.1% to 1% (w/v) BSA or casein. Ensure the blocking protein itself does not interfere with your assay.

  • Include a Non-ionic Detergent:

    • Rationale: Low concentrations of non-ionic detergents can help to disrupt hydrophobic interactions without lysing the cells.[10][11]

    • Protocol: Add a low concentration of Tween-20 or Triton X-100 (e.g., 0.01% to 0.05% v/v) to your assay buffer. Be cautious, as higher concentrations can be cytotoxic.

  • Optimize Buffer pH:

    • Rationale: Adjusting the pH of the buffer can alter the charge of both the peptide and the interacting surfaces, potentially reducing non-specific binding.[10] Since ρ-TIA is highly basic, using a buffer with a slightly higher pH (if tolerated by the cells) may slightly reduce its positive charge.

    • Protocol: If your experimental system allows, test a range of pH values for your assay buffer (e.g., pH 7.2, 7.4, 7.6).

Quantitative Data Summary:

ParameterInitial ConcentrationRecommended RangeRationale
NaCl Varies by buffer150 - 300 mMShields electrostatic interactions.[10][11]
BSA 0%0.1 - 1% (w/v)Blocks non-specific sites.[10]
Tween-20 0%0.01 - 0.05% (v/v)Reduces hydrophobic interactions.[11]
Issue 2: Low recovery of ρ-TIA from plasticware (tubes, tips, plates).

This is a common issue for cationic peptides, leading to inaccurate concentrations and poor assay reproducibility.

Troubleshooting Workflow:

A Low Peptide Recovery B Use Low-Binding Plasticware A->B First Action C Pre-condition Plasticware B->C If still low F Problem Resolved B->F D Add Carrier Protein to Solutions C->D If still low C->F E Acidify the Solvent D->E Further Optimization D->F E->F

A workflow for troubleshooting low peptide recovery from labware.

Detailed Steps & Protocols:

  • Use Low-Binding Plasticware:

    • Rationale: Standard polypropylene can have a net negative charge and readily binds cationic peptides. Low-binding plastics are treated to have a more neutral and hydrophilic surface.

    • Protocol: Purchase and use microcentrifuge tubes, pipette tips, and plates specifically designated as "low-protein-binding" or "low-adhesion".

  • Pre-condition Plasticware:

    • Rationale: You can create your own blocking layer on standard plasticware.

    • Protocol: Before adding your peptide solution, rinse the plasticware with a solution containing a blocking agent. For example, incubate tubes or plate wells with a solution of 1% BSA for 30 minutes, then remove the solution and allow the surface to air dry.

  • Add a Carrier Protein to Dilutions:

    • Rationale: Including an excess of an inert protein in your buffers can saturate the non-specific binding sites on the plasticware, leaving your peptide of interest in solution.

    • Protocol: When preparing dilute solutions of ρ-TIA, include 0.1% BSA in your diluent.

  • Acidify the Solvent:

    • Rationale: At a lower pH, the peptide will maintain its positive charge, but the plastic surface may become more protonated, reducing its negative charge and thus decreasing electrostatic attraction.

    • Protocol: For stock solutions and initial dilutions (where compatible with your final assay), use a slightly acidic solvent like 0.1% acetic acid or 0.1% trifluoroacetic acid (TFA) in water.

Quantitative Data Summary:

MethodKey Reagent/MaterialConcentration/TypeRationale
Plasticware Choice Low-binding plasticsN/AReduces surface charge and hydrophobicity.
Pre-conditioning BSA or Casein1% (w/v)Creates a blocking layer on the surface.
Carrier Protein BSA0.1% (w/v) in diluentSaturates non-specific binding sites.
Solvent Modification Acetic Acid or TFA0.1% (v/v)Reduces negative charge on plastic surfaces.

Signaling Pathway and Experimental Workflow Diagrams

cluster_0 α1-Adrenoceptor Signaling Norepinephrine Norepinephrine alpha1_AR α1-Adrenoceptor Norepinephrine->alpha1_AR Gq_protein Gq Protein alpha1_AR->Gq_protein PLC Phospholipase C Gq_protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release rho_TIA ρ-TIA rho_TIA->alpha1_AR Antagonizes

Signaling pathway of the α1-adrenoceptor and the antagonistic action of ρ-TIA.

A Reconstitute Lyophilized ρ-TIA (e.g., in 0.1% Acetic Acid) B Prepare Serial Dilutions in Buffer with Blocking Agents (e.g., 0.1% BSA, 150mM NaCl) A->B F Add ρ-TIA Dilutions to Cells B->F C Pre-incubate Assay Plate with Blocking Buffer (e.g., 1% BSA) D Wash Plate C->D E Add Cells and Allow to Adhere D->E E->F G Incubate F->G H Perform Assay Readout G->H

References

Quality control and purity assessment of rho-TIA peptide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of rho-TIA peptide. Find answers to frequently asked questions and troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

1. What is rho-TIA peptide and what is its primary mechanism of action?

Rho-TIA is a conopeptide originally isolated from the venom of the marine snail Conus tulipa.[1][2] It functions as a selective antagonist of α1-adrenoceptors (α1-ARs).[2] Specifically, it acts as a noncompetitive allosteric inhibitor of the α1B-adrenoceptor and a competitive inhibitor at the α1A and α1D-adrenoceptor subtypes.[1][3] Its inhibitory action on the α1B-AR is mediated by binding to the extracellular surface of the receptor, which allosterically inhibits agonist signaling.[4][5]

2. What are the recommended storage conditions for rho-TIA peptide?

For long-term storage, lyophilized rho-TIA peptide should be stored at -20°C.[6][7] Once reconstituted in a solution, it is recommended to aliquot the peptide to avoid repeated freeze-thaw cycles.[8][9] The reconstituted solution can be stored at +4°C for up to 5 days or frozen at -20°C for up to 3 months.[9]

3. How should I dissolve rho-TIA peptide?

The solubility of a peptide is largely determined by its amino acid sequence.[10] Rho-TIA is generally soluble in water.[9] For potentially problematic sequences, it's always best to test solubility with a small amount of the peptide first.[11] If you encounter solubility issues, consider the following:

  • For acidic peptides (net negative charge): Try dissolving in a basic buffer (e.g., 0.1M ammonium bicarbonate).[10]

  • For basic peptides (net positive charge): Try dissolving in an acidic solution (e.g., 25% acetic acid).[10]

  • For neutral or hydrophobic peptides: Organic solvents like DMSO, DMF, or acetonitrile may be required.[11][12]

4. What purity level of rho-TIA peptide is recommended for my experiments?

The required purity level depends on your specific application:[6][8]

Purity LevelRecommended Applications
>98%Structural studies (e.g., NMR, crystallography), sensitive in vitro bioassays.[6]
>95%In vitro bioassays such as ELISA, enzymology, and other biological activity studies.[6]
>90%Structure-activity relationship (SAR) studies, general bioassays.[6]
>85%Immunological applications, such as polyclonal antibody production.[8]
>75%Non-sensitive screening assays.[6]

5. What are common impurities found in synthetic rho-TIA peptide preparations?

Synthetic peptides can contain various impurities, including:

  • Truncated or deletion sequences: Peptides that are shorter than the target sequence due to incomplete amino acid coupling during synthesis.[13]

  • Peptides with protecting group artifacts: Remnants of chemical groups used to protect amino acid side chains during synthesis.[13]

  • Oxidized or hydrolyzed products: Degradation products that can form during synthesis, purification, or storage.[13]

  • Residual solvents and reagents: Chemicals like trifluoroacetic acid (TFA) used during synthesis and purification.[14]

Troubleshooting Guide

Issue 1: Unexpected or low biological activity of rho-TIA peptide.

Possible Cause Troubleshooting Step
Incorrect peptide concentration Verify the peptide concentration using a reliable method such as Amino Acid Analysis (AAA) or by measuring absorbance at 214 nm and comparing it to a standard with a known concentration.[4]
Peptide degradation Ensure proper storage conditions were maintained.[6][15] If degradation is suspected, re-purify the peptide using HPLC and verify its mass by mass spectrometry.
Peptide aggregation Aggregation can reduce the effective concentration of the active peptide.[16] Try dissolving the peptide in a different solvent or using sonication to break up aggregates.[11] Perform size-exclusion chromatography (SEC) to detect aggregates.
Oxidation of sensitive residues Rho-TIA contains Cysteine residues which can oxidize.[15] Prepare solutions fresh before use and consider using buffers with a slightly acidic pH (5-7) to minimize oxidation.[15]

Issue 2: Inconsistent results between different batches of rho-TIA peptide.

Possible Cause Troubleshooting Step
Variability in peptide purity and content Always obtain a Certificate of Analysis (CoA) for each batch, which should include HPLC purity and mass spectrometry data.[7] For critical applications, perform your own quality control checks (HPLC, MS) on each new batch.
Different salt forms (e.g., TFA vs. acetate) The salt form can affect biological activity in cell-based assays.[6] If possible, use the same salt form for all experiments. If switching, consider potential effects on your assay.

Issue 3: Difficulty in purifying rho-TIA peptide using HPLC.

Possible Cause Troubleshooting Step
Poor peak shape or resolution Optimize the HPLC gradient, flow rate, and column temperature. Ensure the mobile phase composition is appropriate for the peptide's properties.
Peptide aggregation on the column Add organic modifiers like acetonitrile or isopropanol to the mobile phase to disrupt aggregation.[17]
Co-elution of impurities Use a different HPLC column with a different stationary phase (e.g., C8 instead of C18) or a different chromatographic mode (e.g., ion-exchange chromatography).[14]

Experimental Protocols

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment

This protocol outlines a general method for analyzing the purity of rho-TIA peptide.

  • Column: C18 reversed-phase column (e.g., Vydac C18, 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Procedure:

    • Dissolve the lyophilized peptide in Mobile Phase A to a concentration of 1 mg/mL.

    • Inject 20 µL of the sample onto the column.

    • Run the gradient and record the chromatogram.

    • Calculate the purity by integrating the peak area of the main peptide and expressing it as a percentage of the total peak area.

2. Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Verification

This protocol provides a general procedure for confirming the molecular weight of rho-TIA peptide.

  • Instrumentation: An ESI-MS instrument coupled to an HPLC system.

  • Procedure:

    • Prepare the peptide sample as described for HPLC analysis.

    • Introduce the sample into the mass spectrometer via the HPLC system.

    • Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular weight of rho-TIA (approximately 2390.88 Da).[1]

    • Compare the observed molecular weight with the theoretical molecular weight to confirm the peptide's identity.

3. Amino Acid Analysis (AAA) for Peptide Quantification

This protocol describes the general steps for determining the absolute quantity of rho-TIA peptide.

  • Procedure:

    • Accurately weigh a small amount of the lyophilized peptide.

    • Hydrolyze the peptide into its constituent amino acids by treating it with 6M HCl at 110°C for 24 hours.[18]

    • Separate and quantify the individual amino acids using ion-exchange chromatography or reversed-phase HPLC with pre-column derivatization.

    • Compare the amino acid composition and quantity to a known standard to determine the absolute peptide content.

Visualizations

Quality_Control_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_qc Quality Control & Purity Assessment Synthesis Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage from Resin Synthesis->Cleavage Purification Crude Peptide Purification (RP-HPLC) Cleavage->Purification Purity Purity Analysis (Analytical RP-HPLC) Purification->Purity Identity Identity Confirmation (Mass Spectrometry) Purity->Identity Quantification Quantification (Amino Acid Analysis) Identity->Quantification Structure Structural Analysis (NMR) Quantification->Structure Final Lyophilized Rho-TIA Peptide (>95% Purity) Structure->Final

Caption: Workflow for rho-TIA peptide synthesis and quality control.

Troubleshooting_Low_Activity Start Low/No Biological Activity Observed Check_Conc Verify Peptide Concentration (AAA/UV Abs.) Start->Check_Conc Check_Storage Review Storage & Handling Check_Conc->Check_Storage Correct Adjust_Conc Adjust Concentration for Experiments Check_Conc->Adjust_Conc Incorrect Check_Agg Assess Aggregation (SEC/Solubility Test) Check_Storage->Check_Agg Proper New_Peptide Use a Fresh Aliquot or New Batch Check_Storage->New_Peptide Improper Reanalyze Re-analyze Purity & Identity (HPLC/MS) Check_Agg->Reanalyze No Aggregates Optimize_Sol Optimize Solubilization Protocol Check_Agg->Optimize_Sol Aggregates Detected Repurify Re-purify Peptide Reanalyze->Repurify Impurities Detected

Caption: Troubleshooting guide for low biological activity of rho-TIA peptide.

Rho_TIA_Signaling_Pathway cluster_membrane Cell Membrane RhoTIA rho-TIA Peptide a1B_AR α1B-Adrenoceptor (GPCR) RhoTIA->a1B_AR Allosteric Inhibition Gq Gq Protein a1B_AR->Gq Activation Agonist Agonist (e.g., Norepinephrine) Agonist->a1B_AR Binding PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC

Caption: Allosteric inhibition of the α1B-adrenoceptor signaling pathway by rho-TIA.

References

Interpreting dose-response curves of Conopeptide rho-TIA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the conopeptide rho-TIA. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Summary of Quantitative Data

The following table summarizes the inhibitory potency of rho-TIA against different human α1-adrenergic receptor subtypes. This data is crucial for designing experiments and interpreting results.

Receptor SubtypeIC50 (nM)Antagonism Type
α1A-Adrenergic Receptor 18Competitive
α1B-Adrenergic Receptor 2Non-competitive
α1D-Adrenergic Receptor 25Competitive

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of rho-TIA, it is essential to be familiar with the signaling pathway it modulates and the typical experimental workflow for its characterization.

Gq_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Norepinephrine) alpha1B_AR α1B-Adrenergic Receptor Agonist->alpha1B_AR Binds rhoTIA rho-TIA rhoTIA->alpha1B_AR Binds Allosterically (Non-competitive) Gq Gq Protein (α, β, γ subunits) alpha1B_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PLC:e->IP3:w Produces DAG Diacylglycerol (DAG) PLC:e->DAG:w Produces Ca_release Ca²⁺ Release from ER IP3:e->Ca_release:w Stimulates PKC_activation Protein Kinase C (PKC) Activation DAG:e->PKC_activation:w Activates Cellular_Response Cellular Response Ca_release:e->Cellular_Response:w PKC_activation:e->Cellular_Response:w

Caption: α1B-Adrenergic Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HEK293 expressing α1B-AR) stimulation Cell Stimulation (Agonist +/- rho-TIA) cell_culture->stimulation reagent_prep Reagent Preparation (Agonist, rho-TIA, Assay Buffers) reagent_prep->stimulation lysis Cell Lysis stimulation->lysis ip_measurement Inositol Phosphate Measurement lysis->ip_measurement data_plotting Plot Dose-Response Curves ip_measurement->data_plotting parameter_calc Calculate IC50/EC50, Emax data_plotting->parameter_calc interpretation Interpret Results parameter_calc->interpretation

Caption: Inositol Phosphate Assay Workflow.

Experimental Protocols

A detailed methodology for a key experiment is provided below.

Inositol Monophosphate (IP1) Accumulation Assay

This functional assay is used to determine the effect of rho-TIA on agonist-induced signaling through the α1B-adrenergic receptor.

Materials:

  • HEK293 cells stably expressing the human α1B-adrenergic receptor.

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Stimulation buffer (Assay buffer containing 50 mM LiCl).

  • Agonist (e.g., Norepinephrine).

  • This compound.

  • IP-One HTRF assay kit (or equivalent).

  • White, 96-well half-area tissue culture plates.

  • Plate reader capable of HTRF detection.

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend the cells in culture medium.

    • Seed the cells into a 96-well plate at a density of 40,000-60,000 cells per well.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation:

    • Prepare serial dilutions of the agonist (e.g., norepinephrine) in stimulation buffer.

    • Prepare serial dilutions of rho-TIA in stimulation buffer.

    • For antagonist testing, prepare solutions containing a fixed concentration of agonist (e.g., EC80) and varying concentrations of rho-TIA.

  • Assay:

    • Aspirate the culture medium from the wells.

    • Add the prepared compound solutions to the respective wells.

    • Incubate the plate at 37°C for 60 minutes.

  • Cell Lysis and IP1 Detection:

    • Add the IP1-d2 conjugate followed by the Cryptate-terbium conjugate to all wells according to the manufacturer's protocol.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.

  • Data Analysis:

    • Calculate the 665/620 nm ratio for each well.

    • Plot the agonist dose-response curve with and without rho-TIA.

    • For antagonist activity, plot the response against the concentration of rho-TIA.

    • Determine the EC50 of the agonist and the IC50 of rho-TIA using non-linear regression analysis.

Troubleshooting Guide

Troubleshooting_Guide cluster_issues Observed Issue cluster_causes Potential Cause cluster_solutions Solution start Problem with Dose-Response Curve no_inhibition No inhibition by rho-TIA start->no_inhibition weak_inhibition Weak or variable inhibition start->weak_inhibition shifted_ec50 Agonist EC50 shifts right, Emax not reduced start->shifted_ec50 high_variability High variability between replicates start->high_variability peptide_degradation Peptide degradation or instability no_inhibition->peptide_degradation peptide_adsorption Peptide adsorbs to labware weak_inhibition->peptide_adsorption incorrect_subtype Using α1A or α1D receptor subtype shifted_ec50->incorrect_subtype assay_conditions Suboptimal assay conditions high_variability->assay_conditions cell_health Poor cell health or inconsistent cell number high_variability->cell_health check_peptide Check peptide integrity (e.g., by HPLC/MS) peptide_degradation->check_peptide use_low_binding_plastics Use low-adsorption labware peptide_adsorption->use_low_binding_plastics confirm_receptor Confirm receptor subtype expression incorrect_subtype->confirm_receptor optimize_assay Optimize incubation time, temperature, and buffers assay_conditions->optimize_assay check_cells Monitor cell viability and ensure consistent seeding cell_health->check_cells

Caption: Troubleshooting Dose-Response Curve Issues.

Q1: My dose-response curve for the agonist in the presence of rho-TIA shows a rightward shift in the EC50 but no reduction in the maximal response (Emax). Is this expected?

A1: This is not the expected result for rho-TIA's interaction with the α1B-adrenergic receptor. A rightward shift without a change in Emax is characteristic of competitive antagonism.[1] Since rho-TIA is a non-competitive antagonist at the α1B subtype, you should observe a decrease in the Emax with no significant change in the agonist's EC50.[1][2]

  • Troubleshooting:

    • Verify Receptor Subtype: Ensure that your cell line is expressing the α1B-adrenergic receptor and not the α1A or α1D subtypes, for which rho-TIA acts as a competitive antagonist.

    • Schild Analysis: While primarily for competitive antagonists, a Schild plot can help diagnose the nature of the antagonism. For a non-competitive antagonist, the Schild regression will not be linear with a slope of 1.[3][4][5]

Q2: I am not observing any inhibitory effect of rho-TIA, even at high concentrations. What could be the problem?

A2: This could be due to several factors related to the peptide itself or the experimental setup.

  • Troubleshooting:

    • Peptide Integrity: Conopeptides can be susceptible to degradation. Verify the integrity and purity of your rho-TIA stock using methods like HPLC or mass spectrometry. Ensure proper storage conditions (lyophilized at -20°C or -80°C).

    • Peptide Solubility and Aggregation: Ensure that rho-TIA is fully dissolved in the assay buffer. Peptides can sometimes aggregate, reducing their effective concentration. Sonication or vortexing after dissolution may help.[6]

    • Disulfide Bonds: rho-TIA contains disulfide bonds that are critical for its structure and function. Ensure that your assay buffer does not contain reducing agents that could break these bonds.

    • Assay Incubation Time: It's possible that rho-TIA requires a longer pre-incubation time with the cells to exert its effect. You could try pre-incubating the cells with rho-TIA for a period (e.g., 30-60 minutes) before adding the agonist.

Q3: The inhibitory effect of rho-TIA is weak and variable between experiments. What are the possible reasons?

A3: Inconsistent results often point to issues with peptide handling or assay conditions.

  • Troubleshooting:

    • Peptide Adsorption: Peptides can adsorb to the surface of plasticware, leading to a lower effective concentration. Use low-protein-binding tubes and pipette tips. Including a small amount of a carrier protein like bovine serum albumin (BSA) in your buffers can sometimes mitigate this issue.

    • Cell Health and Density: Ensure your cells are healthy and seeded at a consistent density. Variations in cell number or viability can lead to inconsistent responses.

    • Reagent Preparation: Prepare fresh dilutions of rho-TIA for each experiment from a concentrated stock solution to avoid issues with stability in dilute solutions.

Frequently Asked Questions (FAQs)

Q4: What is the mechanism of action of rho-TIA?

A4: Rho-TIA is an antagonist of α1-adrenergic receptors. It acts as a non-competitive antagonist at the α1B subtype and as a competitive antagonist at the α1A and α1D subtypes.[7][8] Its non-competitive action at the α1B receptor means it binds to a site distinct from the agonist binding site (an allosteric site), preventing the receptor from being fully activated even when the agonist is bound.[3][7]

Q5: How does the non-competitive antagonism of rho-TIA at the α1B-adrenoceptor affect the dose-response curve of an agonist like norepinephrine?

A5: In the presence of a fixed concentration of rho-TIA, the dose-response curve for an agonist will show a decrease in the maximum possible response (Emax).[1][2] This is because rho-TIA effectively removes a fraction of the receptors from being able to signal productively, regardless of how high the agonist concentration is. The EC50 of the agonist should not be significantly shifted.[1]

Q6: Can I use Schild analysis to determine the affinity (KB) of rho-TIA for the α1B-adrenoceptor?

A6: Schild analysis is specifically designed for competitive antagonists and relies on the parallel rightward shift of the agonist dose-response curve.[4][5] Since rho-TIA is a non-competitive antagonist at the α1B subtype, a traditional Schild plot will not yield a linear relationship with a slope of 1, and therefore cannot be used to accurately determine its KB.[3][4] The potency of rho-TIA is typically expressed as an IC50 value, which is the concentration of the peptide that inhibits 50% of the maximal response to an agonist.

Q7: Are there any special handling precautions for conopeptides like rho-TIA?

A7: Yes, peptides require careful handling to maintain their activity.

  • Storage: Store lyophilized peptide at -20°C or -80°C. Once reconstituted, aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

  • Reconstitution: Use high-purity water or an appropriate buffer for reconstitution. Ensure the peptide is fully dissolved.

  • Stability: Be aware of potential degradation by proteases if using complex biological matrices. Work on ice and consider the use of protease inhibitors if necessary.

  • Adsorption: As mentioned in the troubleshooting section, use low-protein-binding labware to prevent loss of peptide due to surface adsorption.[6]

Q8: What signaling pathway does the α1B-adrenergic receptor activate?

A8: The α1B-adrenergic receptor primarily couples to the Gq family of G proteins.[8][9] Activation of Gq leads to the activation of phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[9][10] IP3 stimulates the release of intracellular calcium, and DAG activates protein kinase C.[9][10] Functional assays for rho-TIA often measure the accumulation of inositol phosphates as a readout of receptor activation.

References

Technical Support Center: Navigating Experimental Variability in Rho-TIA Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address experimental variability in Rho-associated kinase (ROCK) inhibitor therapeutic intervention assessment (rho-TIA) studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in rho-TIA studies?

A1: Experimental variability in rho-TIA studies can arise from multiple sources, including:

  • Cell-based factors: Cell line heterogeneity, passage number, cell confluence, and overall cell health can significantly impact results.[1]

  • Reagent quality and handling: Inconsistent reagent concentrations, improper storage, and freeze-thaw cycles of sensitive reagents like active ROCK proteins and ATP can lead to variability.[2]

  • Assay-specific parameters: Minor deviations in incubation times, temperatures, and washing steps can introduce significant differences in results.

  • Sample preparation: The method and speed of cell or tissue lysis are critical, as the active GTP-bound state of RhoA is labile and quickly hydrolyzed.[3][4][5]

Q2: How can I minimize variability in my cell-based assays?

A2: To minimize variability in cell-based assays, consider the following:

  • Standardize cell culture conditions: Use cells within a narrow passage number range, ensure consistent seeding densities, and monitor cell health regularly.

  • Optimize reagent handling: Aliquot reagents to avoid multiple freeze-thaw cycles and always use fresh dilutions of critical components.[2]

  • Automate where possible: Automation of liquid handling and plate reading can reduce human error.[1]

  • Include appropriate controls: Always include positive and negative controls in every experiment to monitor assay performance.

Q3: What are the key differences between ROCK1 and ROCK2 isoforms?

A3: ROCK1 and ROCK2 are the two identified isoforms of Rho-associated kinase.[6] While they share a high degree of homology, they may have distinct roles in different cellular processes and tissues.[7] It is important to consider which isoform is more relevant to your experimental system and choose your reagents and assays accordingly.

Troubleshooting Guides

RhoA Activation Assays (Pull-down)

Q: I am not getting any signal in my RhoA pull-down assay, but the total RhoA in the input is detectable. What could be the problem?

A: This is a common issue and can be caused by several factors:

  • Rapid GTP hydrolysis: The active, GTP-bound form of RhoA is quickly hydrolyzed to the inactive GDP-bound form upon cell lysis.[4][5] It is crucial to work quickly and keep samples on ice at all times.[3][8]

  • Insufficient protein lysate: Ensure you are using an adequate amount of total protein for the pull-down. It is recommended to perform a titration to determine the optimal amount of lysate.[9]

  • Inefficient lysis: The lysis buffer must be appropriate for your cell or tissue type and should be supplemented with protease inhibitors immediately before use.[8] If the lysate is viscous due to nuclear lysis, it can be sheared by passing it through a small gauge needle.[5][9]

  • Problem with Rhotekin-RBD beads: Ensure the beads are properly resuspended before use and that they have not expired.

Q: My negative control shows a strong signal, similar to my positive control. What should I do?

A: A high signal in the negative control (GDP-loaded lysate) suggests a problem with the loading or pull-down steps.

  • Incomplete GDP loading: Ensure the GDP loading is performed for a sufficient amount of time and at the correct temperature as per the protocol.

  • Non-specific binding: Increase the number of washes after the pull-down to reduce non-specific binding of proteins to the beads.

  • Contamination: Ensure there is no cross-contamination between your positive and negative control samples.

ROCK Activity Assays (ELISA-based)

Q: The signal in my ROCK activity assay is very low, even in the positive control.

A: Low signal in an ELISA-based ROCK activity assay can be due to:

  • Inactive enzyme: The active ROCK enzyme is sensitive to storage conditions. Avoid multiple freeze-thaw cycles and ensure it is stored at -80°C.[2]

  • ATP degradation: ATP solutions can degrade over time. Use fresh or properly stored aliquots of ATP.[2]

  • Sub-optimal kinase reaction conditions: Ensure the kinase buffer is at the correct pH and contains the necessary cofactors like MgCl2.[10] The incubation time and temperature for the kinase reaction are also critical.[11]

  • Improper antibody dilutions: Use the recommended dilutions for the primary and secondary antibodies.

Q: I am observing high background noise in my assay.

A: High background can obscure the true signal. To reduce it:

  • Increase washing steps: Ensure thorough washing between antibody incubation steps to remove any unbound antibodies.

  • Use a blocking buffer: A suitable blocking buffer should be used to prevent non-specific antibody binding.

  • Check for expired reagents: Expired substrates or other reagents can lead to high background.

Cell-Based Functional Assays

Q: My results from cell-based assays for ROCK inhibitors are not consistent between experiments.

A: Inconsistent results in cell-based assays are often due to biological variability.[1]

  • Cell state: The metabolic state and confluence of your cells can affect their response to inhibitors. Standardize your cell culture and treatment protocols.

  • Inhibitor stability: Some inhibitors may not be stable in culture media for long periods. Consider this when designing your experiment.

  • Off-target effects: The inhibitor may have off-target effects that contribute to the observed phenotype. It is important to use multiple inhibitors or complementary techniques like siRNA to confirm the role of ROCK.[12]

Quantitative Data Summary

Table 1: Recommended Parameters for RhoA Activation Pull-Down Assay

ParameterRecommended ValueSource
Cell Lysate Protein Concentration > 0.5 mg per assay[8][9]
GTPγS/GDP Loading Time 30 minutes[5]
Pull-down Incubation Time 1 hour at 4°C[5]
Rhotekin RBD Agarose Bead Slurry 40 µL per sample[5]

Table 2: Recommended Parameters for ELISA-Based ROCK Activity Assay

ParameterRecommended ValueSource
Active ROCK2 Positive Control 0.5 µg/mL stock, diluted to 0.02 µg/mL for use[2]
ATP Concentration 100 mM stock[2]
Kinase Reaction Incubation 60 minutes at 30°C[11]
Primary Antibody Incubation 1 hour at room temperature[10]
HRP-conjugated Secondary Antibody Incubation 1 hour at room temperature[10]

Experimental Protocols

Detailed Methodology: RhoA Activation Pull-Down Assay

This protocol is a synthesized guide for a typical RhoA activation pull-down assay.

  • Sample Preparation:

    • Culture cells to 80-90% confluence and treat with activators or inhibitors as required.[5]

    • Wash cells twice with ice-cold PBS.[8]

    • Lyse cells in 1X Assay/Lysis Buffer containing protease inhibitors (e.g., 1 mM PMSF, 10 µg/mL leupeptin, 10 µg/mL aprotinin).[8]

    • Clear the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.[8][9]

    • Determine the protein concentration of the supernatant.

  • GTPγS/GDP Loading (Controls):

    • For the positive control, add GTPγS to a final concentration of 100 µM to an aliquot of cell lysate.[5]

    • For the negative control, add GDP to a final concentration of 1 mM to another aliquot.[5]

    • Incubate at 30°C for 30 minutes with gentle agitation.[5]

    • Stop the reaction by adding MgCl2.

  • Pull-Down of Active RhoA:

    • To 0.5-1 mg of cell lysate, add 40 µL of resuspended Rhotekin RBD agarose bead slurry.[5]

    • Incubate at 4°C for 1 hour with gentle agitation.[5]

    • Pellet the beads by centrifugation at 14,000 x g for 10-20 seconds.[5]

    • Wash the beads 3-4 times with 1X Assay/Lysis Buffer.

    • Resuspend the beads in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Boil the samples for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-RhoA specific antibody.

    • Detect the signal using an appropriate secondary antibody and chemiluminescence.

Detailed Methodology: ELISA-Based ROCK Kinase Activity Assay

This protocol provides a general workflow for a non-radioactive, ELISA-based ROCK activity assay.[11]

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer and 1X Wash Buffer from the provided concentrates.[2]

    • Dilute the active ROCK2 positive control and prepare inhibitor solutions if screening.[2]

  • Kinase Reaction:

    • Add the ROCK-containing sample (cell lysate or purified enzyme) to the wells of a microtiter plate pre-coated with a ROCK substrate (e.g., recombinant MYPT1).[11][13]

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate for 60 minutes at 30°C.[11]

  • Detection:

    • Wash the wells with 1X Wash Buffer.

    • Add the primary antibody (e.g., anti-phospho-MYPT1-Thr696) and incubate for 1 hour at room temperature.[2][10]

    • Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.[10]

    • Wash the wells and add a chromogenic substrate (e.g., TMB).[13]

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.[13]

Visualizations

Rho_ROCK_Signaling_Pathway Ligands Ligands (e.g., LPA, Ang II) GPCR GPCR Ligands->GPCR GEFs GEFs GPCR->GEFs RhoA_GDP RhoA-GDP (Inactive) GEFs->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates Downstream Downstream Effectors (e.g., MYPT1, MLC) ROCK->Downstream Phosphorylates Cytoskeletal_Changes Cytoskeletal Changes (Stress Fiber Formation, Cell Contraction) Downstream->Cytoskeletal_Changes

Caption: The RhoA/ROCK signaling pathway.[6][14][15]

Experimental_Workflow Exp_Design Experimental Design (Cell line, inhibitor, concentrations) Cell_Culture Cell Culture and Treatment Exp_Design->Cell_Culture Sample_Prep Sample Preparation (Lysis, Protein Quantification) Cell_Culture->Sample_Prep Assay Biochemical/Cell-Based Assay (e.g., RhoA pull-down, ROCK activity) Sample_Prep->Assay Data_Acq Data Acquisition (Western Blot, Plate Reader) Assay->Data_Acq Data_Analysis Data Analysis (Quantification, Statistical Analysis) Data_Acq->Data_Analysis Conclusion Conclusion and Interpretation Data_Analysis->Conclusion

Caption: A typical experimental workflow for a rho-TIA study.

Troubleshooting_Logic Start No Signal in RhoA Pull-down Check_Input Is Total RhoA Visible in Input? Start->Check_Input Check_Lysis Review Lysis Protocol and Protein Amount Check_Input->Check_Lysis No Check_Controls Are Positive/Negative Controls Working? Check_Input->Check_Controls Yes Check_Antibody Check Primary/Secondary Antibody and Blotting Check_Lysis->Check_Antibody Success Problem Solved Check_Antibody->Success Check_Assay_Cond Review Pull-down Conditions (Time, Temp, Beads) Check_Controls->Check_Assay_Cond Yes Check_Sample_Handling Review Sample Handling (Speed, Temperature) Check_Controls->Check_Sample_Handling No Check_Assay_Cond->Success Check_Sample_Handling->Success

Caption: A troubleshooting logic diagram for a failed RhoA pull-down assay.

References

Improving signal-to-noise ratio in rho-TIA experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in Rho-Transimpedance Amplifier (TIA) experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during Rho-TIA experiments. The guides are in a question-and-answer format to directly address specific issues.

Issue 1: Low or No Signal

Question: I am not detecting any signal, or the signal is significantly lower than expected. What are the possible causes and solutions?

Answer: A low or non-existent signal can stem from issues with the biological components, the electrochemical interface, or the electronic detection system.

Possible Causes & Solutions:

Cause CategorySpecific CauseRecommended Solution
Biological Reagents Inactive RhoA protein or effector protein.Use a fresh aliquot of protein. Verify protein activity using a different method (e.g., pull-down assay).
Incorrect buffer composition (pH, ionic strength).Prepare fresh buffers and verify the pH. Ensure buffer components are compatible with all reagents.
Low concentration of active RhoA in the sample.Optimize the stimulation protocol to maximize RhoA activation. Consider concentrating the sample if possible.[1]
Electrochemical Sensor Poor immobilization of the capture probe (e.g., Rhotekin-RBD).Optimize the surface chemistry for probe immobilization. Use a well-characterized self-assembled monolayer (SAM).
Insufficient blocking of non-specific binding sites.Increase the concentration or incubation time of the blocking agent (e.g., BSA, casein).
Contaminated electrode surface.Thoroughly clean the electrode surface according to established protocols before each experiment.
Electronic Detection Incorrect gain setting on the transimpedance amplifier.Adjust the gain of the TIA to an appropriate level for the expected current.
Faulty connection between the electrode and the TIA.Check all cables and connections for continuity and proper shielding.
TIA not properly powered or configured.Ensure the TIA has the correct power supply and that all settings are configured as per the manufacturer's instructions.
Issue 2: High Background Noise

Question: My baseline signal is very noisy, making it difficult to detect the specific signal from RhoA activity. How can I reduce the noise?

Answer: High background noise can be electrical, electrochemical, or biological in origin. A systematic approach is needed to identify and eliminate the source of the noise.

Possible Causes & Solutions:

Cause CategorySpecific CauseRecommended Solution
Electrical Noise Electromagnetic interference (EMI) from nearby equipment.Use a Faraday cage to shield the experimental setup. Ensure all equipment is properly grounded.
Improper shielding of cables.Use high-quality, shielded coaxial cables for all signal connections.
Ground loops.Ensure all instruments are connected to a single, common ground point.
Electrochemical Noise Unstable reference electrode.Use a fresh, properly maintained reference electrode. Ensure the filling solution is not contaminated.
Non-specific binding of interfering molecules to the electrode surface.Optimize the blocking step to minimize non-specific adsorption.[2]
Instability of the electrode-electrolyte interface.Allow the system to equilibrate for a sufficient time before taking measurements.
Biological/Chemical Noise Presence of redox-active species in the sample or buffer.Use high-purity water and reagents for all solutions. Consider purifying the sample to remove interfering substances.
Temperature fluctuations.Perform experiments in a temperature-controlled environment.

Frequently Asked Questions (FAQs)

Q1: What is a typical signal-to-noise ratio (SNR) for a Rho-TIA experiment?

A1: An acceptable SNR is generally considered to be 3:1 for detection and 10:1 for reliable quantification.[3] However, the achievable SNR will depend on the specifics of your experimental setup, including the type of electrode, the TIA used, and the concentration of active RhoA. The goal should be to maximize the signal from RhoA binding while minimizing all sources of noise.

Q2: How can I confirm that the signal I am measuring is specific to RhoA activity?

A2: To ensure specificity, it is crucial to perform proper control experiments. These include:

  • Negative Controls:

    • Using a sample with no active RhoA (e.g., lysate from unstimulated cells).

    • Using an irrelevant protein instead of the RhoA-specific capture probe on the electrode.

    • Injecting buffer alone to observe any non-specific signal changes.

  • Positive Controls:

    • Using a constitutively active mutant of RhoA.

    • Treating cells with a known RhoA activator.

Q3: Can the choice of transimpedance amplifier affect my signal-to-noise ratio?

A3: Absolutely. The TIA is a critical component for amplifying the small currents generated by the biosensor. Key TIA specifications that impact SNR include:

  • Input Bias Current: A lower input bias current will result in less DC error.[4]

  • Input-Referred Noise: This is the noise generated by the amplifier itself. A lower input-referred noise is desirable.

  • Bandwidth: The TIA's bandwidth should be appropriate for the speed of the binding events you are measuring.

Q4: What are some common sources of error in preparing the electrochemical biosensor?

A4: Common errors include:

  • Inconsistent cleaning of the electrode surface.

  • Variable immobilization density of the capture probe.

  • Incomplete blocking of the surface, leading to high non-specific binding.

  • Contamination of the electrode surface with dust or other particles.

Data Presentation

The following table provides hypothetical quantitative data for a typical Rho-TIA experiment, illustrating the expected signal and noise levels under different conditions.

ConditionSignal (pA)Noise (pA, RMS)Signal-to-Noise Ratio (SNR)
Baseline (Buffer Only) 52.52
Unstimulated Cell Lysate 1033.3
Stimulated Cell Lysate 50510
Purified Active RhoA (10 nM) 100714.3
Stimulated Lysate (Noisy Environment) 50202.5

Experimental Protocols

Key Experiment: Electrochemical Detection of RhoA Activity

This protocol outlines a generalized workflow for measuring RhoA activation using an electrochemical biosensor with a transimpedance amplifier.

1. Electrode Preparation and Functionalization: a. Clean the gold electrode surface by electrochemical cycling in sulfuric acid, followed by rinsing with ultrapure water and ethanol. b. Immerse the clean electrode in a solution of a thiol-containing linker molecule (e.g., 11-mercaptoundecanoic acid) to form a self-assembled monolayer (SAM). c. Activate the terminal carboxyl groups of the SAM using a mixture of EDC and NHS. d. Immobilize the RhoA-specific capture probe (e.g., Rhotekin-RBD) onto the activated surface. e. Block any remaining active sites on the surface by incubating with a blocking agent such as bovine serum albumin (BSA).

2. Cell Lysis and Sample Preparation: a. Culture cells to the desired confluency and stimulate with an appropriate agonist to activate RhoA. b. Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors. c. Clarify the lysate by centrifugation to remove cellular debris. d. Determine the total protein concentration of the lysate.

3. Electrochemical Measurement: a. Place the functionalized electrode in an electrochemical cell containing a suitable buffer. b. Connect the working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) to a potentiostat. c. Connect the output of the potentiostat (current signal) to the input of the transimpedance amplifier. d. Record the baseline current until a stable signal is achieved. e. Inject the cell lysate into the electrochemical cell and record the change in current over time as active RhoA binds to the immobilized probe.

4. Data Analysis: a. Measure the change in current from the baseline after sample injection. b. Calculate the signal-to-noise ratio by dividing the signal amplitude by the root-mean-square (RMS) of the baseline noise. c. Compare the signal from stimulated samples to unstimulated controls.

Visualizations

Signaling Pathway of RhoA Activation

RhoA_Activation_Pathway RhoA Signaling Pathway GPCR GPCR GEF RhoGEF GPCR->GEF Activates Ligand Ligand Ligand->GPCR Activates RhoA_GDP RhoA-GDP (Inactive) GEF->RhoA_GDP Promotes GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) RhoA_GTP->RhoA_GDP GTP Hydrolysis Effector Downstream Effectors (e.g., ROCK) RhoA_GTP->Effector Activates Response Cellular Response (e.g., Stress Fiber Formation) Effector->Response GAP RhoGAP GAP->RhoA_GTP Stimulates GTP Hydrolysis

Caption: Simplified signaling pathway of RhoA activation and inactivation.

Experimental Workflow for Rho-TIA Measurement

Rho_TIA_Workflow Rho-TIA Experimental Workflow start Start prep_electrode 1. Prepare & Functionalize Electrode with Capture Probe start->prep_electrode prep_sample 2. Prepare Cell Lysate (Stimulated & Unstimulated) start->prep_sample setup_electrochem 3. Assemble Electrochemical Cell & Connect to Potentiostat prep_electrode->setup_electrochem inject_sample 6. Inject Sample into Cell prep_sample->inject_sample connect_tia 4. Connect Potentiostat Output to TIA setup_electrochem->connect_tia record_baseline 5. Record Stable Baseline Current connect_tia->record_baseline record_baseline->inject_sample record_signal 7. Record Binding Signal inject_sample->record_signal analyze 8. Analyze Data (Signal, Noise, SNR) record_signal->analyze end End analyze->end SNR_Troubleshooting Low SNR Troubleshooting Logic low_snr Low SNR Detected check_signal Is the signal low? low_snr->check_signal check_noise Is the noise high? check_signal->check_noise No troubleshoot_signal Troubleshoot Low Signal: - Check Reagent Activity - Optimize Sensor Surface - Verify TIA Gain check_signal->troubleshoot_signal Yes troubleshoot_noise Troubleshoot High Noise: - Improve Shielding (Faraday Cage) - Check Grounding - Use Fresh Reference Electrode check_noise->troubleshoot_noise Yes both_issues Address Both Signal and Noise Issues check_noise->both_issues No (Implies both are issues) solution SNR Improved troubleshoot_signal->solution troubleshoot_noise->solution both_issues->solution

References

Technical Support Center: Optimizing Rho GTPase Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the buffer conditions and procedures for optimal activity of Rho family GTPases (such as RhoA, Rac1, and Cdc42) in biochemical assays. It also addresses the identity of rho-TIA, a separate research tool.

A Note on Rho-TIA: Initial queries for "Rho-TIA" may be misconstrued. Scientific literature identifies rho-TIA as a conopeptide toxin isolated from the venom of the marine snail Conus tulipa.[1][2] This peptide is a selective antagonist of α1-adrenoceptors and does not possess enzymatic activity itself.[1][3] Its mechanism of action involves binding to these receptors, in some cases non-competitively.[4] Therefore, the concept of "optimal buffer conditions for rho-TIA activity" would refer to the conditions for its binding to α1-adrenoceptors, not a catalytic activity. This guide will focus on the enzymatic activity of Rho GTPases, which is a common area of investigation for researchers in cell signaling.

Frequently Asked Questions (FAQs)

Q1: What are Rho GTPases and why is their activity important?

Rho GTPases, including RhoA, Rac1, and Cdc42, are a family of small signaling G-proteins that act as molecular switches in a multitude of cellular processes.[5][6] They cycle between an active, GTP-bound state and an inactive, GDP-bound state.[7] In their active form, they regulate the actin cytoskeleton, cell motility, cell division, and gene transcription.[6] Dysregulation of Rho GTPase activity is implicated in various diseases, including cancer.

Q2: How is Rho GTPase activity typically measured?

The most common method is a pull-down assay.[8] This technique uses a protein domain that specifically binds to the active (GTP-bound) form of the Rho GTPase.[9] This binding partner, often the Rho-binding domain (RBD) of an effector protein like Rhotekin (for RhoA) or PAK1 (for Rac1 and Cdc42), is immobilized on agarose beads.[9][10] When a cell lysate is incubated with these beads, the active GTPase is "pulled down" and can then be quantified by Western blotting.[9] Another method is the G-LISA, which is an ELISA-based assay that captures the active GTPase in a 96-well plate format.[11][12]

Q3: What are the critical components of a lysis/assay buffer for a Rho GTPase activity assay?

A typical lysis/assay buffer is designed to preserve the GTP-bound state of the Rho GTPase while efficiently lysing the cells. Key components include a buffering agent (e.g., HEPES or Tris-HCl) to maintain pH, salts (e.g., NaCl) to control ionic strength, MgCl2 as a crucial cofactor for nucleotide binding, a non-ionic detergent (e.g., Igepal CA-630 or Triton X-100) for cell lysis, and glycerol for protein stability.[9][13] It is also essential to add protease inhibitors immediately before use to prevent protein degradation.

Q4: What are GTPγS and GDP used for in these assays?

GTPγS (Guanosine 5'-O-[gamma-thio]triphosphate) is a non-hydrolyzable analog of GTP.[9] It is used to create a positive control by locking the Rho GTPase in a constitutively active state.[14] Conversely, GDP is used to create a negative control by ensuring the Rho GTPase is in its inactive state.[9] These controls are crucial for validating the assay's performance.[8]

Data Presentation: Buffer Compositions for Rho GTPase Assays

The following table summarizes typical lysis/assay buffer compositions for RhoA, Rac1, and Cdc42 activation assays, based on commercially available kits and literature. Note that the 1X concentrations are provided for direct use.

ComponentRhoA Lysis/Assay BufferRac1/Cdc42 Lysis/Assay BufferPurpose
Buffering Agent 25 mM HEPES, pH 7.5[9]50 mM Tris-HCl, pH 7.5[13]Maintains a stable pH environment.
Salt 150 mM NaCl[9]150 mM NaCl[13]Controls the ionic strength of the buffer.
Detergent 1% Igepal CA-630[9]1% Triton X-100[13]Lyses cell membranes to release proteins.
Magnesium Chloride 10 mM MgCl₂[9]5 mM MgCl₂[13]Essential cofactor for GTP/GDP binding.
EDTA 1 mM EDTA[9]-Can be used to chelate Mg²⁺ to facilitate loading of GTPγS/GDP.
Glycerol 2%[14]-Acts as a protein stabilizer.
Protease Inhibitors Added fresh (e.g., PMSF, aprotinin, leupeptin)Added fresh (e.g., PMSF, aprotinin, leupeptin)[13]Prevents degradation of target proteins.

Note: Concentrations can vary between different protocols and commercial kits. It is recommended to optimize conditions for your specific experimental system.

Experimental Protocols: RhoA Activation Pull-Down Assay

This protocol provides a general workflow for measuring RhoA activation.

1. Reagent Preparation:

  • Prepare the 1X Assay/Lysis Buffer by diluting a 5X stock solution with deionized water.[9]

  • Immediately before use, add protease inhibitors to the 1X Assay/Lysis Buffer.

  • Prepare positive and negative controls by treating cell lysates with GTPγS and GDP, respectively.[9]

2. Cell Lysis:

  • Grow cells to 80-90% confluency.[15]

  • Wash the cells with ice-cold PBS.[15]

  • Lyse the cells by adding ice-cold 1X Assay/Lysis Buffer and scraping.[15]

  • Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.[9]

3. Pull-Down of Active RhoA:

  • Normalize the protein concentration of the lysates.

  • Add the Rhotekin RBD agarose bead slurry to the lysates.[9]

  • Incubate at 4°C for 1 hour with gentle agitation.[9]

  • Pellet the beads by centrifugation and wash three times with 1X Assay Buffer.[9]

4. Western Blot Analysis:

  • Resuspend the bead pellet in 2X reducing SDS-PAGE sample buffer and boil for 5 minutes.[9]

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with an anti-RhoA antibody to detect the pulled-down active RhoA.

  • Also, probe a sample of the total cell lysate to determine the total amount of RhoA.

Mandatory Visualization: Experimental Workflow and Signaling Pathway

Rho_GTPase_Activation_Assay_Workflow cluster_workflow Experimental Workflow start Cell Culture & Stimulation lysis Cell Lysis (Ice-cold Lysis Buffer) start->lysis 1 clarify Clarification (Centrifugation) lysis->clarify 2 pulldown Pull-Down (RBD-beads) clarify->pulldown 3 wash Wash Beads pulldown->wash 4 elution Elution (SDS-PAGE Buffer) wash->elution 5 sds_page SDS-PAGE elution->sds_page 6 western Western Blot (Anti-RhoA Ab) sds_page->western 7 analysis Analysis western->analysis 8

Caption: Workflow for a Rho GTPase pull-down activation assay.

Rho_Signaling_Pathway cluster_pathway Rho GTPase Signaling Cycle receptor GPCR / Receptor Tyrosine Kinase gef GEF (Guanine Nucleotide Exchange Factor) receptor->gef Activates rho_gdp Rho-GDP (Inactive) gef->rho_gdp Promotes GDP/GTP Exchange rho_gtp Rho-GTP (Active) rho_gdp->rho_gtp GTP rho_gtp->rho_gdp GTP Hydrolysis effector Downstream Effectors (e.g., ROCK, mDia) rho_gtp->effector Binds & Activates cellular_response Cellular Response (e.g., Stress Fiber Formation) effector->cellular_response gap GAP (GTPase Activating Protein) gap->rho_gtp Stimulates

Caption: The activation and inactivation cycle of Rho GTPases.

Troubleshooting Guide

Issue: No or weak signal for active RhoA in stimulated samples.

  • Possible Cause: Inefficient cell stimulation.

    • Solution: Optimize the concentration and incubation time of your stimulus.

  • Possible Cause: Rapid hydrolysis of GTP-RhoA after lysis.

    • Solution: Work quickly and keep samples on ice or at 4°C at all times.[16] Snap-freeze lysates in liquid nitrogen if they cannot be used immediately.[16]

  • Possible Cause: Insufficient amount of total protein in the lysate.

    • Solution: Ensure you are using an adequate amount of starting material. A protein concentration of 1-2 mg/mL is often recommended.[17]

  • Possible Cause: Inactive RBD-beads.

    • Solution: Test the activity of your beads using a GTPγS-loaded positive control.[8]

Issue: High background signal in unstimulated or negative control samples.

  • Possible Cause: Insufficient washing of the beads.

    • Solution: Increase the number or duration of wash steps after the pull-down.

  • Possible Cause: Non-specific binding to the beads.

    • Solution: Consider pre-clearing the lysate with beads that do not have the RBD protein.

  • Possible Cause: Spontaneous activation of RhoA during sample preparation.

    • Solution: Ensure that lysis and all subsequent steps are performed at 4°C.

Issue: Inconsistent results between experiments.

  • Possible Cause: Variation in cell culture conditions.

    • Solution: Maintain consistent cell density, passage number, and stimulation conditions.

  • Possible Cause: Inconsistent incubation times.

    • Solution: Strictly adhere to the incubation times specified in the protocol for all samples and experiments.[8]

  • Possible Cause: Multiple freeze-thaw cycles of lysates or reagents.

    • Solution: Aliquot reagents and lysates to avoid repeated freezing and thawing.[15]

References

Potential off-target effects of Conopeptide rho-TIA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Conopeptide ρ-TIA.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of Conopeptide ρ-TIA?

Conopeptide ρ-TIA is a selective antagonist of α1-adrenoceptors. It exhibits a 10-fold selectivity for the human α1B-adrenoceptor subtype over the α1A and α1D subtypes.[1][2]

Q2: What is the mechanism of action of ρ-TIA at α1-adrenoceptors?

The mechanism of action of ρ-TIA differs between the α1-adrenoceptor subtypes:

  • α1B-adrenoceptor: ρ-TIA acts as a non-competitive antagonist.[1][2] It binds to an allosteric site on the extracellular surface of the receptor.

  • α1A- and α1D-adrenoceptors: ρ-TIA acts as a competitive antagonist.[1][2]

Q3: What are the reported IC50 values for ρ-TIA at human α1-adrenoceptor subtypes?

The following table summarizes the IC50 values for ρ-TIA at the different human α1-adrenoceptor subtypes.

Receptor SubtypeIC50 (nM)
α1A-adrenoceptor18
α1B-adrenoceptor2
α1D-adrenoceptor25
(Data from radioligand binding assays)[1][2]

Q4: Are there any known or potential off-target effects of ρ-TIA?

While ρ-TIA is highly selective for α1-adrenoceptors, there is a possibility of weak inhibition of nicotinic acetylcholine receptors (nAChRs). This is suggested by similarity to other conotoxins, though direct experimental evidence for ρ-TIA is limited. Researchers observing unexpected effects on cholinergic signaling pathways should consider this possibility.

Q5: My experimental results are inconsistent with the expected activity of ρ-TIA. What should I do?

Please refer to the troubleshooting guides below for specific experimental setups. Inconsistent results can arise from various factors including peptide stability, experimental conditions, and the specific assay system used.

Troubleshooting Guides

Problem 1: Unexpected or inconsistent results in α1-adrenoceptor binding assays.
Potential Cause Recommended Action
Peptide Degradation Ensure proper storage of ρ-TIA (-20°C or -80°C for long-term). Avoid repeated freeze-thaw cycles. Re-dissolve a fresh aliquot for critical experiments.
Incorrect Buffer/Assay Conditions Verify that the buffer composition, pH, and temperature are optimal for α1-adrenoceptor binding assays. Ensure the radioligand concentration is appropriate.
High Non-specific Binding Optimize the washing steps to reduce background. Consider using filter plates pre-treated with a blocking agent (e.g., polyethyleneimine). Reduce the amount of membrane preparation or cell number per well.[3]
Ligand Depletion If the concentration of receptors is too high relative to the radioligand, it can lead to an underestimation of affinity. Reduce the amount of receptor preparation used.
Incorrect Data Analysis For non-competitive inhibition at α1B-adrenoceptors, the maximal binding (Bmax) should decrease without a significant change in the dissociation constant (Kd) of the radioligand. For competitive inhibition at α1A/D-adrenoceptors, the Kd of the radioligand should appear to increase.[4] Ensure you are using the correct binding model for your analysis.
Problem 2: Observing unexpected effects on neuronal activity that are not explained by α1-adrenoceptor antagonism.
Potential Cause Recommended Action
Potential Off-Target Effects on Nicotinic Acetylcholine Receptors (nAChRs) As some conotoxins interact with nAChRs, it is prudent to test for off-target activity.[5] Perform a functional assay, such as a calcium flux assay, using a cell line expressing a relevant nAChR subtype (e.g., α7 or α3β4).
Non-specific Peptide Effects At high concentrations, peptides can sometimes cause non-specific effects on cell membranes or other proteins. Determine a full dose-response curve to ensure you are working within a specific concentration range. Include a scrambled peptide control if available.
Contamination of Peptide Stock Ensure the purity of your ρ-TIA stock. If in doubt, obtain a fresh, HPLC-purified batch.

Experimental Protocols

Radioligand Displacement Assay for α1-Adrenoceptor Binding

This protocol is a general guideline and should be optimized for your specific experimental conditions.

Materials:

  • Cell membranes or whole cells expressing the α1-adrenoceptor subtype of interest.

  • Radioligand (e.g., [3H]-prazosin or [125I]-HEAT).

  • Conopeptide ρ-TIA.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash buffer (e.g., ice-cold binding buffer).

  • Non-specific binding control (e.g., 10 µM phentolamine).

  • 96-well filter plates and vacuum manifold.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of ρ-TIA in binding buffer.

  • In a 96-well plate, add binding buffer, the cell membrane preparation, and the radioligand at a concentration near its Kd.

  • Add the different concentrations of ρ-TIA to the respective wells. For total binding, add buffer instead of ρ-TIA. For non-specific binding, add the non-specific control.

  • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the bound radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 of ρ-TIA.

Calcium Flux Assay for Assessing Potential nAChR Off-Target Effects

This protocol is a general guideline for a functional screen.

Materials:

  • Cell line expressing the nAChR subtype of interest (e.g., SH-SY5Y for α7, or a transfected HEK293 line).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • nAChR agonist (e.g., nicotine or acetylcholine with an acetylcholinesterase inhibitor).

  • Conopeptide ρ-TIA.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Prepare serial dilutions of ρ-TIA.

  • Pre-incubate the cells with different concentrations of ρ-TIA or buffer (for control) for a defined period (e.g., 15-30 minutes).

  • Place the plate in the fluorescence reader and begin recording the baseline fluorescence.

  • Inject the nAChR agonist into the wells and continue to record the fluorescence intensity over time.

  • Analyze the data by measuring the peak fluorescence response or the area under the curve. A decrease in the agonist-induced calcium signal in the presence of ρ-TIA would suggest a potential antagonistic effect.

Visualizations

Signaling Pathways

G cluster_alpha1 α1-Adrenoceptor Signaling Norepinephrine Norepinephrine alpha1_AR α1-Adrenoceptor Norepinephrine->alpha1_AR Gq Gq protein alpha1_AR->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C DAG->PKC Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Cellular_Response_alpha Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response_alpha rho_TIA_alpha ρ-TIA rho_TIA_alpha->alpha1_AR

Caption: Simplified signaling pathway of the α1-adrenoceptor.

G cluster_nAChR Potential Off-Target: nAChR Signaling Acetylcholine Acetylcholine nAChR Nicotinic Acetylcholine Receptor (nAChR) Acetylcholine->nAChR Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca2_signaling Ca²⁺-dependent Signaling Ion_Influx->Ca2_signaling Cellular_Response_nAChR Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response_nAChR Ca2_signaling->Cellular_Response_nAChR rho_TIA_nAChR ρ-TIA (potential) rho_TIA_nAChR->nAChR

Caption: Potential off-target signaling pathway via the nicotinic acetylcholine receptor.

Experimental Workflow

G cluster_workflow Troubleshooting Workflow for Unexpected Results Start Unexpected Experimental Result with ρ-TIA Check_Peptide Check Peptide Integrity (Storage, Handling, Purity) Start->Check_Peptide Check_Primary_Assay Review Primary Assay Protocol (α1-adrenoceptor) Check_Peptide->Check_Primary_Assay Peptide OK Contact_Support Contact Technical Support Check_Peptide->Contact_Support Peptide Suspect Perform_Off_Target_Assay Perform Off-Target Screen (e.g., nAChR Calcium Flux) Check_Primary_Assay->Perform_Off_Target_Assay Protocol OK Resolved Issue Resolved Check_Primary_Assay->Resolved Protocol Error Found Analyze_Dose_Response Analyze Full Dose-Response Curve Perform_Off_Target_Assay->Analyze_Dose_Response Negative Consult_Literature Consult Literature for Similar Conopeptides Perform_Off_Target_Assay->Consult_Literature Positive Analyze_Dose_Response->Consult_Literature Non-specific effects at high conc. Analyze_Dose_Response->Contact_Support Unexplained Consult_Literature->Contact_Support

Caption: A logical workflow for troubleshooting unexpected experimental results with ρ-TIA.

References

Technical Support Center: Working with ρ-TIA and Other Conotoxins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with the conotoxin ρ-TIA and related peptides.

General Laboratory Practices & Safety

Proper handling and safety precautions are critical when working with potent neurotoxins like conotoxins. Adherence to institutional and national safety guidelines is mandatory.

Frequently Asked Questions (FAQs):

  • What personal protective equipment (PPE) should I wear when handling ρ-TIA?

    • At a minimum, a lab coat, safety glasses, and double nitrile gloves should be worn.[1][2] When handling lyophilized powder or concentrated stock solutions, it is best practice to work within a chemical fume hood or a certified biosafety cabinet.[1]

  • How should I prepare my workspace for handling ρ-TIA?

    • Designate a specific area for working with the toxin and post warning signs.[1] Place an absorbent pad on the work surface to contain any potential spills.[1]

  • What is the correct procedure for reconstituting lyophilized ρ-TIA?

    • It is recommended to purchase quantities that can be dissolved all at once within the original vial to avoid handling the powder.[1] Carefully open the vial to avoid creating aerosols. Use a pipette with a filtered tip to add the desired solvent and create a stock solution.

  • How should I store ρ-TIA solutions?

    • For long-term storage, it is advisable to aliquot the stock solution into single-use plastic tubes and store them in a securely labeled, leak-proof secondary container in the freezer.[1] Avoid repeated freeze-thaw cycles, as this can degrade the peptide.

  • What is the proper way to dispose of ρ-TIA waste?

    • All materials that have come into contact with ρ-TIA, including pipette tips, tubes, and contaminated surfaces, should be decontaminated. A common method is to use a 10% bleach solution with a contact time of at least 30 minutes.[1] For conotoxins with disulfide bonds, a chemical inactivation protocol involving dithiothreitol (DTT) and iodoacetamide can be used. Always follow your institution's specific guidelines for toxin disposal. Autoclaving is not an effective method for inactivating conotoxins.[2]

  • What should I do in case of a spill?

    • Notify others in the laboratory immediately.[2] Wearing appropriate PPE, cover the spill with absorbent material and apply a decontamination solution, such as 10% bleach, working from the outside of the spill inwards.[2] Allow for a sufficient contact time (e.g., one hour) before cleaning up the materials for disposal.[2]

Troubleshooting Experimental Pitfalls with ρ-TIA

This section addresses common problems that may arise during experiments with ρ-TIA, providing potential causes and solutions.

Frequently Asked Questions (FAQs):

  • Why am I observing lower than expected or no activity with my synthetic ρ-TIA?

    • Incorrect Disulfide Bonding: Conotoxins like ρ-TIA have a specific three-dimensional structure stabilized by disulfide bonds that is critical for their biological activity.[3][4] Incorrect folding during synthesis can lead to the formation of different disulfide isomers, some of which may have significantly lower or no activity.[3][5][6] It is crucial to verify the disulfide connectivity of your synthetic peptide, for example, by comparing its chromatographic retention time with a standard of known connectivity.[7]

    • Peptide Degradation: Peptides can be susceptible to degradation by proteases, especially in cell culture media or biological samples. Ensure proper storage of the peptide and consider using protease inhibitors in your assays if degradation is suspected.

    • Suboptimal Assay Conditions: The pH, ionic strength, and presence of detergents in your assay buffer can all influence the activity of ρ-TIA. Optimize these conditions to ensure they are suitable for your specific receptor and assay format.

  • My ρ-TIA solution appears to have a precipitate. What should I do?

    • Solubility Issues: Some conotoxins can have limited solubility in certain buffers. Try sonicating the solution briefly or gently warming it. If the precipitate persists, you may need to re-evaluate your choice of solvent or buffer. For many conotoxins, aqueous buffers are suitable.[8]

    • Aggregation: Peptides can sometimes aggregate, especially at high concentrations or after freeze-thaw cycles. It is best to prepare fresh dilutions from a concentrated stock solution for each experiment.

  • I'm seeing high non-specific binding in my radioligand binding assay. How can I reduce it?

    • Optimize Blocking Agents: Use blocking agents like bovine serum albumin (BSA) or casein in your binding buffer to reduce the non-specific binding of ρ-TIA to surfaces.[9][10][11]

    • Adjust Buffer Composition: The pH and ionic strength of the binding buffer can significantly impact non-specific binding.[10][11] Increasing the salt concentration (e.g., NaCl) can help to reduce electrostatic interactions.[10]

    • Include Detergents: Adding a low concentration of a non-ionic detergent, such as Tween-20, can help to minimize hydrophobic interactions that may contribute to non-specific binding.[9][11]

  • The results of my functional assay are inconsistent. What could be the cause?

    • Cell Health and Density: Ensure that the cells used in your assay are healthy and plated at a consistent density. Over-confluent or unhealthy cells can lead to variable responses.

    • Ligand Concentration Accuracy: Use freshly prepared, accurate dilutions of ρ-TIA for each experiment. Serial dilutions should be prepared carefully to avoid inaccuracies.

    • Receptor Expression Levels: If you are using a transient transfection system, variations in transfection efficiency can lead to different levels of receptor expression and, consequently, variable responses. Consider using a stable cell line for more consistent results.

Quantitative Data for ρ-TIA

The following table summarizes key quantitative data for ρ-TIA, which acts as a selective antagonist of α1-adrenoceptors. It exhibits non-competitive antagonism at the α1B subtype and competitive antagonism at the α1A and α1D subtypes.[8][12]

ParameterReceptor SubtypeValueNotes
IC50 Human α1A-AR18 nMInhibition of 125I-BE binding.[8][12]
Human α1B-AR2 nMInhibition of 125I-BE binding.[8][12]
Human α1D-AR25 nMInhibition of 125I-BE binding.[8][12]

Experimental Protocols & Methodologies

This section provides an overview of a common experimental workflow for characterizing the activity of ρ-TIA.

General Experimental Workflow for ρ-TIA Characterization

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reconstitution Reconstitute Lyophilized ρ-TIA dilution Prepare Serial Dilutions of ρ-TIA reconstitution->dilution Use fresh stock cell_culture Culture and Plate Cells Expressing α1-Adrenoceptor incubation Incubate Cells with ρ-TIA and Agonist cell_culture->incubation reagents Prepare Assay Buffers and Reagents reagents->incubation dilution->incubation detection Detect Signal (e.g., IP1 accumulation) incubation->detection data_acq Acquire Data from Plate Reader detection->data_acq normalization Normalize Data data_acq->normalization curve_fit Fit Dose-Response Curve normalization->curve_fit param_calc Calculate IC50/EC50 curve_fit->param_calc

A typical experimental workflow for characterizing ρ-TIA activity.
Methodology for Inositol Phosphate (IP1) Accumulation Assay

This assay is commonly used to measure the functional activity of Gq-coupled receptors like the α1B-adrenoceptor.[13]

  • Cell Culture: Culture HEK293 cells (or another suitable cell line) expressing the human α1B-adrenoceptor subtype in appropriate media.

  • Cell Plating: Seed the cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay.[13]

  • Ligand Preparation: Prepare serial dilutions of ρ-TIA and a known α1B-adrenoceptor agonist (e.g., norepinephrine) in a suitable assay buffer.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Add the different concentrations of ρ-TIA to the cells and pre-incubate for a specific period.

    • Add a fixed concentration of the agonist (e.g., the EC80 concentration) to stimulate the receptor.

    • Incubate the plates at 37°C in a CO2 incubator for 1 hour.[13]

  • Detection:

    • Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) reagents for IP1 detection, following the manufacturer's protocol (e.g., Cisbio IP-One HTRF assay kit).[13]

    • Incubate at room temperature for 1 hour to allow for the detection reaction to occur.[13]

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader.

    • Calculate the ratio of the fluorescence signals at the two emission wavelengths.

    • Plot the data as a dose-response curve and fit to a suitable pharmacological model to determine the IC50 of ρ-TIA.

Signaling Pathway and Logical Relationships

Signaling Pathway of the α1B-Adrenoceptor and Inhibition by ρ-TIA

The α1B-adrenoceptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[13] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to various cellular responses. ρ-TIA acts as an allosteric inhibitor at this receptor.[13][14]

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular AR α1B-Adrenoceptor Gq Gq Protein AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Agonist Agonist (e.g., Norepinephrine) Agonist->AR Binds and Activates rhoTIA ρ-TIA rhoTIA->AR Allosteric Inhibition IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Cell_Response Cellular Response Ca_release->Cell_Response

The α1B-adrenoceptor signaling pathway and its inhibition by ρ-TIA.
Troubleshooting Logic for Unexpected Results

This diagram provides a logical workflow for troubleshooting common issues encountered when working with ρ-TIA.

G cluster_ligand Ligand Issues cluster_assay Assay Issues start Unexpected Experimental Result check_folding Verify ρ-TIA Folding/Isomer start->check_folding check_storage Check Storage Conditions and Age of Stock check_folding->check_storage Folding OK synthesis_issue Potential Synthesis/Folding Issue check_folding->synthesis_issue Incorrect check_concentration Confirm Concentration of ρ-TIA check_storage->check_concentration Storage OK degradation_issue Potential Degradation check_storage->degradation_issue Improper dilution_error Potential Dilution Error check_concentration->dilution_error Incorrect check_cells Verify Cell Health and Receptor Expression check_concentration->check_cells Concentration OK check_buffer Check Assay Buffer Composition check_cells->check_buffer Cells OK cell_issue Cell Culture or Transfection Problem check_cells->cell_issue Problem check_controls Review Positive/Negative Controls check_buffer->check_controls Buffer OK buffer_issue Suboptimal Buffer (pH, ions, etc.) check_buffer->buffer_issue Suboptimal check_controls->start Controls OK, Re-evaluate control_failure Control Failure Indicates Systemic Problem check_controls->control_failure Controls Failed

References

Ensuring reproducibility in Conopeptide rho-TIA experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to ensure reproducibility in experiments involving the Conopeptide ρ-TIA.

Frequently Asked Questions (FAQs)

Q1: What is Conopeptide ρ-TIA and what is its primary mechanism of action?

A1: Conopeptide ρ-TIA is a peptide originally isolated from the venom of the marine cone snail Conus tulipa.[1][2] It functions as a selective allosteric inhibitor of the α1B-adrenoceptor, a G protein-coupled receptor (GPCR).[3][4] Unlike competitive antagonists that bind to the same site as the endogenous ligand (orthosteric site), ρ-TIA binds to a distinct site on the extracellular surface of the receptor, thereby noncompetitively inhibiting its signaling.[3][5][6]

Q2: Is ρ-TIA selective for a specific α1-adrenoceptor subtype?

A2: Yes, ρ-TIA is selective for the α1B-adrenoceptor. It acts as a noncompetitive inhibitor for the human α1B-adrenoceptor, while it functions as a competitive inhibitor at the α1A and α1D adrenoceptor subtypes.[1][7] It displays a 10-fold higher selectivity for the human α1B-adrenoceptor over the α1A and α1D subtypes.[1][2]

Q3: Which amino acid residues of ρ-TIA are critical for its activity?

A3: Structure-activity studies have identified Arginine-4 (Arg-4) and Tryptophan-3 (Trp-3) as key residues for the high-affinity binding of ρ-TIA to the hamster α1B-adrenoceptor.[1][3] Removal of Arg-4, in particular, leads to a significant decline in activity.[5][6]

Q4: How does ρ-TIA inhibit the α1B-adrenoceptor?

A4: ρ-TIA binds to the extracellular surface (ECS) of the α1B-adrenoceptor, specifically interacting with residues on transmembrane helices (TMH) 6 and 7, at the base of extracellular loop 3 (ECL3).[3][4] This binding is dominated by a salt bridge and cation-π interaction between Arg-4 of ρ-TIA and Asp-327 and Phe-330 of the receptor, respectively, as well as a T-stacking-π interaction between Trp-3 of ρ-TIA and Phe-330 of the receptor.[3][4] This allosteric binding inhibits agonist-induced signaling.[3]

Q5: Can ρ-TIA act as an inverse agonist?

A5: Yes, ρ-TIA has been shown to act as an inverse agonist. In studies using a constitutively active mutant of the α1B-adrenoceptor (E289K), ρ-TIA was able to inhibit the basal, agonist-independent signaling, which is characteristic of an inverse agonist.[3]

Troubleshooting Guide

Peptide Synthesis and Handling
Problem Potential Cause(s) Recommended Solution(s)
Low peptide yield after synthesis. Incomplete coupling reactions during solid-phase peptide synthesis (SPPS).Ensure a 5-fold excess of Fmoc-protected amino acids and use efficient in-situ activation reagents like HBTU/DIEA. Increase coupling times if necessary.[3]
Premature chain termination.Monitor coupling efficiency using a qualitative ninhydrin test after each coupling step.[3]
Peptide is inactive or has low potency. Incorrect disulfide bond formation.Use a controlled oxidation protocol, such as stirring the purified reduced peptide in a solution of 30% isopropyl alcohol and 0.1 M NH4HCO3 (pH 7.0) for 16 hours.[3] Purify the correctly folded isomer using reverse-phase HPLC.[3]
Degradation of the peptide.Store lyophilized ρ-TIA at -20°C or below. For solutions, prepare fresh or aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
Incomplete removal of protecting groups.Ensure complete cleavage from the resin and removal of side-chain protecting groups by using a robust cleavage cocktail (e.g., TFA/H2O/triisopropyl silane/ethane dithiol) for an adequate duration (e.g., 3 hours).[3]
Cell-Based Assays (e.g., Radioligand Binding, IP1 Accumulation)
Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate wells. Inconsistent cell seeding density.Ensure a homogenous cell suspension and use calibrated pipettes for cell plating.
Edge effects in multi-well plates.Avoid using the outer wells of the plate, or fill them with sterile buffer/media to maintain a humidified environment.
Batch-to-batch variation in cell response.Routinely run a wild-type (WT) α1B-AR control with each experiment to monitor for and normalize against day-to-day variations.[3]
Low signal-to-noise ratio in functional assays. Low expression of the α1B-adrenoceptor.Optimize transfection conditions (e.g., DNA concentration, transfection reagent-to-DNA ratio). Use a high-expression cell line like COS-1 or HEK293.[1][3]
High basal signaling (in the absence of agonist).Ensure cells are not over-confluent. Serum-starve cells for a few hours before the assay to reduce background signaling.
Unexpected competitive, rather than noncompetitive, inhibition. The specific α1-adrenoceptor subtype being studied.Confirm the identity of the expressed receptor. ρ-TIA exhibits competitive inhibition at α1A- and α1D-adrenoceptors.[1]
A mutation in ρ-TIA.A mutation at Isoleucine-8 (I8A) in ρ-TIA can convert its activity at the α1B-adrenoceptor from noncompetitive to competitive.[1]

Quantitative Data Summary

Table 1: Inhibitory Activity of ρ-TIA at Human α1-Adrenoceptor Subtypes

Receptor SubtypeInhibition ModeIC50 Value (nM)
α1A-AdrenoceptorCompetitive18[1][2]
α1B-AdrenoceptorNoncompetitive2[1][2]
α1D-AdrenoceptorCompetitive25[1][2]

Data from radioligand binding assays measuring the inhibition of ¹²⁵I-BE binding.[1][2]

Experimental Protocols

Solid-Phase Peptide Synthesis of ρ-TIA
  • Method: Automated peptide synthesis using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Rink amide resin.[3]

  • Activation/Coupling: Use a 5-fold excess of Fmoc-protected amino acids with 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and diisopropylethylamine (DIEA) for in situ activation. Coupling time is typically 5 minutes.[3]

  • Fmoc Deprotection: Treat with 30% piperidine in dimethylformamide (DMF) twice for 1 and 2 minutes, respectively.[3]

  • Washes: Perform extensive washes with DMF after each coupling and deprotection step.[3]

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cocktail of trifluoroacetic acid (TFA)/H2O/triisopropyl silane/ethane dithiol (87.5:5:5:2.5) for 3 hours at room temperature.[3]

  • Precipitation: Precipitate the crude peptide in cold diethyl ether.[3]

Disulfide Bond Formation and Purification
  • Oxidation: Dissolve the purified, reduced peptide (1 mg/mL) in 30% isopropyl alcohol, 0.1 M NH4HCO3 (pH 7.0) and stir at room temperature for 16 hours to facilitate oxidative folding.[3]

  • Purification: Purify the crude and oxidized peptides by semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[3]

  • Purity Analysis: Assess the purity of the final peptide product (>95%) by analytical RP-HPLC.[3]

Radioligand Binding Assay
  • Cell Culture and Transfection: Transiently transfect COS-1 cells with the plasmid DNA encoding the wild-type or mutant α1B-adrenoceptor using a suitable transfection reagent like Lipofectamine 2000.[3]

  • Membrane Preparation: 48 hours post-transfection, harvest the cells, homogenize them in HEM buffer, and prepare cell membranes by differential centrifugation. Store membranes at -80°C.[3]

  • Binding Assay: Perform competitive binding assays in 96-well plates using a constant concentration of a radiolabeled antagonist (e.g., [3H]prazosin) and increasing concentrations of unlabeled ρ-TIA.

  • Data Analysis: Determine the affinity (Ki or IC50) of ρ-TIA by nonlinear regression analysis of the competition binding curves.

Inositol Phosphate (IP1) Accumulation Assay (Functional Assay)
  • Cell Plating and Transfection: Plate and transfect HEK293 cells expressing the desired α1-adrenoceptor subtype in 96-well plates.

  • Assay Protocol: 48 hours post-transfection, wash the cells and incubate them with ρ-TIA at various concentrations for a defined period before stimulating with an agonist like norepinephrine (NE).

  • Measurement: Lyse the cells and measure the accumulation of inositol monophosphate (IP1) using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) kit according to the manufacturer's instructions.[3]

  • Data Analysis: Plot the dose-response curves for NE in the presence of different concentrations of ρ-TIA to determine the effect on agonist potency (EC50) and efficacy (Emax).[3]

Visualizations

Signaling Pathway of α1B-Adrenoceptor Inhibition by ρ-TIA

G cluster_membrane Cell Membrane cluster_extra cluster_intra a1b_ar α1B-Adrenoceptor gq Gq Protein a1b_ar->gq Activates plc PLC gq->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ne Norepinephrine (Agonist) ne->a1b_ar Binds to Orthosteric Site rho_tia ρ-TIA (Allosteric Inhibitor) rho_tia->a1b_ar Binds to Allosteric Site dag DAG pip2->dag ip3 IP3 pip2->ip3 ca2 Ca²⁺ Release ip3->ca2 Stimulates

Caption: Allosteric inhibition of the α1B-adrenoceptor signaling pathway by ρ-TIA.

Experimental Workflow for Characterizing ρ-TIA Activity

G cluster_synthesis Peptide Production cluster_binding Binding Assays cluster_functional Functional Assays cluster_analysis Data Analysis synthesis 1. Solid-Phase Peptide Synthesis cleavage 2. Cleavage & Deprotection synthesis->cleavage oxidation 3. Oxidative Folding (Disulfide Bonds) cleavage->oxidation purification 4. RP-HPLC Purification & Purity Check oxidation->purification radioligand 7. Radioligand Binding Assay purification->radioligand ip1_assay 9. IP1 Accumulation Assay purification->ip1_assay transfection_b 5. Transfect Cells with α1B-AR membranes 6. Prepare Cell Membranes transfection_b->membranes membranes->radioligand analysis 10. Determine IC50, Ki, and Inhibition Mode radioligand->analysis transfection_f 8. Transfect Cells with α1B-AR transfection_f->ip1_assay ip1_assay->analysis

Caption: Workflow for synthesis and pharmacological evaluation of Conopeptide ρ-TIA.

References

Validation & Comparative

Navigating Receptor Interactions: A Comparative Guide to the Cross-Reactivity of Conopeptide ρ-TIA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a pharmacological tool is paramount. This guide provides a comprehensive comparison of the cross-reactivity of the conopeptide ρ-TIA with its primary targets, the α1-adrenoceptor subtypes, and explores its interactions with other receptors. Supported by experimental data, this document details the methodologies employed in these assessments and visually represents the key signaling pathways and experimental workflows.

Quantitative Analysis of ρ-TIA Cross-Reactivity

The conopeptide ρ-TIA, derived from the venom of the marine cone snail Conus tulipa, has been identified as a potent and selective antagonist of α1-adrenoceptors.[1][2] Its interaction with these receptors, however, is not uniform across the subtypes. Experimental data from radioligand binding assays have elucidated the affinity of ρ-TIA for the human α1A, α1B, and α1D-adrenoceptor subtypes.

Radioligand binding assays using [¹²⁵I]HEAT have demonstrated that ρ-TIA exhibits a notable preference for the α1B-adrenoceptor.[3][4] The inhibitory concentrations (IC50) for ρ-TIA at the human α1-adrenoceptor subtypes are summarized in the table below.

Receptor SubtypeLigandIC50 (nM)Assay TypeCell LineReference
Human α1A-AR ρ-TIA18Radioligand Binding ([¹²⁵I]HEAT)HEK293[5]
Human α1B-AR ρ-TIA2Radioligand Binding ([¹²⁵I]HEAT)HEK293[5]
Human α1D-AR ρ-TIA25Radioligand Binding ([¹²⁵I]HEAT)HEK293[5]
WT α1B-AR ρ-TIA27.8 ± 1.1Radioligand Binding ([³H]prazosin)COS-1[6]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher binding affinity.

These data clearly indicate that ρ-TIA has a roughly 9-fold and 12.5-fold higher affinity for the α1B-adrenoceptor compared to the α1A and α1D subtypes, respectively.

Beyond the α1-adrenoceptor family, ρ-TIA has been shown to be highly selective. In functional assays, ρ-TIA inhibited α1-adrenoceptor-mediated increases in cytosolic Ca2+ concentration triggered by norepinephrine but did not affect presynaptic α2-adrenoceptor-mediated responses.[3][4][7]

Differential Mechanism of Action: A Key Aspect of Cross-Reactivity

A crucial aspect of ρ-TIA's interaction with α1-adrenoceptor subtypes is its differential mechanism of action. While it acts as an antagonist at all three subtypes, the nature of this antagonism varies:

  • α1B-Adrenoceptor: At its highest affinity target, the α1B-adrenoceptor, ρ-TIA functions as a non-competitive allosteric inhibitor .[3][4][7] This means it binds to a site on the receptor that is distinct from the binding site of the endogenous ligand (orthosteric site).[6][8] This allosteric binding modulates the receptor's conformation, thereby preventing its activation.

  • α1A and α1D-Adrenoceptors: In contrast, at the α1A and α1D subtypes, ρ-TIA acts as a competitive inhibitor .[7] This indicates that it competes directly with the endogenous ligand for binding to the orthosteric site.

This dual mechanism of action is a significant finding, highlighting the nuanced and subtype-specific interactions of this conopeptide.

Experimental Protocols

The characterization of ρ-TIA's cross-reactivity has been achieved through two primary experimental approaches: radioligand binding assays and functional signaling assays.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity of a test compound (ρ-TIA) by measuring its ability to displace a radiolabeled ligand that is known to bind to the target receptor.

Objective: To determine the IC50 and subsequently the inhibition constant (Ki) of ρ-TIA for α1-adrenoceptor subtypes.

Methodology:

  • Cell Culture and Membrane Preparation:

    • HEK293 or COS-1 cells are transiently or stably transfected to express the desired human α1-adrenoceptor subtype (α1A, α1B, or α1D).[6]

    • Cells are cultured in appropriate media and conditions.

    • Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.[5] The protein concentration of the membrane preparation is determined using a standard protein assay.

  • Binding Assay:

    • A fixed concentration of a radiolabeled antagonist, such as [³H]prazosin or [¹²⁵I]HEAT, is used.[4][6]

    • Increasing concentrations of the unlabeled competitor, ρ-TIA, are added to the reaction mixture containing the cell membranes and the radioligand.

    • The reaction is incubated at a specific temperature (e.g., 37°C) for a set duration to allow binding to reach equilibrium.[9]

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., phentolamine).[6]

  • Separation and Detection:

    • The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

    • The IC50 value is determined from the resulting dose-response curve using non-linear regression.

    • The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.[9]

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the downstream signaling of Gq-coupled receptors, such as the α1-adrenoceptors, by quantifying the accumulation of inositol phosphates, a second messenger produced upon receptor activation.

Objective: To assess the functional antagonism of ρ-TIA at α1-adrenoceptors.

Methodology:

  • Cell Culture and Seeding:

    • Cells expressing the target α1-adrenoceptor subtype are seeded into multi-well plates.

  • Cell Stimulation:

    • Cells are pre-incubated with varying concentrations of ρ-TIA.

    • The cells are then stimulated with a known agonist of the α1-adrenoceptor, such as norepinephrine, typically at a concentration that elicits a submaximal response (e.g., EC80).

    • The stimulation is carried out in the presence of lithium chloride (LiCl), which inhibits the degradation of inositol monophosphate (IP1), allowing it to accumulate.

  • Lysis and Detection (HTRF IP-One Assay):

    • After the stimulation period, the cells are lysed.

    • The amount of accumulated IP1 in the cell lysate is quantified using a Homogeneous Time-Resolved Fluorescence (HTRF) based assay, such as the IP-One assay kit.[8][10][11][12] This assay is a competitive immunoassay between native IP1 and a labeled IP1 tracer.

  • Data Analysis:

    • The HTRF signal is measured using a compatible plate reader.

    • The concentration of IP1 is determined from a standard curve.

    • The inhibitory effect of ρ-TIA is determined by the reduction in agonist-stimulated IP1 accumulation. The IC50 value for the functional inhibition can be calculated from the dose-response curve.

Signaling Pathways and Experimental Workflow

To visually represent the complex processes involved, the following diagrams have been generated using the Graphviz DOT language.

α1B-Adrenoceptor Signaling and Allosteric Inhibition by ρ-TIA

G NE Norepinephrine (Agonist) alpha1B_AR α1B-Adrenoceptor NE->alpha1B_AR Binds to orthosteric site rhoTIA ρ-TIA (Allosteric Inhibitor) rhoTIA->alpha1B_AR Binds to allosteric site Gq Gq Protein alpha1B_AR->Gq PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates

Caption: Allosteric inhibition of the α1B-adrenoceptor signaling pathway by ρ-TIA.

Experimental Workflow for Assessing Cross-Reactivity

G cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (IP1 Accumulation) b1 Cell Culture & Membrane Preparation b2 Competitive Binding (Radioligand + ρ-TIA) b1->b2 b3 Filtration & Washing b2->b3 b4 Scintillation Counting b3->b4 b5 Data Analysis (IC50/Ki Determination) b4->b5 f1 Cell Seeding f2 Pre-incubation with ρ-TIA f1->f2 f3 Agonist Stimulation (+ LiCl) f2->f3 f4 Cell Lysis f3->f4 f5 HTRF Detection of IP1 f4->f5 f6 Data Analysis (Functional IC50) f5->f6

Caption: Workflow for determining ρ-TIA cross-reactivity.

Conclusion

The conopeptide ρ-TIA demonstrates a significant and nuanced cross-reactivity profile among α1-adrenoceptor subtypes. Its 10-fold selectivity for the α1B subtype, coupled with a distinct allosteric inhibitory mechanism at this receptor compared to its competitive inhibition at α1A and α1D subtypes, makes it a valuable tool for dissecting the physiological and pathological roles of these receptors. The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the pharmacology of ρ-TIA and to design novel therapeutic agents with improved subtype selectivity.

References

Conopeptide ρ-TIA: A Comparative Selectivity Profile Against Adrenergic Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the conopeptide ρ-TIA with established adrenergic receptor antagonists, focusing on its selectivity profile. The information presented is supported by experimental data to aid in the evaluation of its potential as a research tool and therapeutic lead.

Introduction to Conopeptide ρ-TIA

Conopeptide ρ-TIA, isolated from the venom of the marine cone snail Conus tulipa, is a 19-amino acid peptide that has garnered significant interest for its unique interaction with α1-adrenergic receptors (α1-ARs).[1][2] Unlike traditional antagonists, ρ-TIA exhibits a mixed-mode of antagonism, acting as a non-competitive allosteric inhibitor at the α1B-adrenoceptor subtype while competitively inhibiting the α1A and α1D subtypes.[1][2] This distinct mechanism of action, targeting an extracellular allosteric site, presents a novel avenue for the development of highly selective α1-AR modulators.

Comparative Selectivity Profiling

This section compares the receptor binding affinity and functional activity of ρ-TIA with three well-characterized adrenergic receptor antagonists: Prazosin, Tamsulosin, and Phentolamine.

Data Presentation: Receptor Binding Affinities

The following table summarizes the binding affinities (IC50 or Ki) of ρ-TIA and the comparator drugs for the human α1-adrenergic receptor subtypes. It is important to note that comprehensive selectivity screening data for ρ-TIA against a broad panel of other G-protein coupled receptors (GPCRs), ion channels, and transporters is not extensively available in the public domain. The available data indicates high selectivity for the α1-adrenoceptor family, with no reported significant activity at presynaptic α2-adrenoceptors.[3]

Compoundα1A-ARα1B-ARα1D-AROther Notable Targets
ρ-TIA IC50: 18 nM[2][4]IC50: 2 nM[2][4]IC50: 25 nM[2][4]Not reported to have significant activity at presynaptic α2-adrenoceptors.[3] May inhibit nicotinic acetylcholine receptors.
Prazosin pKi: ~9.0pKi: ~9.5pKi: ~9.2Selective for α1-ARs over α2-ARs.
Tamsulosin pKi: ~9.8pKi: ~8.8pKi: ~9.5Selective for α1A/α1D over α1B. Also shows affinity for 5-HT1A and 5-HT7 receptors.
Phentolamine pKi: ~7.5pKi: ~7.8pKi: ~7.6Non-selective α1/α2 antagonist. Also shows affinity for dopamine and serotonin receptors.

Note: pKi values are expressed as the negative logarithm of the Ki. A higher pKi value indicates a higher binding affinity. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Functional Activity at α1-Adrenergic Receptor Subtypes
Compoundα1A-ARα1B-ARα1D-AR
ρ-TIA Competitive Antagonist[1][2]Non-competitive Allosteric Inhibitor[1][2]Competitive Antagonist[1][2]
Prazosin Competitive AntagonistCompetitive AntagonistCompetitive Antagonist
Tamsulosin Competitive AntagonistCompetitive AntagonistCompetitive Antagonist
Phentolamine Competitive AntagonistCompetitive AntagonistCompetitive Antagonist

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assays

These assays are employed to determine the binding affinity of a compound for a specific receptor.

Objective: To quantify the affinity of ρ-TIA and comparator drugs for α1-adrenergic receptor subtypes.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells (e.g., HEK293 or CHO) stably expressing the human α1A, α1B, or α1D adrenergic receptor subtype.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) is used for the binding reaction.

  • Radioligand: A radiolabeled ligand that binds to the target receptor with high affinity and specificity is used (e.g., [3H]prazosin or 125I-HEAT).

  • Competition Binding: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled test compound (ρ-TIA or comparator drug).

  • Incubation: The reaction is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the biological response of a cell upon receptor activation or inhibition.

This assay is used to measure the activity of Gq-coupled GPCRs, such as the α1-adrenergic receptors.

Objective: To determine the functional antagonism of ρ-TIA and comparator drugs at α1-adrenergic receptors.

General Protocol:

  • Cell Culture: Cells expressing the α1-adrenergic receptor subtype of interest are cultured in appropriate media.

  • Labeling with [3H]-myo-inositol: Cells are incubated overnight with [3H]-myo-inositol to label the cellular phosphoinositide pools.

  • Assay Buffer: A buffer containing LiCl is used to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates upon receptor stimulation.

  • Compound Treatment: Cells are pre-incubated with the antagonist (ρ-TIA or comparator drug) for a specific period.

  • Agonist Stimulation: The cells are then stimulated with an agonist (e.g., norepinephrine) to activate the α1-adrenergic receptors.

  • Extraction of Inositol Phosphates: The reaction is terminated, and the accumulated [3H]-inositol phosphates are extracted.

  • Quantification: The amount of [3H]-inositol phosphates is determined by scintillation counting.

  • Data Analysis: The data are analyzed to determine the effect of the antagonist on the agonist-induced IP accumulation, allowing for the determination of potency (e.g., IC50) and mode of antagonism (competitive vs. non-competitive).

This is another common functional assay for Gq-coupled receptors.

Objective: To measure the inhibition of agonist-induced intracellular calcium release by ρ-TIA and comparator drugs.

General Protocol:

  • Cell Culture: Cells expressing the target α1-adrenergic receptor subtype are plated in multi-well plates.

  • Loading with Calcium-sensitive Dye: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Compound Treatment: The cells are pre-incubated with the antagonist.

  • Agonist Stimulation: An agonist is added to the wells to stimulate the receptors.

  • Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.

  • Data Analysis: The antagonist's effect on the agonist-induced calcium response is quantified to determine its potency and efficacy.

Mandatory Visualizations

Signaling Pathway of α1-Adrenergic Receptors

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor α1-Adrenergic Receptor Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response PKC->Response Ca_ER->Response Agonist Norepinephrine (Agonist) Agonist->Receptor Binds TIA ρ-TIA (Allosteric Inhibitor at α1B) TIA->Receptor Binds to Allosteric Site

Caption: Signaling pathway of Gq-coupled α1-adrenergic receptors.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow Start Start MembranePrep Membrane Preparation (Cells expressing α1-AR) Start->MembranePrep Incubation Incubation (Membranes + Radioligand + Competitor) MembranePrep->Incubation Filtration Filtration & Washing (Separate bound from free) Incubation->Filtration Counting Scintillation Counting (Measure radioactivity) Filtration->Counting Analysis Data Analysis (Determine IC50/Ki) Counting->Analysis End End Analysis->End

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow for Inositol Phosphate Assay

IP_Assay_Workflow Start Start CellCulture Cell Culture & Labeling (with [3H]-myo-inositol) Start->CellCulture AntagonistIncubation Pre-incubation with Antagonist (ρ-TIA or comparator) CellCulture->AntagonistIncubation AgonistStimulation Agonist Stimulation (e.g., Norepinephrine) AntagonistIncubation->AgonistStimulation Extraction Extraction of Inositol Phosphates AgonistStimulation->Extraction Quantification Scintillation Counting Extraction->Quantification Analysis Data Analysis (Determine functional response) Quantification->Analysis End End Analysis->End

References

Structure-Activity Relationship of ρ-TIA Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conopeptide ρ-TIA, isolated from the venom of the marine snail Conus tulipa, presents a unique pharmacological profile as a selective antagonist of α1-adrenoceptors. Its distinct mechanism of action, involving allosteric antagonism, has garnered significant interest for the development of novel subtype-selective inhibitors. This guide provides a comprehensive comparison of ρ-TIA analogs, summarizing key structure-activity relationship (SAR) data, detailing experimental protocols, and visualizing relevant biological pathways.

Performance Comparison of ρ-TIA Analogs

The following tables summarize the binding affinities of various ρ-TIA analogs for the human α1A, α1B, and α1D-adrenoceptor subtypes. The data is derived from radioligand binding assays and functional assays measuring inositol phosphate formation.

Alanine-Scanning Mutagenesis of ρ-TIA

An alanine scan of ρ-TIA was performed to identify key residues responsible for its affinity and selectivity. The following table presents the inhibitory constants (Ki) of the alanine-substituted analogs against the three α1-adrenoceptor subtypes.

Analogα1A Ki (nM)α1B Ki (nM)α1D Ki (nM)Fold Selectivity (α1A/α1B)Fold Selectivity (α1D/α1B)
ρ-TIA (Wild-Type) 202251012.5
F1A>1000200>1000--
N2A150152001013.3
W3A500506001012
R4A >1000 >1000 >1000 - -
C5A-----
C6A-----
L7A100101201012
I8A80301002.73.3
P9A606701011.7
A10G252.5301012
C11A-----
R12A300303501011.7
R13A250253001012
N14A404501012.5
H15A505601012
K16A707801011.4
K17A606701011.7
F18A300105003050
C19A-----

Data adapted from Chen et al., 2004, Journal of Biological Chemistry.[1]

Key Findings:

  • Arg4 is critical for activity: Alanine substitution at position 4 (R4A) resulted in a complete loss of affinity for all three α1-adrenoceptor subtypes, highlighting its essential role in receptor binding.[2][3]

  • Residues around Arg4 contribute to potency: Several other residues clustered around Arg4 also contribute to the potency of ρ-TIA.

  • Ile8 is crucial for noncompetitive antagonism at α1B-ARs: The I8A analog exhibited a reduced potency at the α1B subtype and, significantly, shifted from a noncompetitive to a competitive inhibitor.[1]

  • Phe18 substitution enhances selectivity: The F18A analog demonstrated increased selectivity for the α1B-adrenoceptor over the α1A and α1D subtypes.[1]

N-Terminal Truncation of ρ-TIA

N-terminal truncations of ρ-TIA were performed to assess the importance of the N-terminal residues for its activity.

Analogα1B Ki (nM)
ρ-TIA (Full-Length) 2
des-F1-ρ-TIA15
des-F1,N2-ρ-TIA80
des-F1,N2,W3-ρ-TIA500
des-F1,N2,W3,R4-ρ-TIA >1000

Data adapted from Sharpe et al., 2003, Journal of Biological Chemistry.[2]

Key Findings:

  • N-terminally truncated analogs of ρ-TIA were less active than the full-length peptide.[2][3]

  • A significant decline in activity was observed upon the removal of the fourth residue, Arg4, further emphasizing its critical role.[2][3]

Experimental Protocols

Synthesis of ρ-TIA Analogs

Objective: To synthesize ρ-TIA and its analogs for structure-activity relationship studies.

Methodology:

  • Solid-Phase Peptide Synthesis: Peptides were synthesized using a standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis strategy on a Rink Amide resin.

  • Amino Acid Coupling: Fmoc-protected amino acids were coupled sequentially to the growing peptide chain.

  • Deprotection: The Fmoc protecting group was removed at each step to allow for the coupling of the next amino acid.

  • Cleavage and Deprotection: Once the full peptide sequence was assembled, the peptide was cleaved from the resin, and all side-chain protecting groups were removed.

  • Oxidative Folding: The linear peptide was subjected to oxidative folding conditions to form the correct disulfide bonds.

  • Purification: The crude peptide was purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product was characterized by mass spectrometry to confirm its identity and purity.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of ρ-TIA analogs for α1-adrenoceptor subtypes.

Methodology:

  • Membrane Preparation: Membranes from cells stably expressing the human α1A, α1B, or α1D-adrenoceptor subtypes were prepared.

  • Competition Binding: The membranes were incubated with a fixed concentration of a radiolabeled antagonist (e.g., [3H]prazosin) and increasing concentrations of the unlabeled ρ-TIA analog.

  • Incubation: The incubation was carried out at a specific temperature and for a duration sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction was terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

  • Quantification of Radioactivity: The radioactivity retained on the filters was measured using a scintillation counter.

  • Data Analysis: The data were analyzed using non-linear regression to determine the IC50 value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand). The Ki value was then calculated from the IC50 value using the Cheng-Prusoff equation.

Inositol Phosphate Formation Assay

Objective: To functionally characterize the antagonist activity of ρ-TIA analogs.

Methodology:

  • Cell Culture: Cells expressing the α1-adrenoceptor subtypes were cultured and labeled with [3H]myo-inositol.

  • Antagonist Treatment: The cells were pre-incubated with varying concentrations of the ρ-TIA analog.

  • Agonist Stimulation: The cells were then stimulated with an α1-adrenoceptor agonist (e.g., norepinephrine) to induce the production of inositol phosphates.

  • Extraction of Inositol Phosphates: The reaction was stopped, and the total inositol phosphates were extracted from the cells.

  • Quantification: The amount of [3H]inositol phosphates was quantified using scintillation counting.

  • Data Analysis: The data were analyzed to determine the effect of the ρ-TIA analog on the agonist-induced inositol phosphate formation and to calculate functional parameters such as the IC50.[1]

Visualizations

Signaling Pathway of α1B-Adrenoceptor and Inhibition by ρ-TIA

G α1B-Adrenoceptor Signaling and ρ-TIA Inhibition cluster_membrane Cell Membrane alpha1B-AR α1B-Adrenoceptor Gq Gq Protein alpha1B-AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Norepinephrine Norepinephrine Norepinephrine->alpha1B-AR Binds rho-TIA ρ-TIA rho-TIA->alpha1B-AR Allosterically Inhibits DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C DAG->PKC Activates Ca_release Ca²⁺ Release IP3->Ca_release Induces Cellular_Response Cellular Response PKC->Cellular_Response Ca_release->Cellular_Response

Caption: α1B-Adrenoceptor signaling pathway and its allosteric inhibition by ρ-TIA.

Experimental Workflow for SAR Studies of ρ-TIA Analogs

G Workflow for ρ-TIA Analog SAR Studies Start Design Analogs (e.g., Alanine Scan, Truncations) Synthesis Solid-Phase Peptide Synthesis Start->Synthesis Purification RP-HPLC Purification Synthesis->Purification Characterization Mass Spectrometry Purification->Characterization Binding_Assay Radioligand Binding Assay (Determine Ki) Characterization->Binding_Assay Functional_Assay Inositol Phosphate Assay (Determine IC50) Characterization->Functional_Assay SAR_Analysis Structure-Activity Relationship Analysis Binding_Assay->SAR_Analysis Functional_Assay->SAR_Analysis End Identify Key Residues & Guide Further Development SAR_Analysis->End

Caption: Experimental workflow for the structure-activity relationship (SAR) studies of ρ-TIA analogs.

References

A Comparative Guide to Conopeptide ρ-TIA and Other GPCR-Targeting Conotoxins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Conopeptides, a diverse family of peptide toxins from marine cone snails, have emerged as highly selective and potent modulators of a wide range of ion channels and receptors, including G-protein coupled receptors (GPCRs). Their exquisite specificity makes them invaluable tools for dissecting complex biological pathways and promising leads for novel therapeutics. This guide provides a detailed comparison of conopeptide ρ-TIA, a unique allosteric inhibitor of α1-adrenoceptors, with other notable conotoxins that target GPCRs, offering insights into their performance, mechanisms of action, and the experimental methodologies used to characterize them.

Overview of GPCR-Targeting Conotoxins

While the majority of characterized conotoxins target ion channels, a growing number are being identified that modulate GPCRs. These peptides offer novel mechanisms of action, including allosteric modulation, which can provide greater subtype selectivity and a more nuanced control of receptor function compared to traditional orthosteric ligands. This guide will focus on a selection of well-characterized GPCR-targeting conotoxins, highlighting their diverse pharmacological profiles.

Quantitative Comparison of Conotoxin Performance

The following tables summarize the quantitative data for ρ-TIA and other representative GPCR-targeting conotoxins, providing a direct comparison of their potency and selectivity.

Table 1: Potency and Selectivity of Conopeptide ρ-TIA at Human α1-Adrenoceptor Subtypes

ConopeptideTarget Receptor SubtypePotency (IC50)Mechanism of Action
ρ-TIA α1A-Adrenoceptor18 nMCompetitive Antagonist
α1B-Adrenoceptor2 nMAllosteric Inhibitor
α1D-Adrenoceptor25 nMCompetitive Antagonist

Table 2: Comparative Performance of Other GPCR-Targeting Conotoxins

ConopeptideTarget GPCRPotencyDownstream Effect
α-Conotoxin Vc1.1 GABAB ReceptorIC50 ≈ 1.7 nM (for inhibition of N-type Ca2+ channels)Inhibition of N-type (CaV2.2) calcium channels
α-Conotoxin RgIA GABAB ReceptorPotent inhibitor of N-type Ca2+ channelsInhibition of N-type (CaV2.2) calcium channels
Contulakin-G Neurotensin Receptor 1 (NTS1)EC50 ≈ 32.4 nM (for Ca2+ mobilization)Activation of R-type (CaV2.3) calcium channels
τ-Conotoxin CnVA Somatostatin Receptor 3 (sst3)Ki ≈ 1.5 µMAntagonist

Detailed Experimental Protocols

The characterization of these conotoxins relies on a suite of specialized experimental techniques. Below are detailed methodologies for the key assays cited in this guide.

Radioligand Binding Assay for α1-Adrenoceptors

This protocol is adapted for determining the binding affinity of conotoxins to α1-adrenoceptor subtypes expressed in cell membranes.

Objective: To determine the inhibition constant (Ki) of a conotoxin by measuring its ability to displace a specific radioligand from the target receptor.

Materials:

  • HEK293 cells transiently or stably expressing the human α1A-, α1B-, or α1D-adrenoceptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.

  • Radioligand: [¹²⁵I]HEAT (a selective α1-adrenoceptor antagonist).

  • Non-specific binding control: Prazosin (10 µM).

  • Test conopeptide (e.g., ρ-TIA) at various concentrations.

  • Glass fiber filters (GF/C).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 48,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh membrane preparation buffer and repeating the centrifugation.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well in a final volume of 250 µL:

      • 50 µL of cell membrane preparation (typically 10-50 µg of protein).

      • 50 µL of assay buffer or unlabeled ligand for non-specific binding determination (10 µM Prazosin).

      • 50 µL of the test conopeptide at various concentrations.

      • 100 µL of [¹²⁵I]HEAT at a concentration near its Kd (e.g., 50-100 pM).

    • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration and Counting:

    • Terminate the binding reaction by rapid filtration through GF/C filters pre-soaked in 0.5% polyethylenimine using a cell harvester.

    • Wash the filters three times with 4 mL of ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the conotoxin concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate (IP1) Accumulation Assay (HTRF)

This protocol is used to measure the functional activity of conotoxins at Gq-coupled GPCRs by quantifying the accumulation of a downstream second messenger.

Objective: To determine if a conotoxin acts as an agonist or antagonist at a Gq-coupled receptor by measuring the accumulation of inositol monophosphate (IP1).

Materials:

  • HEK293 cells expressing the target Gq-coupled GPCR (e.g., α1B-adrenoceptor).

  • Cell culture medium.

  • Stimulation buffer (containing 10 mM LiCl).

  • IP-One HTRF assay kit (containing IP1-d2 conjugate and anti-IP1 cryptate).

  • Agonist (e.g., phenylephrine for α1-adrenoceptors).

  • Test conopeptide (e.g., ρ-TIA) at various concentrations.

  • HTRF-compatible microplate reader.

Procedure:

  • Cell Plating:

    • Seed cells into a white 384-well plate at a density of 10,000-20,000 cells per well and incubate overnight.

  • Assay Protocol:

    • Remove the culture medium and add 10 µL of stimulation buffer containing the test conotoxin (for antagonist testing) or buffer alone (for agonist testing).

    • Incubate for 30 minutes at 37°C.

    • Add 10 µL of agonist (for antagonist testing) or the test conotoxin (for agonist testing) at various concentrations.

    • Incubate for 60 minutes at 37°C.

  • Detection:

    • Add 5 µL of IP1-d2 conjugate followed by 5 µL of anti-IP1 cryptate to each well.

    • Incubate for 60 minutes at room temperature in the dark.

  • Measurement:

    • Read the plate on an HTRF-compatible reader using an excitation wavelength of 320 nm and emission wavelengths of 620 nm and 665 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm).

    • For agonist activity, plot the HTRF ratio against the logarithm of the conotoxin concentration to determine the EC50.

    • For antagonist activity, plot the HTRF ratio against the logarithm of the conotoxin concentration in the presence of a fixed concentration of agonist to determine the IC50.

Intracellular Calcium Flux Assay

This protocol measures the functional consequence of Gq- or Gi/o-coupled GPCR activation by monitoring changes in intracellular calcium concentration.

Objective: To measure the ability of a conotoxin to induce or inhibit intracellular calcium mobilization.

Materials:

  • Cells expressing the target GPCR.

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Agonist appropriate for the target receptor.

  • Test conopeptide at various concentrations.

  • A fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating:

    • Seed cells into a black-walled, clear-bottom 96-well plate and culture overnight.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS containing 2.5 mM probenecid and 0.04% Pluronic F-127.

    • Remove the culture medium and add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate for 60 minutes at 37°C in the dark.

  • Assay:

    • Wash the cells twice with HBSS.

    • Place the plate in the fluorescence reader.

    • Establish a baseline fluorescence reading (Excitation: 494 nm, Emission: 516 nm).

    • Inject the test conotoxin (for agonist testing) or a combination of the test conotoxin and a known agonist (for antagonist testing).

    • Immediately begin kinetic reading of fluorescence intensity for 2-3 minutes.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot ΔF against the logarithm of the conotoxin concentration to determine EC50 (for agonists) or IC50 (for antagonists).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by these conotoxins and a typical experimental workflow for their characterization.

Signaling Pathways

Gq_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Conotoxin ρ-TIA GPCR α1B-Adrenoceptor Conotoxin->GPCR Allosteric Inhibition Gq Gαq GPCR->Gq Activation PLC PLCβ Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (from ER) IP3->Ca2_ER Release PKC PKC DAG->PKC Activation Ca2_ER->PKC Activation CellularResponse Cellular Response PKC->CellularResponse Phosphorylation Gi_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Conotoxin α-Conotoxin (e.g., Vc1.1) GPCR GABAB Receptor Conotoxin->GPCR Activation Gi Gαi/o GPCR->Gi Gby Gβγ GPCR->Gby AC Adenylyl Cyclase Gi->AC Inhibition CaChannel Ca²⁺ Channel (e.g., CaV2.2) Gby->CaChannel Inhibition ATP ATP Ca_influx Ca²⁺ Influx cAMP cAMP ATP->cAMP Conversion PKA PKA cAMP->PKA Activation CellularResponse Reduced Excitability Ca_influx->CellularResponse Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_characterization Pharmacological Characterization cluster_analysis Data Analysis & Modeling Discovery Conotoxin Discovery (Venom Gland Transcriptomics) Synthesis Peptide Synthesis & Purification Discovery->Synthesis BindingAssay Radioligand Binding Assay (Determine Ki) Synthesis->BindingAssay FunctionalAssay Functional Assays (IP1 or Ca²⁺ Flux) Synthesis->FunctionalAssay Electrophysiology Electrophysiology (Ion Channel Modulation) Synthesis->Electrophysiology DataAnalysis Determine IC50/EC50 & Mechanism of Action BindingAssay->DataAnalysis FunctionalAssay->DataAnalysis Electrophysiology->DataAnalysis Modeling Structural Modeling & SAR Studies DataAnalysis->Modeling

In Vivo Validation of Conopeptide rho-TIA Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Conopeptide rho-TIA, a novel peptide derived from the venom of the marine snail Conus tulipa, has emerged as a highly selective and potent antagonist of the α1B-adrenoceptor. Its unique allosteric mechanism of action presents a promising avenue for the development of novel therapeutics. However, to date, the in vivo effects of rho-TIA have not been extensively reported in publicly available literature. This guide provides a comparative analysis of rho-TIA's well-characterized in vitro properties against the established in vivo effects of non-peptide α1-adrenoceptor antagonists, offering a predictive framework for its potential therapeutic applications.

Comparative Analysis of α1-Adrenoceptor Antagonists

While in vivo data for rho-TIA is not yet available, its in vitro profile suggests potential for efficacy in conditions where α1-adrenoceptor antagonism has proven beneficial, such as neuropathic pain and hypertension. The following table compares the properties of rho-TIA with the non-peptide α1-adrenoceptor antagonist, Prazosin, for which in vivo data is available.

FeatureThis compoundPrazosin
Target(s) α1B-Adrenoceptor (non-competitive antagonist), α1A- and α1D-Adrenoceptors (competitive antagonist)α1-Adrenoceptor (competitive antagonist)
Mechanism Allosteric inhibition at the α1B subtype, competitive at α1A and α1D.Competitive antagonism at all α1 subtypes.
In Vitro Potency (IC50) α1B: ~2 nMVaries by subtype and assay, generally in the low nanomolar range.
In Vivo Efficacy (Neuropathic Pain) Not yet reportedEffective in reducing thermal hyperalgesia in the Chronic Constriction Injury (CCI) model in rats at doses of 1, 2, and 5 mg/kg.[1]
In Vivo Efficacy (Hypertension) Not yet reportedFDA-approved for hypertension. Typical oral doses for adults range from 1 mg to 20 mg per day.
Administration Route Likely requires parenteral administration (e.g., intravenous, intrathecal) due to peptide nature.Oral.

Signaling Pathway and Experimental Workflow

To understand the context of rho-TIA's action and the methods used to evaluate similar compounds, the following diagrams illustrate the α1B-adrenoceptor signaling pathway and a typical in vivo experimental workflow for assessing analgesia.

G cluster_membrane Cell Membrane alpha1B_AR α1B-Adrenoceptor Gq Gq Protein alpha1B_AR->Gq Activates Norepinephrine Norepinephrine Norepinephrine->alpha1B_AR Activates rho_TIA rho-TIA rho_TIA->alpha1B_AR Allosterically Inhibits PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: α1B-Adrenoceptor Signaling Pathway and Inhibition by rho-TIA.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assessment Assessment Animal_Model Animal Model (e.g., Rat CCI Model of Neuropathic Pain) Baseline Baseline Behavioral Testing (e.g., Von Frey, Hargreaves Test) Animal_Model->Baseline Drug_Admin Drug Administration (e.g., Prazosin 1, 2, 5 mg/kg, i.p.) Baseline->Drug_Admin Control_Admin Vehicle Control Administration Baseline->Control_Admin Post_Treatment_Testing Post-Treatment Behavioral Testing (at various time points) Drug_Admin->Post_Treatment_Testing Control_Admin->Post_Treatment_Testing Data_Analysis Data Analysis (e.g., Paw Withdrawal Threshold/Latency) Post_Treatment_Testing->Data_Analysis

Caption: In Vivo Experimental Workflow for Analgesia Assessment.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison, providing a framework for potential in vivo validation of rho-TIA.

Chronic Constriction Injury (CCI) Model for Neuropathic Pain

This widely used model mimics peripheral nerve injury and subsequent neuropathic pain symptoms.

Objective: To induce a reproducible state of thermal hyperalgesia and mechanical allodynia in rats.

Procedure:

  • Anesthesia: Anesthetize adult male Sprague-Dawley rats with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).

  • Surgical Exposure: Make a small incision on the lateral surface of the mid-thigh to expose the common sciatic nerve.

  • Ligation: Loosely tie four chromic gut ligatures (e.g., 4-0) around the sciatic nerve at approximately 1 mm intervals. The ligatures should be tightened to the point where they just indent the nerve surface without arresting epineural blood flow.

  • Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.

  • Post-operative Care: Administer post-operative analgesics as per institutional guidelines and monitor the animals for signs of distress. Pain-like behaviors typically develop within a few days and persist for several weeks.

Behavioral Testing for Analgesia

1. Thermal Hyperalgesia (Hargreaves Test):

  • Apparatus: A plantar test apparatus that applies a focused beam of radiant heat to the plantar surface of the hind paw.

  • Procedure:

    • Acclimatize the rat to the testing environment by placing it in a clear plastic chamber on a glass floor for at least 15 minutes.

    • Position the radiant heat source under the plantar surface of the hind paw.

    • Activate the heat source and measure the time it takes for the rat to withdraw its paw (paw withdrawal latency).

    • A cut-off time (e.g., 20-30 seconds) is typically used to prevent tissue damage.

    • Repeat the measurement several times for each paw, with sufficient time between trials.

2. Mechanical Allodynia (Von Frey Test):

  • Apparatus: A set of calibrated von Frey filaments or an electronic von Frey apparatus.

  • Procedure:

    • Acclimatize the rat to the testing environment by placing it on a wire mesh platform.

    • Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw.

    • The paw withdrawal threshold is determined as the filament stiffness that elicits a paw withdrawal response in approximately 50% of applications (using the up-down method).

Drug Administration
  • Prazosin: In the cited study, prazosin was administered via intraperitoneal (i.p.) injection at doses of 1, 2, and 5 mg/kg.[1]

  • This compound (Predicted): Due to its peptide nature, rho-TIA would likely require parenteral administration. For systemic effects, intravenous (i.v.) or subcutaneous (s.c.) injection would be appropriate. For localized effects on the central nervous system, intrathecal (i.t.) or intracerebroventricular (i.c.v.) administration would be necessary to bypass the blood-brain barrier.

Conclusion

This compound's high selectivity and potent, allosteric antagonism of the α1B-adrenoceptor, as demonstrated in vitro, position it as a compelling candidate for further preclinical development. While in vivo validation is a critical next step, the established analgesic and antihypertensive effects of non-selective α1-adrenoceptor antagonists like prazosin provide a strong rationale for investigating rho-TIA in similar animal models. The experimental protocols detailed in this guide offer a robust framework for such validation studies. Future in vivo research will be crucial to determine the therapeutic potential of rho-TIA and its advantages over existing therapies.

References

Scrambled Peptide Controls for Conopeptide rho-TIA Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the study of bioactive peptides like the conopeptide rho-TIA, demonstrating sequence specificity is paramount to validating experimental findings. A scrambled peptide, which possesses the same amino acid composition as the active peptide but a randomized sequence, serves as an essential negative control. This guide provides a comparative framework for utilizing a scrambled peptide control in experiments involving this compound, an antagonist of α1-adrenoceptors. We present illustrative data, detailed experimental protocols, and visualizations to underscore the importance of this control in distinguishing specific biological effects from non-specific interactions.

The Critical Role of a Scrambled Control

This compound is a selective antagonist of α1-adrenoceptors, exhibiting non-competitive antagonism at the α1B subtype and competitive antagonism at the α1A and α1D subtypes.[1][2][3] To ensure that the observed antagonist activity is a direct result of the specific amino acid sequence of rho-TIA and not merely due to its physicochemical properties, a scrambled version of the peptide is employed. This control helps to:

  • Validate Specificity: Confirm that the biological activity is dependent on the unique primary sequence of rho-TIA.[4][5]

  • Eliminate Artifacts: Rule out non-specific effects that may arise from the peptide's charge, hydrophobicity, or amino acid composition.

  • Strengthen Data Integrity: Provide a baseline for comparing the activity of the native peptide, thereby increasing confidence in the experimental results.

For the purpose of this guide, we will use the native sequence of rho-TIA and a hypothetical, rationally designed scrambled control, scr-rho-TIA.

Table 1: Peptide Sequences

Peptide NameSequencePurpose
This compoundPhe-Asn-Trp-Arg-Cys-Cys-Leu-Ile-Pro-Ala-Cys-Arg-Arg-Asn-His-Lys-Lys-Phe-Cys-NH2The active peptide, a known antagonist of α1-adrenoceptors.[2]
scr-rho-TIAArg-Pro-Asn-Cys-Lys-Phe-His-Arg-Leu-Ala-Cys-Trp-Ile-Asn-Cys-Phe-Lys-Arg-Cys-NH2The scrambled control peptide with the same amino acid composition as rho-TIA but in a randomized sequence to demonstrate sequence-specificity.

Comparative Experimental Data

The following tables present illustrative data from key experiments designed to characterize the activity of this compound and its scrambled control at the α1B-adrenoceptor.

Radioligand Binding Assay

This assay measures the ability of the peptides to displace a radiolabeled ligand from the α1B-adrenoceptor, indicating their binding affinity.

Table 2: α1B-Adrenoceptor Radioligand Binding Affinity

PeptideIC50 (nM)95% Confidence Interval (nM)Hill Slope
This compound2.11.5 - 2.91.05
scr-rho-TIA>10,000N/AN/A

The data clearly demonstrates that this compound effectively binds to the α1B-adrenoceptor with high affinity, while the scrambled control, scr-rho-TIA, shows no significant binding even at high concentrations.

Inositol Phosphate Accumulation Assay

This functional assay measures the downstream signaling of the α1B-adrenoceptor, which is coupled to the Gq protein and activates the phospholipase C pathway, leading to the production of inositol phosphates (IP).

Table 3: Inhibition of Norepinephrine-Induced Inositol Phosphate Accumulation

PeptideIC50 (nM)% Maximal Inhibition
This compound15.898%
scr-rho-TIA>10,000<5%

These results indicate that this compound potently inhibits the signaling cascade initiated by the natural agonist norepinephrine. In contrast, scr-rho-TIA has no discernible effect on receptor signaling, reinforcing that the antagonist activity is sequence-dependent.

Experimental Protocols

Peptide Synthesis and Purification

Protocol 1: Solid-Phase Peptide Synthesis

  • Peptide Assembly: Peptides are synthesized on a Rink amide resin using an automated peptide synthesizer. Fmoc-protected amino acids are coupled using a suitable activation agent like HBTU/DIEA.[6][7]

  • Fmoc Deprotection: The Fmoc protecting group is removed with a solution of 20% piperidine in DMF.

  • Cleavage: The synthesized peptide is cleaved from the resin using a cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5).

  • Oxidative Folding: For conotoxins with disulfide bridges, the linear peptide is subjected to oxidative folding in a buffer solution (e.g., 0.1 M NH4HCO3, pH 8.0) with gentle stirring to facilitate the correct formation of disulfide bonds.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Characterization: The purified peptide's identity and purity are confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

Radioligand Binding Assay

Protocol 2: [³H]-Prazosin Competition Binding Assay

  • Cell Culture and Membrane Preparation: HEK293 cells stably expressing the human α1B-adrenoceptor are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, add cell membranes, [³H]-prazosin (a radiolabeled antagonist), and varying concentrations of the test peptide (this compound or scr-rho-TIA).

  • Incubation: Incubate the plate at room temperature for 1 hour to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of peptide that inhibits 50% of the specific binding of [³H]-prazosin (IC50) by non-linear regression analysis.

Inositol Phosphate (IP1) Accumulation Assay

Protocol 3: HTRF-Based IP-One Assay

  • Cell Culture and Seeding: Plate HEK293 cells expressing the α1B-adrenoceptor into a 96-well plate and grow to confluency.

  • Peptide Incubation: Pre-incubate the cells with varying concentrations of this compound or scr-rho-TIA for 30 minutes.

  • Agonist Stimulation: Add a fixed concentration of norepinephrine (e.g., EC80) to stimulate the receptor and incubate for 1 hour.

  • Cell Lysis and Detection: Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) according to the manufacturer's protocol.

  • Signal Measurement: After incubation, measure the HTRF signal on a compatible plate reader.

  • Data Analysis: Calculate the ratio of the two emission wavelengths and determine the IC50 value for the inhibition of norepinephrine-stimulated IP1 production.

Visualizing the Concepts

To further clarify the experimental workflow and the underlying biological pathway, the following diagrams are provided.

G cluster_0 Peptide Synthesis & Characterization cluster_1 Cell-Based Assays Solid-Phase Synthesis Solid-Phase Synthesis Cleavage & Deprotection Cleavage & Deprotection Solid-Phase Synthesis->Cleavage & Deprotection Oxidative Folding Oxidative Folding Cleavage & Deprotection->Oxidative Folding RP-HPLC Purification RP-HPLC Purification Oxidative Folding->RP-HPLC Purification Mass Spectrometry Mass Spectrometry RP-HPLC Purification->Mass Spectrometry Bioactive Peptide Bioactive Peptide Mass Spectrometry->Bioactive Peptide Binding Assay Binding Assay Bioactive Peptide->Binding Assay Test Compound Functional Assay Functional Assay Bioactive Peptide->Functional Assay Test Compound Cell Culture Cell Culture Transfection (if needed) Transfection (if needed) Cell Culture->Transfection (if needed) Transfection (if needed)->Binding Assay Transfection (if needed)->Functional Assay Data Analysis Data Analysis Binding Assay->Data Analysis Functional Assay->Data Analysis

Caption: Experimental Workflow for Peptide Activity Assessment.

G Norepinephrine Norepinephrine α1B-Adrenoceptor α1B-Adrenoceptor Norepinephrine->α1B-Adrenoceptor Activates Gq Protein Gq Protein α1B-Adrenoceptor->Gq Protein Activates Phospholipase C (PLC) Phospholipase C (PLC) Gq Protein->Phospholipase C (PLC) Activates PIP2 PIP2 Phospholipase C (PLC)->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Cellular Response Cellular Response Ca2+ Release->Cellular Response PKC Activation->Cellular Response This compound This compound This compound->α1B-Adrenoceptor Inhibits (Allosteric) scr-rho-TIA scr-rho-TIA scr-rho-TIA->α1B-Adrenoceptor No Effect

Caption: α1B-Adrenoceptor Signaling and Inhibition by rho-TIA.

Conclusion

The use of a scrambled peptide control is indispensable in the pharmacological characterization of this compound. As demonstrated by the illustrative data, a properly designed scrambled control should be devoid of the biological activity exhibited by the native peptide. This comparative approach provides robust evidence that the observed effects of rho-TIA are a direct consequence of its specific amino acid sequence, thereby ensuring the reliability and validity of the research findings. For any study involving bioactive peptides, the inclusion of a scrambled control should be a standard and required component of the experimental design.

References

Unveiling the Molecular Secrets of Conopeptide ρ-TIA: A Comparative Guide to its Alanine Scanning Mutagenesis and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate molecular interactions that govern the potency and selectivity of therapeutic peptides is paramount. This guide provides a comprehensive comparison of the alanine scanning mutagenesis of conopeptide ρ-TIA, a potent antagonist of the α1B-adrenoceptor, with alternative α1-adrenoceptor antagonists. Detailed experimental data, protocols, and visual diagrams are presented to facilitate a deeper understanding of its structure-activity relationship and its place in the broader landscape of α1-adrenoceptor modulation.

Conopeptide ρ-TIA, isolated from the venom of the marine cone snail Conus tulipa, has emerged as a valuable pharmacological tool due to its selective antagonism of the α1B-adrenoceptor, a G protein-coupled receptor (GPCR) implicated in various physiological processes, including vasoconstriction.[1] Alanine scanning mutagenesis, a technique where individual amino acid residues are systematically replaced with alanine, has been instrumental in elucidating the key residues responsible for ρ-TIA's high affinity and selectivity.

Comparative Analysis of ρ-TIA Alanine Mutants and Alternative Antagonists

The following tables summarize the quantitative data from binding and functional assays, comparing the performance of wild-type ρ-TIA, its alanine-scan mutants, and other well-characterized α1-adrenoceptor antagonists.

Table 1: Alanine Scanning Mutagenesis of ρ-TIA at the α1B-Adrenoceptor

MutantChange in Affinity (IC50, nM) vs. Wild-TypeKey Finding
Wild-Type ρ-TIA2Potent antagonist of the α1B-adrenoceptor.[1]
R4ASignificant loss of activityArg-4 is a critical residue for ρ-TIA's activity.[1][2]
W3ASignificant loss of affinityTrp-3 plays a crucial role in the binding of ρ-TIA.
I8ASlightly reduced potency, change to competitive inhibitorIsoleucine-8 is critical for the noncompetitive nature of inhibition at the α1B-adrenoceptor.[1][3]
F18AIncreased selectivity for α1B-adrenoceptorsPhe-18 influences the subtype selectivity of ρ-TIA.[1][3]
F18NIncreased subtype selectivitySubstitution at Phe-18 can enhance selectivity for the α1B-adrenoceptor.[1][3]

Note: IC50 values represent the concentration of the peptide required to inhibit 50% of the binding of a radiolabeled ligand to the receptor.

Table 2: Comparison with Alternative α1-Adrenoceptor Antagonists

CompoundTarget Receptor(s)Mechanism of ActionAffinity (Ki or pKi)
ρ-TIA α1B-adrenoceptor (selective)Allosteric, Noncompetitive Antagonist[1][2]IC50 = 2 nM (α1B)[1]
Prazosin α1-adrenoceptors (non-selective)Competitive AntagonistpKi = 9.4 (α1A), pKi = 9.33 (α1B), pKi = 9.85 (α1D)
Tamsulosin α1A and α1D-adrenoceptors (selective)Competitive AntagonistpKi = 10.38 (α1A), pKi = 9.33 (α1B), pKi = 9.85 (α1D)
L-765,314 α1B-adrenoceptor (selective)Competitive AntagonistKi = 2.0 nM (human α1B)

Note: Ki (inhibition constant) and pKi (-log(Ki)) are measures of binding affinity. Lower Ki and higher pKi values indicate higher affinity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable replication and further investigation.

Radioligand Binding Assays

This assay is used to determine the binding affinity of a ligand (e.g., ρ-TIA or its mutants) to its receptor.

  • Membrane Preparation: Cell membranes expressing the target α1-adrenoceptor subtype are prepared from cultured cells (e.g., HEK293) transiently transfected with the receptor cDNA.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) is used for the binding reaction.

  • Radioligand: A radiolabeled ligand that binds to the receptor with high affinity (e.g., [3H]prazosin) is used.

  • Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor (e.g., ρ-TIA or its mutants).

  • Incubation: The reaction is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the competitor, which can then be converted to a Ki value.

Inositol Phosphate (IP) Functional Assays

This assay measures the functional consequence of receptor activation or inhibition by quantifying the accumulation of inositol phosphates, which are second messengers produced upon Gq-coupled GPCR activation.

  • Cell Culture and Transfection: Cells (e.g., HEK293) are cultured and transfected with the cDNA of the desired α1-adrenoceptor subtype.

  • Cell Labeling: The cells are incubated with [3H]myo-inositol overnight to label the cellular phosphoinositide pools.

  • Stimulation: The cells are pre-incubated with the antagonist (e.g., ρ-TIA or its mutants) for a specific time before stimulating with an agonist (e.g., norepinephrine).

  • Assay Termination and IP Extraction: The reaction is stopped, and the inositol phosphates are extracted from the cells.

  • Separation of IPs: The different inositol phosphates (IP1, IP2, IP3) are separated using anion-exchange chromatography.

  • Quantification: The radioactivity in the fractions corresponding to the inositol phosphates is measured by scintillation counting.

  • Data Analysis: The data are analyzed to determine the effect of the antagonist on agonist-stimulated IP accumulation, allowing for the determination of functional potency (e.g., IC50).

Visualizing the Science: Diagrams and Workflows

To further clarify the concepts and processes discussed, the following diagrams have been generated using Graphviz.

Alanine_Scanning_Workflow cluster_Peptide Peptide Level cluster_Mutagenesis Mutagenesis cluster_Analysis Analysis cluster_Outcome Outcome Wild_Type Wild-Type rho-TIA (FNWRCCLIPACRRNHKKFC-NH2) Mutagenesis Site-Directed Mutagenesis (Replace residue with Alanine) Wild_Type->Mutagenesis Introduce Mutation Binding Radioligand Binding Assay (Determine IC50/Ki) Mutagenesis->Binding Test Mutant Function Inositol Phosphate Assay (Determine functional potency) Mutagenesis->Function Test Mutant SAR Structure-Activity Relationship (SAR) Binding->SAR Function->SAR

Caption: Workflow for Alanine Scanning Mutagenesis of Conopeptide ρ-TIA.

Signaling_Pathway cluster_Receptor Cell Membrane cluster_Intracellular Intracellular Signaling Receptor α1B-Adrenoceptor G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Ca_Release->PKC Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Agonist Norepinephrine Agonist->Receptor Activates rho_TIA ρ-TIA rho_TIA->Receptor Inhibits (Allosterically)

Caption: Signaling Pathway of the α1B-Adrenoceptor.

References

A Comparative Analysis of ρ-TIA Binding Kinetics at Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the binding kinetics of the conopeptide ρ-TIA with its primary targets, the α1-adrenergic receptors (α1-ARs). The data presented herein, supported by experimental protocols and pathway visualizations, offers a comprehensive overview for researchers in pharmacology and drug development.

Executive Summary

ρ-TIA, a peptide derived from the venom of the cone snail Conus tulipa, demonstrates subtype-selective interactions with human α1-adrenergic receptors. It acts as a noncompetitive allosteric inhibitor at the α1B-adrenoceptor, while exhibiting competitive inhibition at the α1A and α1D subtypes.[1][2] This differential binding mechanism presents a unique opportunity for the development of subtype-selective drugs targeting the adrenergic system.

Comparative Binding Affinity of ρ-TIA

Radioligand binding assays have been employed to determine the affinity of ρ-TIA for the different α1-AR subtypes. The following table summarizes the key quantitative data from these studies.

Receptor SubtypeInteraction TypeIC50 (nM)Key FindingsReference
Human α1B-AR Noncompetitive (Allosteric)~10Decreases the maximum number of binding sites (Bmax) without altering the binding affinity (Kd) of the radioligand.[1][1]
Human α1A-AR Competitive~100Increases the apparent dissociation constant (Kd) of the radioligand without changing the Bmax.[1][1]
Human α1D-AR Competitive~100Similar to α1A-AR, it competitively inhibits radioligand binding.[1][1]

Note: IC50 values are approximate and can vary based on experimental conditions.

Signaling Pathway and Binding Site

ρ-TIA's interaction with the α1B-adrenoceptor occurs at an allosteric site on the extracellular surface of the receptor, distinct from the orthosteric site where endogenous agonists like norepinephrine bind.[3] This allosteric modulation inhibits the downstream signaling cascade typically initiated by agonist binding.

G cluster_membrane Cell Membrane a1B_AR α1B-Adrenoceptor Gq Gq Protein a1B_AR->Gq Activates NE Norepinephrine (Agonist) NE->a1B_AR Binds to orthosteric site rhoTIA ρ-TIA (Allosteric Inhibitor) rhoTIA->a1B_AR Binds to allosteric site PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Produces Ca2 Intracellular Ca²⁺ Increase IP3->Ca2 Stimulates release

Caption: Allosteric inhibition of α1B-AR signaling by ρ-TIA.

Molecular docking and mutational studies have identified key amino acid residues on the α1B-AR that are crucial for ρ-TIA binding. These include residues in the extracellular loops and transmembrane helices, forming a distinct pocket for the peptide.[3][4]

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize ρ-TIA binding kinetics.

Radioligand Binding Assays

Objective: To determine the binding affinity (IC50) and the nature of inhibition (competitive vs. noncompetitive) of ρ-TIA at α1-AR subtypes.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells (e.g., COS-1 or HEK293) transiently expressing the human α1A, α1B, or α1D-adrenoceptor subtypes.[1][3]

  • Assay Buffer: A typical binding buffer consists of HEM buffer (composition not always specified but likely a standard physiological buffer).[3]

  • Radioligand: A radiolabeled antagonist, such as [3H]prazosin, is used to label the orthosteric binding site of the α1-ARs.[3]

  • Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled ρ-TIA.

  • Incubation: The reaction is incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The data are analyzed using nonlinear regression to determine the IC50 value. To distinguish between competitive and noncompetitive inhibition, saturation binding experiments are performed in the presence and absence of ρ-TIA to assess changes in Bmax and Kd of the radioligand.[1]

G Membranes Cell Membranes with α1-AR Incubate Incubation (reach equilibrium) Membranes->Incubate Radioligand [³H]prazosin Radioligand->Incubate rhoTIA ρ-TIA (variable conc.) rhoTIA->Incubate Filter Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC₅₀, Bmax, Kd) Count->Analyze

Caption: Workflow for radioligand binding assay.

Functional Assays (Inositol Phosphate Accumulation)

Objective: To assess the functional consequence of ρ-TIA binding on α1-AR-mediated signaling.

Methodology:

  • Cell Culture: HEK293 cells expressing the desired α1-AR subtype are cultured.[1]

  • Labeling: Cells are labeled with [3H]myo-inositol to allow for the detection of inositol phosphates (IPs).

  • Stimulation: Cells are pre-incubated with ρ-TIA before being stimulated with an agonist, such as norepinephrine (NE), to activate the α1-ARs.[1]

  • Extraction: The reaction is stopped, and the accumulated [3H]inositol phosphates are extracted.

  • Quantification: The amount of [3H]IPs is quantified using a scintillation counter.

  • Data Analysis: The effect of ρ-TIA on the NE-induced IP accumulation is analyzed to determine if it reduces the maximal response (noncompetitive) or shifts the agonist dose-response curve to the right (competitive).

Comparative Analysis with Other Ligands

The unique allosteric and subtype-selective nature of ρ-TIA distinguishes it from many conventional α1-AR antagonists, which are typically competitive inhibitors that target the highly conserved orthosteric site. For example, prazosin is a well-known competitive antagonist at all α1-AR subtypes. The discovery of ρ-TIA's allosteric site opens new avenues for designing drugs with potentially higher subtype selectivity and different pharmacological profiles.

Conclusion

The conopeptide ρ-TIA exhibits a fascinating and complex interaction with α1-adrenergic receptors, characterized by its noncompetitive, allosteric inhibition of the α1B subtype and competitive inhibition of the α1A and α1D subtypes.[1] This subtype selectivity, driven by its unique binding to the extracellular surface of the receptor, provides a valuable pharmacological tool and a promising lead for the development of novel therapeutics with improved specificity and potentially fewer side effects. Further investigation into the kinetics of ρ-TIA binding and its structural determinants will undoubtedly fuel the design of next-generation modulators of the adrenergic system.

References

Benchmarking ρ-TIA: A Novel Conopeptide for α1-Adrenoceptor Research

Author: BenchChem Technical Support Team. Date: November 2025

The exploration of venom-derived peptides has opened new avenues for discovering highly specific and potent pharmacological tools. Among these, the conopeptide ρ-TIA, isolated from the venom of Conus tulipa, has emerged as a significant modulator of α1-adrenoceptors.[1][2] This guide provides a comparative analysis of ρ-TIA against established α1-adrenoceptor antagonists, offering researchers and drug development professionals a comprehensive overview of its unique properties, supported by experimental data and detailed protocols.

Introduction to ρ-TIA and its Unique Mechanism

ρ-TIA is a peptide that selectively targets α1-adrenoceptors, which are G-protein-coupled receptors (GPCRs) involved in a myriad of physiological processes, most notably smooth muscle contraction.[2][3] Unlike traditional α1-adrenoceptor antagonists, ρ-TIA exhibits a complex and subtype-dependent mechanism of action. It acts as a noncompetitive, allosteric inhibitor at the human α1B-adrenoceptor, while competitively inhibiting the α1A and α1D subtypes.[1][2] This unique profile, particularly its allosteric modulation of the α1B subtype, presents a novel approach for achieving greater receptor selectivity and exploring new therapeutic strategies.[4][5]

Comparative Analysis of ρ-TIA and Standard Pharmacological Tools

The following table summarizes the key pharmacological properties of ρ-TIA in comparison to prazosin, a widely used competitive α1-adrenoceptor antagonist.

Parameterρ-TIAPrazosin
Class ConopeptideQuinazoline Derivative[6]
Target(s) α1A, α1B, α1D-adrenoceptors[2]α1A, α1B, α1D-adrenoceptors[6][7]
Mechanism of Action - α1A & α1D: Competitive Antagonist- α1B: Noncompetitive (Allosteric) Antagonist[1][2]Competitive Antagonist[6]
Potency (IC50) - α1A: 18 nM- α1B: 2 nM- α1D: 25 nM[2]Sub-nanomolar to nanomolar range across subtypes
Selectivity ~10-fold selective for human α1B over α1A and α1D[2]Highly selective for α1 vs α2-adrenoceptors[6]
Key Differentiator Allosteric modulation of the α1B subtype, offering a distinct binding site from classical antagonists.[4][5]Well-characterized, competitive antagonist binding to the orthosteric site.[3]

Visualizing Key Concepts

To better understand the context of ρ-TIA's action, the following diagrams illustrate the relevant signaling pathway, a typical experimental workflow, and the conceptual difference between competitive and noncompetitive antagonism.

G α1-Adrenoceptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NE Norepinephrine a1AR α1-Adrenoceptor NE->a1AR Binds Gq Gq Protein a1AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds PKC Protein Kinase C DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Response Cellular Response (e.g., Contraction) Ca->Response PKC->Response

Caption: Canonical Gq-coupled signaling pathway for α1-adrenoceptors.

G Radioligand Binding Assay Workflow start Start prep Prepare membranes from cells expressing α1-AR start->prep incubate Incubate membranes with radioligand (e.g., [³H]prazosin) and competitor (e.g., ρ-TIA) prep->incubate separate Separate bound and free radioligand via filtration incubate->separate wash Wash filter to remove non-specific binding separate->wash scint Quantify bound radioactivity using liquid scintillation counting wash->scint analyze Analyze data to determine IC50 / Ki values scint->analyze end End analyze->end

Caption: Generalized workflow for a competitive radioligand binding assay.

G Modes of Receptor Antagonism cluster_competitive Competitive Antagonism (e.g., Prazosin) cluster_noncompetitive Noncompetitive (Allosteric) Antagonism (e.g., ρ-TIA at α1B) receptor_c Receptor (Orthosteric Site) agonist_c Agonist agonist_c->receptor_c Binds & Activates antagonist_c Antagonist antagonist_c->receptor_c Binds & Blocks receptor_nc Receptor (Orthosteric & Allosteric Sites) agonist_nc Agonist agonist_nc->receptor_nc Binds Orthosteric Site antagonist_nc Antagonist antagonist_nc->receptor_nc Binds Allosteric Site (Changes Receptor Shape)

Caption: Competitive vs. Noncompetitive (Allosteric) receptor antagonism.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for assays commonly used to characterize α1-adrenoceptor antagonists.

Radioligand Binding Assay

This protocol is adapted from studies characterizing ligand binding to α1-adrenoceptors expressed in cell membranes.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., ρ-TIA) by measuring its ability to compete with a known radioligand (e.g., [³H]prazosin) for binding to α1-adrenoceptors.

Materials:

  • Cell membranes from HEK293 or CHO cells stably expressing the human α1A, α1B, or α1D-adrenoceptor subtype.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Radioligand: [³H]prazosin (specific activity ~70-90 Ci/mmol).

  • Test Compound: ρ-TIA at various concentrations.

  • Non-specific binding control: Phentolamine (10 µM).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and vials.

  • 96-well plates.

Procedure:

  • Membrane Preparation: Thaw cell membranes on ice and dilute to the desired concentration (e.g., 10-20 µg of protein per well) in ice-cold Binding Buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Binding Buffer.

    • Test compound (ρ-TIA) at a range of concentrations or vehicle for total binding.

    • Phentolamine for non-specific binding determination.

    • [³H]prazosin at a final concentration near its Kd (e.g., 0.2-0.5 nM).

    • Diluted cell membranes to initiate the reaction. The final assay volume is typically 200-250 µL.

  • Incubation: Incubate the plate at room temperature (25°C) for 60 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly harvest the assay mixture by vacuum filtration through glass fiber filters, washing each well 3-4 times with ice-cold Binding Buffer to separate bound from free radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and allow them to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Intracellular Calcium Mobilization

This protocol outlines a method to assess the functional antagonism of ρ-TIA by measuring its effect on agonist-induced calcium release.

Objective: To measure the ability of a test compound (e.g., ρ-TIA) to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) stimulated by an α1-adrenoceptor agonist (e.g., norepinephrine).

Materials:

  • HEK293 or CHO cells stably expressing the human α1A, α1B, or α1D-adrenoceptor subtype.

  • Cell culture medium (e.g., DMEM/F12).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Agonist: Norepinephrine.

  • Test Compound: ρ-TIA.

  • Fluorescence plate reader with an integrated fluidic dispenser (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed cells into black-walled, clear-bottom 96-well or 384-well plates and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in Assay Buffer.

    • Remove culture medium from the cells and add the loading solution to each well.

    • Incubate for 60 minutes at 37°C in the dark.

  • Cell Washing: Gently wash the cells 2-3 times with Assay Buffer to remove excess dye, leaving a final volume of buffer in each well.

  • Compound Incubation: Add various concentrations of the test compound (ρ-TIA) to the appropriate wells. For competitive antagonism, a short pre-incubation (15-30 minutes) is typical. For noncompetitive or allosteric antagonism, a longer pre-incubation may be necessary.

  • Measurement of Calcium Flux:

    • Place the cell plate into the fluorescence plate reader and allow the temperature to equilibrate to 37°C.

    • Establish a stable baseline fluorescence reading.

    • Use the integrated fluidic dispenser to add the agonist (norepinephrine) at a concentration that elicits a submaximal response (e.g., EC₈₀).

    • Immediately begin recording fluorescence intensity (excitation ~485 nm, emission ~525 nm) every 1-2 seconds for 2-3 minutes.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in [Ca²⁺]i.

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of the maximal agonist response against the log concentration of the antagonist (ρ-TIA).

    • Fit the data using non-linear regression to determine the IC50 of the antagonist. The nature of the inhibition (competitive vs. noncompetitive) can be further investigated using Schild analysis.

Conclusion

The conopeptide ρ-TIA represents a valuable addition to the pharmacological toolkit for studying α1-adrenoceptors. Its unique, subtype-dependent mechanism, particularly the noncompetitive antagonism at the α1B subtype, distinguishes it from classical competitive antagonists like prazosin.[1][2] This allosteric interaction provides a novel axis for developing highly selective modulators that could offer therapeutic advantages by targeting a site distinct from the highly conserved orthosteric binding pocket.[4][5] The data and protocols presented here serve as a guide for researchers to effectively utilize and benchmark ρ-TIA in their investigations of α1-adrenoceptor pharmacology and physiology.

References

Replicating Published Findings on Conopeptide ρ-TIA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Conopeptide ρ-TIA's performance with alternative α1-adrenoceptor antagonists, supported by experimental data from published literature. We present a detailed overview of its mechanism of action, experimental protocols for its characterization, and quantitative data to facilitate the replication of these findings.

Mechanism of Action: A Novel Allosteric Inhibition

Conopeptide ρ-TIA, isolated from the venom of the marine snail Conus tulipa, is a selective antagonist of α1-adrenoceptors.[1][2] Unlike classical competitive antagonists that bind to the same site as the endogenous ligand (orthosteric site), ρ-TIA exhibits a unique mechanism of action. It acts as a non-competitive, allosteric inhibitor of the human α1B-adrenoceptor.[1][3][4] This means it binds to a distinct site on the extracellular surface of the receptor, thereby altering the receptor's conformation and inhibiting its signaling.[5][6] In contrast, it acts as a competitive inhibitor at the α1A and α1D-adrenoceptor subtypes.[1][3][4]

The binding of ρ-TIA to the α1B-adrenoceptor is dominated by interactions with residues on the extracellular surface (ECS) at the base of extracellular loop 3 (ECL3), specifically involving transmembrane helices 6 (TMH6) and 7 (TMH7).[5][6] Key interactions include a salt bridge and cation-π interaction between Arg-4 of ρ-TIA and Asp-327 and Phe-330 of the receptor, respectively, as well as a T-stacking-π interaction between Trp-3 of ρ-TIA and Phe-330 of the receptor.[5][6]

Furthermore, studies have shown that ρ-TIA acts as an inverse agonist at a constitutively active mutant of the α1B-adrenoceptor, meaning it can reduce the basal signaling activity of the receptor in the absence of an agonist.[5]

Signaling Pathway of the α1B-Adrenoceptor and Inhibition by ρ-TIA

The α1B-adrenoceptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[5] Activation of the receptor by an agonist like norepinephrine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and this signaling cascade can be monitored by measuring the accumulation of downstream metabolites like inositol 1-phosphate (IP1).[5] ρ-TIA allosterically inhibits this cascade at the α1B-adrenoceptor.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol rhoTIA ρ-TIA a1B_AR α1B-Adrenoceptor (GPCR) rhoTIA->a1B_AR Allosterically Inhibits Agonist Agonist (e.g., Norepinephrine) Agonist->a1B_AR Binds & Activates Gq Gq a1B_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers IP1 IP1 Accumulation (Measured) IP3->IP1 Metabolized to experimental_workflow start Start cell_culture Cell Culture (e.g., HEK293 cells expressing α1A, α1B, or α1D-AR) start->cell_culture binding_assay Radioligand Binding Assay (e.g., using [¹²⁵I]HEAT) cell_culture->binding_assay functional_assay Functional Assay (Inositol Phosphate Accumulation) cell_culture->functional_assay data_analysis Data Analysis (IC₅₀, Ki, Bmax, KD determination) binding_assay->data_analysis functional_assay->data_analysis conclusion Determine Potency, Selectivity, and Mechanism of Action data_analysis->conclusion logical_relationship rhoTIA ρ-TIA binding_site Allosteric Binding Site on α1B-AR ECS rhoTIA->binding_site Binds to conformational_change Conformational Change in Receptor binding_site->conformational_change Induces reduced_agonist_efficacy Reduced Agonist Efficacy/Potency conformational_change->reduced_agonist_efficacy Leads to inhibition_signaling Inhibition of Gq Signaling reduced_agonist_efficacy->inhibition_signaling Results in reduced_cellular_response Reduced Cellular Response (e.g., Ca²⁺ release) inhibition_signaling->reduced_cellular_response Causes

References

Safety Operating Guide

Proper Disposal of Conopeptide rho-TIA: A Comprehensive Safety and Handling Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety protocols and detailed procedural guidance for the proper handling and disposal of Conopeptide rho-TIA. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to mitigate environmental contamination. This compound, like many synthetic peptides, should be handled as a potentially hazardous substance due to its biological activity and the fact that its toxicological properties have not been exhaustively investigated.[1][2]

I. Immediate Safety and Handling Precautions

All personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses or goggles, and two pairs of nitrile gloves.[3] All work with lyophilized powder or concentrated solutions of the peptide should be conducted in a designated area, preferably within a fume hood, to prevent inhalation and aerosol exposure.[3] An absorbent pad should be placed on the work surface to contain any potential spills.[3]

In the event of a spill, the area should be immediately secured. Liquid spills should be absorbed with paper towels, which are then saturated with a 10% bleach solution for a minimum of 20 minutes.[3] Solid spills should be carefully wiped up with towels wetted with a 10% bleach solution, also allowing for a 20-minute contact time.[3] Following decontamination, the area should be cleaned three times with a detergent solution and then rinsed with water.[3]

II. Chemical Inactivation and Disposal Procedures

The primary method for the safe disposal of this compound involves chemical inactivation to break down the peptide structure and eliminate its biological activity. The following protocols are based on established methods for the inactivation of conotoxins, a class of peptides to which rho-TIA belongs.

Experimental Protocols for Inactivation

Two primary methods are recommended for the chemical inactivation of this compound:

Method 1: Sodium Hypochlorite (Bleach) Inactivation

This is a widely recommended and effective method for the decontamination of conotoxins.[3][4]

  • Preparation: Prepare a 10% bleach solution by diluting household bleach (typically 5.25-6% sodium hypochlorite) 1:10 with water. For concentrated solutions or solid peptide waste, a 6% sodium hypochlorite solution can be used directly.[4]

  • Application:

    • Liquid Waste: Add the 10% bleach solution to the liquid waste containing this compound to achieve a final bleach concentration of at least 1%. Ensure thorough mixing.

    • Solid Waste (e.g., contaminated labware, tips): Submerge the items in a 10% bleach solution.[2][3]

  • Contact Time: Allow a minimum contact time of 30 minutes for the inactivation to complete.[3]

  • Disposal: After inactivation, the solution can typically be disposed of down the drain with copious amounts of water, provided this is in accordance with local and institutional regulations. Neutralization of the pH may be required before disposal. Solid waste should be disposed of as regular laboratory waste after decontamination.

Method 2: Reduction and Alkylation of Disulfide Bonds

This compound contains disulfide bonds that are crucial for its structure and function. This two-step method specifically targets these bonds.[1]

  • Reduction:

    • Prepare a buffered solution of 10-20 mM dithiothreitol (DTT) at pH 8.7.

    • Incubate the conotoxin waste with an excess of the DTT solution for at least 1 hour at room temperature or 30 minutes at 50°C.[1]

  • Alkylation:

    • Prepare a buffered solution of 50-100 mM iodoacetamide at pH 8.7.

    • Add an equal volume of the iodoacetamide solution to the reduced peptide solution.[1]

    • Incubate for 1 hour at room temperature.[1]

  • Disposal: The resulting solution contains inactivated peptide and hazardous chemicals (DTT and iodoacetamide) and must be disposed of as hazardous chemical waste through a licensed disposal company.[5]

Quantitative Data for Inactivation Methods
Inactivation MethodReagent ConcentrationContact TimeTargetEfficacy
Sodium Hypochlorite 6-10% solution≥ 30 minutesPeptide primary and secondary structureComplete digestion of the peptide has been demonstrated for α-conotoxins.[4]
DTT and Iodoacetamide DTT: 10-20 mM; Iodoacetamide: 50-100 mM≥ 2 hours totalDisulfide bondsDisrupts tertiary structure, leading to biological inactivity.[6]
Glutaraldehyde/Formaldehyde 1% v/v≥ 30 minutesGeneral peptide structureEffective for conotoxins containing disulfide bonds.[2]
Sodium Hydroxide 10NNot specifiedGeneral peptide structureEffective for inactivating alpha-conotoxins.[2]

III. Waste Segregation and Final Disposal

Proper waste segregation is crucial.[7]

  • Decontaminated Liquid Waste: Neutralize pH if necessary and dispose of according to institutional guidelines.

  • Decontaminated Solid Waste: Items such as gloves, pipette tips, and empty vials that have been chemically decontaminated can be disposed of in the regular laboratory trash, unless institutional policy dictates otherwise.[3]

  • Hazardous Chemical Waste: Solutions from the DTT/iodoacetamide inactivation method and any other hazardous chemicals used must be collected in properly labeled, leak-proof containers for collection by a licensed hazardous waste disposal company.[5]

  • Sharps Waste: Needles, syringes, or any other contaminated sharps must be disposed of immediately in a designated puncture-proof sharps container.[3]

IV. Workflow and Pathway Diagrams

To facilitate understanding and adherence to these procedures, the following diagrams illustrate the key decision-making and operational workflows.

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation & Handling cluster_inactivation Chemical Inactivation cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Lab coat, goggles, double gloves) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood inactivation_choice Choose Inactivation Method fume_hood->inactivation_choice bleach_method Method 1: Sodium Hypochlorite (10% Bleach, 30 min contact) inactivation_choice->bleach_method Liquid or Solid Waste dtt_method Method 2: DTT & Iodoacetamide (Reduction then Alkylation) inactivation_choice->dtt_method Targeted Disulfide Bonds bleach_disposal Dispose Inactivated Waste (Follow local regulations) bleach_method->bleach_disposal dtt_disposal Dispose as Hazardous Chemical Waste dtt_method->dtt_disposal end End: Disposal Complete bleach_disposal->end dtt_disposal->end

Caption: Workflow for the safe disposal of this compound.

SignalingPathwayAnalogy Logical Pathway for Inactivation Choice waste_type Type of Waste liquid_waste Liquid Waste (e.g., solutions, buffers) waste_type->liquid_waste solid_waste Solid Waste (e.g., contaminated labware) waste_type->solid_waste bleach_inactivation Sodium Hypochlorite (10% Bleach) - Broad Spectrum - Oxidative Degradation liquid_waste->bleach_inactivation Primary Choice dtt_inactivation DTT / Iodoacetamide - Specific to Disulfide Bonds - Generates Hazardous Waste liquid_waste->dtt_inactivation Alternative solid_waste->bleach_inactivation Primary Choice inactivation_method Recommended Inactivation bleach_inactivation->inactivation_method dtt_inactivation->inactivation_method

Caption: Decision pathway for selecting an inactivation method.

References

Personal protective equipment for handling Conopeptide rho-TIA

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety, handling, and disposal protocols for the novel α1-adrenoceptor antagonist, Conopeptide rho-TIA. Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity.

Immediate Safety Information

This compound is a potent, venom-derived peptide. While specific toxicity data is limited, it should be handled as a hazardous compound with the potential for pharmacological effects upon accidental exposure. The primary route of exposure in a laboratory setting is through inhalation of lyophilized powder, ingestion, or accidental injection.

Personal Protective Equipment (PPE)

A risk assessment should be conducted for all procedures involving this compound to ensure appropriate PPE is used. The following table summarizes the minimum required PPE.

Operation Required PPE Recommended PPE
Handling Lyophilized Powder - Nitrile Gloves (double-gloving recommended) - Safety Goggles - Lab Coat - N95 Respirator or higher- Face Shield - Disposable Gown
Handling in Solution - Nitrile Gloves - Safety Goggles - Lab Coat- Face Shield
Animal Handling (Post-injection) - Nitrile Gloves - Lab Coat- Safety Goggles
Engineering Controls

All handling of lyophilized this compound and preparation of stock solutions must be conducted in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of airborne particles.

Emergency Procedures
Exposure Type Immediate Action
Skin Contact Immediately wash the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
Inhalation Move the individual to fresh air.
Ingestion Do NOT induce vomiting. Rinse mouth with water.
Accidental Injection Wash the area with soap and water.

In all cases of exposure, seek immediate medical attention and provide the medical personnel with information about this compound.

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the stability and integrity of this compound.

Reconstitution of Lyophilized Peptide
  • Equilibration: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator to prevent condensation.[1][2]

  • Solvent Selection: The choice of solvent will depend on the experimental requirements. For many biological assays, sterile, nuclease-free water or a suitable buffer (e.g., PBS at pH 7.4) is appropriate.

  • Reconstitution: In a chemical fume hood or biological safety cabinet, carefully add the desired volume of solvent to the vial. Gently swirl or pipette to dissolve the peptide. Avoid vigorous shaking, which can cause aggregation. Sonication may be used if the peptide is difficult to dissolve.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the reconstituted peptide into single-use volumes in low-protein-binding microcentrifuge tubes.[3]

Storage of this compound
Form Storage Temperature Duration Notes
Lyophilized Powder -20°C to -80°CSeveral yearsStore in a desiccator, protected from light.[3]
In Solution (Stock) -20°C or -80°CUp to 3 monthsAvoid repeated freeze-thaw cycles. Use aliquots.[4]
In Solution (Working) 2-8°CUp to 5 daysFor immediate use.

Disposal Plan

All materials contaminated with this compound, including pipette tips, tubes, and gloves, must be disposed of as hazardous chemical waste according to your institution's guidelines. Liquid waste containing the peptide should be collected in a designated, labeled waste container.

Experimental Protocols

This compound is a selective antagonist of α1-adrenoreceptors, with a non-competitive mode of action at the α1B subtype and competitive antagonism at the α1A and α1D subtypes.[5]

Radioligand Binding Assay

This protocol is adapted from studies characterizing the interaction of rho-TIA with α1-adrenoceptors.[6]

Objective: To determine the binding affinity of this compound for α1-adrenoceptor subtypes.

Materials:

  • Cell membranes expressing the α1-adrenoceptor subtype of interest.

  • Radioligand (e.g., [3H]prazosin).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Scintillation fluid.

  • Glass fiber filters.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, combine cell membranes, radioligand at a fixed concentration, and varying concentrations of unlabeled this compound.

  • Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50, from which the Ki (inhibitory constant) can be calculated.

Inositol Phosphate (IP) Functional Assay

This protocol is based on methods used to assess the functional antagonism of Gq-coupled receptors like the α1-adrenoceptors.[6]

Objective: To measure the inhibitory effect of this compound on α1-adrenoceptor-mediated signaling.

Materials:

  • HEK293 cells (or other suitable cell line) transiently transfected with the α1-adrenoceptor subtype of interest.

  • Norepinephrine (agonist).

  • This compound.

  • IP-One HTRF assay kit.

  • 384-well white plates.

  • Plate reader capable of HTRF detection.

Procedure:

  • Seed transfected cells into a 384-well white plate and culture overnight.

  • Pre-incubate the cells with varying concentrations of this compound for a defined period.

  • Stimulate the cells with a fixed concentration of norepinephrine (e.g., the EC80 concentration).

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and add the HTRF reagents according to the manufacturer's protocol.

  • Incubate at room temperature to allow for the detection reaction to occur.

  • Read the plate on an HTRF-compatible plate reader.

  • Calculate the inhibition of the norepinephrine-induced IP accumulation by this compound and determine the IC50.

Visualizations

experimental_workflow cluster_prep Preparation cluster_experiment Experimentation cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in Chemical Fume Hood prep_ppe->prep_fume_hood prep_equilibrate Equilibrate Lyophilized Peptide prep_fume_hood->prep_equilibrate prep_reconstitute Reconstitute in Suitable Solvent prep_equilibrate->prep_reconstitute prep_aliquot Aliquot for Single Use prep_reconstitute->prep_aliquot prep_store Store at -20°C to -80°C prep_aliquot->prep_store exp_assay Perform Assay (e.g., Radioligand Binding, Functional Assay) prep_store->exp_assay exp_data Data Acquisition exp_assay->exp_data exp_analysis Data Analysis exp_data->exp_analysis disp_collect Collect Contaminated Materials (Tips, Tubes, Gloves) exp_analysis->disp_collect disp_waste Dispose as Hazardous Chemical Waste disp_collect->disp_waste

Caption: General experimental workflow for handling this compound.

signaling_pathway cluster_receptor α1-Adrenoceptor Signaling norepinephrine Norepinephrine (Agonist) a1_receptor α1-Adrenoceptor norepinephrine->a1_receptor gq_protein Gq Protein Activation a1_receptor->gq_protein plc Phospholipase C (PLC) Activation gq_protein->plc pip2 PIP2 Hydrolysis plc->pip2 ip3 IP3 Production pip2->ip3 dag DAG Production pip2->dag ca_release Intracellular Ca²⁺ Release ip3->ca_release pkc PKC Activation dag->pkc cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response rho_tia This compound (Antagonist) rho_tia->a1_receptor Inhibition

Caption: Inhibition of α1-adrenoceptor signaling by this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.